4,4'-Dinitrobiphenyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in hot alcohol, benzene & acetic acid. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8738. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitro-4-(4-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C12H8N2O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLNCFCZHNKBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061757 | |
| Record name | 1,1'-Biphenyl, 4,4'-dinitro- | |
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Molecular Weight |
244.20 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
| Record name | 4,4'-Dinitrobiphenyl | |
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Solubility |
INSOL IN WATER; SOL IN HOT ALCOHOL, BENZENE & ACETIC ACID | |
| Record name | 4,4'-DINITROBIPHENYL | |
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Color/Form |
NEEDLES FROM ALCOHOL | |
CAS No. |
1528-74-1 | |
| Record name | 4,4′-Dinitro-1,1′-biphenyl | |
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| Record name | 4,4'-Dinitrobiphenyl | |
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| Record name | 4,4'-DINITROBIPHENYL | |
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| Record name | 1,1'-Biphenyl, 4,4'-dinitro- | |
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| Record name | 1,1'-Biphenyl, 4,4'-dinitro- | |
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| Record name | 4,4'-dinitrobiphenyl | |
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| Record name | 4,4'-DINITROBIPHENYL | |
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| Record name | 4,4'-DINITROBIPHENYL | |
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Melting Point |
240-243 °C | |
| Record name | 4,4'-DINITROBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5526 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4,4'-Dinitrobiphenyl
This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate. It details its chemical and physical properties, synthesis, analytical methods, applications, and safety information.
Chemical Identification and Properties
This compound is an aromatic compound with the chemical formula C₁₂H₈N₂O₄.[1][2][3] Its structure consists of a biphenyl core with two nitro groups substituted at the 4 and 4' positions.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1528-74-1[1][2] |
| Molecular Formula | C₁₂H₈N₂O₄[1][2][3] |
| Molecular Weight | 244.21 g/mol [2] |
| IUPAC Name | 1-nitro-4-(4-nitrophenyl)benzene[4] |
| Synonyms | 4,4'-Dinitrodiphenyl, 1,1'-Biphenyl, 4,4'-dinitro-[1][5] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | White to orange to green powder or crystals[1][3] |
| Melting Point | 237 - 242 °C[6][7] |
| Boiling Point | ~387.12 - 409.5 °C (estimate)[1][4] |
| Density | ~1.3468 - 1.4020 g/cm³ (estimate)[1][4] |
| Solubility | Insoluble in water; Soluble in organic solvents such as benzene, ethanol, acetone, and chloroform[4][7] |
| Vapor Pressure | 8.19E-07 mmHg at 25°C[3] |
Synthesis of this compound
A common method for the preparation of this compound involves the diazotization of p-nitroaniline followed by a Sandmeyer-type reaction.[6]
Experimental Protocol
Materials:
-
p-Nitroaniline
-
Concentrated Sulphuric Acid
-
Sodium Nitrite
-
Copper(I) Chloride
-
Concentrated Hydrochloric Acid
-
Benzene
-
Water
Procedure: [6]
-
A diazonium solution is prepared from 30 g of p-nitroaniline, 45 g of concentrated sulphuric acid, 60 ml of water, and 15.3 g of sodium nitrite.
-
A cold solution of 21.6 g of copper(I) chloride in 100 ml of concentrated hydrochloric acid is added to the diazonium solution with vigorous stirring.
-
A brisk evolution of nitrogen will be observed, and a brownish-yellow substance will precipitate as the mixture turns black. The reaction is complete when the liquid becomes green.
-
The crude product is subjected to steam distillation to remove any p-chloronitrobenzene byproduct.
-
The remaining solid in the distillation flask, which is nearly pure this compound, is filtered off and dried.
-
The dried product is recrystallized from benzene for purification.
Yield: The reported yield of this compound is approximately 55%.[6]
Caption: Workflow for the synthesis of this compound.
Analytical Methods
Several analytical techniques are employed for the determination and quantification of this compound and its metabolites.
Table 3: Analytical Techniques for this compound
| Technique | Detector/Method | Application |
| High-Pressure Liquid Chromatography (HPLC) | UV Spectrophotometric, Electrochemical, Fluorescent | Determination of 4-aminobiphenyl (from reduction of 4-nitrobiphenyl) and direct determination of 4-nitrobiphenyl.[8] |
| Thin-Layer Chromatography (TLC) combined with Photodensitometry | Photodensitometry | Detection of urinary metabolites of this compound.[9] |
Applications
This compound serves as a valuable intermediate in various chemical syntheses.
-
Dye and Pigment Synthesis: Its derivatives are utilized in the production of dyes and pigments.[4]
-
Electron Transfer Studies: The electron-withdrawing nature of the nitro groups makes it a compound of interest in research related to organic electronics and photoconductivity.[4]
-
Polymer Synthesis: The reduction of this compound yields 4,4'-diaminobiphenyl, a monomer used in the production of various high-performance polymers.
Safety and Toxicology
This compound is a hazardous substance and requires careful handling.
Table 4: GHS Hazard Information for this compound
| Hazard Statement | Precautionary Statement |
| H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H315: Causes skin irritation.[1] | P270: Do not eat, drink or smoke when using this product. |
| H319: Causes serious eye irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | |
| P302+P352+P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | |
| P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. |
Toxicity Profile:
-
It is an eye irritant.[7]
-
It is considered a questionable carcinogen with experimental tumorigenic data.[7]
-
When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1][7]
-
The substance is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[10]
Metabolism
The metabolism of this compound has been studied in animal models.
-
In guinea pigs, oral or intraperitoneal administration leads to the excretion of 4,4'-diacetylbenzidine in the urine.[9]
-
The metabolism in rats is considerably slower than in guinea pigs and can involve halogenation, with 3-chloro-4-amino-4'-nitrobiphenyl and 3-chloro-4-acetamido-4'-nitrobiphenyl being found in the urine.[9]
Caption: Metabolic pathways of this compound in different species.
References
- 1. This compound | 1528-74-1 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound [chembk.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. prepchem.com [prepchem.com]
- 7. This compound | 1528-74-1 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 4,4'-Dinitro-1,1'-biphenyl | C12H8N2O4 | CID 15216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ICSC 1395 - 4-NITROBIPHENYL [chemicalsafety.ilo.org]
The Synthesis and Discovery of 4,4'-Dinitrobiphenyl: A Comprehensive Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Dinitrobiphenyl is a key chemical intermediate with significant applications in the synthesis of a variety of organic compounds, including dyes, pharmaceuticals, and polymers. This technical guide provides a comprehensive overview of the synthesis, discovery, and key properties of this compound. Detailed experimental protocols for its preparation via classical and modern coupling reactions are presented, alongside a summary of its physicochemical and spectroscopic data. Furthermore, this document explores the logical relationships between different synthetic routes and illustrates the workflow for its synthesis and subsequent conversion to the industrially significant 4,4'-diaminobiphenyl.
Introduction
The biphenyl moiety is a fundamental structural motif in many biologically active molecules and functional materials. The introduction of nitro groups at the 4 and 4' positions of the biphenyl scaffold yields this compound, a versatile precursor for a range of more complex molecules. The electron-withdrawing nature of the nitro groups significantly influences the reactivity of the aromatic rings and provides a handle for further chemical transformations, most notably reduction to the corresponding diamine. This guide aims to provide a detailed technical resource for professionals engaged in chemical research and development, with a focus on the practical aspects of the synthesis and characterization of this important compound.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its synthesis, purification, and characterization. The following tables summarize key quantitative data for this compound.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₂O₄ | [1] |
| Molecular Weight | 244.20 g/mol | [1] |
| Appearance | Pale yellow to tan crystalline powder | [2] |
| Melting Point | 240-243 °C | [1] |
| Boiling Point | 409.50 °C (estimated) | [2] |
| Density | 1.4020 g/cm³ | [2] |
| Solubility | Insoluble in water; soluble in hot alcohol, benzene, and acetic acid. | [1] |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Solvent | Reference |
| ¹H NMR | 8.35 (d, 4H), 7.85 (d, 4H) | CDCl₃ | [3] |
| ¹³C NMR | 147.8, 145.3, 128.8, 124.5 | CDCl₃ | [3] |
2.2.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| 1595 | Strong | Aromatic C=C stretch | [4] |
| 1515 | Strong | Asymmetric NO₂ stretch | [4] |
| 1345 | Strong | Symmetric NO₂ stretch | [4] |
| 855 | Strong | C-N stretch | [4] |
| 750 | Strong | C-H out-of-plane bend | [4] |
2.2.3. Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 244 | M⁺ (Molecular ion) | C₁₂H₈N₂O₄⁺ |
| 198 | [M-NO₂]⁺ | C₁₂H₈NO₂⁺ |
| 168 | [M-2NO₂]⁺ | C₁₂H₈⁺ |
| 152 | [C₁₂H₈-O]⁺ | C₁₂H₈O⁺ |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, primarily involving the coupling of two nitrophenyl units. The choice of synthetic route often depends on the availability of starting materials, desired scale, and reaction conditions.
Sandmeyer-type Reaction
This classical method involves the diazotization of p-nitroaniline followed by a copper-catalyzed coupling reaction.
Experimental Protocol:
-
Diazotization: A solution of p-nitroaniline (30 g) in a mixture of concentrated sulfuric acid (45 g) and water (60 ml) is prepared. The solution is cooled to 0-5 °C, and a solution of sodium nitrite (15.3 g) in water is added dropwise while maintaining the temperature.[5]
-
Coupling: A cold solution of copper(I) chloride (21.6 g) in concentrated hydrochloric acid (100 ml) is added to the diazonium salt solution with vigorous stirring.[5] A brisk evolution of nitrogen is observed, and a brownish-yellow precipitate of this compound is formed.[5]
-
Work-up and Purification: The reaction mixture is subjected to steam distillation to remove the p-chloronitrobenzene by-product. The remaining solid in the distillation flask, which is almost pure this compound, is collected by filtration, dried, and recrystallized from benzene.[5] The expected yield is approximately 55%.[5]
Ullmann Coupling
The Ullmann coupling reaction provides a direct method for the synthesis of symmetrical biphenyls from aryl halides using copper.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a mechanical stirrer, place 4-chloronitrobenzene (1.27 moles) and an inert, high-boiling solvent like sand or nitrobenzene.[6]
-
Reaction: Heat the mixture to 215–225 °C in an oil bath.[6] Slowly add activated copper bronze (200 g) over approximately 1.2 hours while maintaining the temperature.[6] Continue stirring at this temperature for an additional 1.5 hours.[6]
-
Work-up and Purification: While still hot, pour the reaction mixture into a beaker containing sand and stir to form small clumps.[6] After cooling, the clumps are broken up. The product is extracted with hot ethanol. The combined ethanol extracts are cooled to induce crystallization of this compound. The crude product is then recrystallized from hot ethanol to yield pure, yellow crystals.
Suzuki Coupling
The Suzuki coupling is a modern, versatile, and highly efficient palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Experimental Protocol:
-
Reaction Setup: To a round-bottomed flask, add 4-bromonitrobenzene (1.0 mmol), 4-nitrophenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 mmol).
-
Reaction: Add a suitable solvent system, such as a mixture of toluene and water. Heat the reaction mixture to reflux (around 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford this compound.
Synthetic Workflows and Relationships
The synthesis of this compound and its subsequent use can be visualized through the following workflows and relationship diagrams.
Caption: Synthetic workflow for this compound and its conversion.
Caption: Logical relationships between synthesis methods for this compound.
Applications and Further Reactions
The primary application of this compound is as a precursor for the synthesis of 4,4'-diaminobiphenyl (benzidine). This transformation is typically achieved through the reduction of the nitro groups.
Reduction to 4,4'-Diaminobiphenyl
The reduction of the nitro groups in this compound to amino groups is a crucial step in the synthesis of various dyes and polymers.
Experimental Protocol (Catalytic Hydrogenation):
-
Reaction Setup: In a hydrogenation vessel, a mixture of this compound, a suitable solvent such as ethanol or acetic acid, and a catalyst (e.g., 10% Palladium on charcoal) are charged.
-
Reaction: The vessel is pressurized with hydrogen gas (typically 50-100 psi), and the mixture is stirred at a slightly elevated temperature (e.g., 50-70 °C) until the theoretical amount of hydrogen is consumed.
-
Work-up and Purification: The catalyst is removed by filtration. The solvent is then removed under reduced pressure. The resulting crude 4,4'-diaminobiphenyl can be purified by recrystallization.
Safety and Handling
This compound is a chemical that should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. This guide has provided a detailed overview of its synthesis, properties, and key reactions. The experimental protocols and tabulated data serve as a practical resource for chemists in research and industry. The choice of synthetic method will be dictated by the specific requirements of the application, with modern methods like the Suzuki coupling offering milder conditions and greater versatility compared to classical approaches. A thorough understanding of the chemistry and handling of this compound is essential for its safe and effective utilization in the development of new materials and pharmaceuticals.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 4-Nitrobiphenyl(92-93-3) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound(1528-74-1) IR2 [m.chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 4,4'-Dinitrobiphenyl: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dinitrobiphenyl is a nitroaromatic compound that serves as a key intermediate in the synthesis of various organic molecules, including dyes, pharmaceuticals, and liquid crystal polymers. Its rigid biphenyl core and the presence of electron-withdrawing nitro groups at the para positions of each phenyl ring confer unique chemical and physical properties. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed experimental protocol for the synthesis and characterization of this compound.
Molecular Structure and Formula
This compound, also known as 4,4'-dinitro-1,1'-biphenyl, is a symmetrical molecule with the chemical formula C₁₂H₈N₂O₄.[1][2] The molecule consists of two benzene rings linked by a single carbon-carbon bond, with a nitro group (-NO₂) attached to the fourth carbon atom (para position) of each ring.
The two phenyl rings in this compound are not coplanar. Due to steric hindrance between the ortho-hydrogen atoms, the rings are twisted with respect to each other. The dihedral angle between the planes of the two benzene rings is approximately 33°.[3] This non-planar conformation is a significant feature of its crystal structure.
Molecular Visualization:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₂O₄ | [1][2] |
| Molecular Weight | 244.21 g/mol | [4] |
| CAS Number | 1528-74-1 | [1][5][4] |
| Appearance | White to pale yellow crystalline powder | [1][6] |
| Melting Point | 242 °C | [7] |
| Boiling Point | 387.12 °C (estimate) | [7] |
| Density | 1.450 g/cm³ | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, chloroform, and acetone. | [6] |
| Vapor Pressure | 8.19E-07 mmHg at 25°C | [1] |
Experimental Protocols
Synthesis of this compound via Ullmann Coupling
The most common method for the synthesis of this compound is the Ullmann coupling reaction, which involves the copper-mediated coupling of an aryl halide. In this case, 4-nitrochlorobenzene or 4-nitrobromobenzene is used as the starting material.
Reaction Scheme:
Detailed Experimental Protocol:
-
Materials:
-
4-Nitrochlorobenzene (1.27 moles, 200 g)
-
Copper bronze (activated) (200 g)
-
Clean, dry sand (300 g)
-
Ethanol (95%)
-
Activated charcoal (Norit)
-
-
Procedure:
-
In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, place 200 g of 4-nitrochlorobenzene and 300 g of clean, dry sand.
-
Heat the mixture in an oil bath to a temperature of 215-225°C.
-
Slowly add 200 g of activated copper bronze to the stirred mixture over a period of approximately 1.2 hours.
-
Maintain the reaction temperature at 215-225°C and continue stirring for an additional 1.5 hours.
-
While still hot, pour the reaction mixture into a beaker containing 300-500 g of sand and stir until small clumps are formed. Allow the mixture to cool.
-
Break up the cooled clumps in a mortar.
-
Transfer the crushed mixture to a large beaker and add 1.5 liters of 95% ethanol. Boil the suspension for 10 minutes with vigorous stirring.
-
Filter the hot mixture through a Büchner funnel.
-
Repeat the ethanol extraction with another 1.5-liter portion of hot ethanol.
-
Combine the ethanol filtrates and cool them in an ice bath to induce crystallization of the crude this compound.
-
Collect the crude product by vacuum filtration.
-
For purification, dissolve the crude product in a minimal amount of hot ethanol, add activated charcoal, and heat the solution for a short period.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to obtain purified crystals of this compound.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.
-
Spectroscopic Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.35 | Doublet | 4H | Aromatic protons ortho to the nitro group |
| ~7.90 | Doublet | 4H | Aromatic protons meta to the nitro group |
¹³C NMR Spectroscopy:
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C-NO₂ |
| ~145 | C-C (ipso-carbon of the biphenyl bond) |
| ~129 | Aromatic CH meta to the nitro group |
| ~125 | Aromatic CH ortho to the nitro group |
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1600, 1475 | C=C stretching (aromatic ring) |
| ~1520, 1340 | N-O stretching (asymmetric and symmetric vibrations of the nitro group) |
| ~860 | C-H out-of-plane bending (para-disubstituted benzene) |
Mass Spectrometry (Electron Ionization - EI):
| m/z | Assignment |
| 244 | [M]⁺ (Molecular ion) |
| 198 | [M - NO₂]⁺ |
| 168 | [M - 2NO₂]⁺ |
| 152 | [C₁₂H₈]⁺ (Biphenyl radical cation) |
Conclusion
This technical guide provides essential information on the molecular structure, physicochemical properties, and a detailed experimental protocol for the synthesis and characterization of this compound. The provided data and methodologies are intended to support researchers and scientists in their work with this important chemical intermediate. The non-planar structure and the presence of nitro groups are key determinants of its reactivity and physical properties, making it a versatile building block in organic synthesis. The detailed experimental procedures and spectroscopic data will be valuable for the successful synthesis, purification, and identification of this compound in a laboratory setting.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. xray.uky.edu [xray.uky.edu]
- 7. rsc.org [rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical and Chemical Properties of 4,4'-Dinitrobiphenyl
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes quantitative data, detailed experimental protocols, and visualizations to support advanced research and development applications.
Core Physicochemical Properties
This compound is a solid organic compound notable for its symmetrical structure, featuring two nitro groups attached to a biphenyl core. These electron-withdrawing groups significantly influence its chemical reactivity and physical properties.
General and Computed Properties
The fundamental identifiers and computed properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-nitro-4-(4-nitrophenyl)benzene | [1][2] |
| Molecular Formula | C₁₂H₈N₂O₄ | [1][3][4] |
| Molecular Weight | 244.20 g/mol | [1][4] |
| CAS Number | 1528-74-1 | [1][3] |
| Appearance | Pale yellow to tan crystalline powder; Needles from alcohol. | [1][2] |
Experimental Physical Properties
The following table details experimentally determined physical properties, which are crucial for handling, formulation, and experimental design.
| Property | Value | Source(s) |
| Melting Point | 235 - 243 °C | [1][3] |
| Boiling Point | ~387 - 410 °C (estimates vary) | [2][5] |
| Density | ~1.40 - 1.46 g/cm³ | [2][3][6] |
| Vapor Pressure | 8.19 x 10⁻⁷ mmHg at 25°C | |
| Dipole Moment | 0.00 D | [3] |
Solubility Profile
The solubility of this compound is a key parameter for its application in synthesis and biological assays.
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [1][2] |
| Hot Alcohol (Ethanol) | Soluble | [1][7] |
| Benzene | Soluble | [1][7] |
| Acetic Acid | Soluble | [1][7] |
| Acetone | Generally Soluble | [2] |
| Chloroform | Generally Soluble | [2] |
Chemical Properties and Reactivity
Molecular Structure
The molecular structure of this compound is non-planar. The two benzene rings are twisted relative to each other with a dihedral angle of approximately 33°. The central carbon-carbon bond length is about 1.499 Å.[6] This twisted conformation is a result of steric hindrance between the ortho-hydrogens on the two rings.
Reactivity
The presence of two nitro groups, which are strong electron-withdrawing groups, deactivates the aromatic rings towards electrophilic substitution. Conversely, these groups make the compound susceptible to nucleophilic attack. The primary reactivity involves the reduction of the nitro groups to form amines, such as 4,4'-diaminobiphenyl, a precursor for various polymers and dyes.
Metabolism
In vivo, this compound undergoes metabolic transformations. In guinea pigs, it is metabolized to 4,4'-diacetylbenzidine, which is then excreted in the urine.[1] The metabolism in rats is significantly slower and can involve additional steps like halogenation, leading to metabolites such as 3-chloro-4-amino-4'-nitrobiphenyl and 3-chloro-4-acetamido-4'-nitrobiphenyl.[1]
Experimental Protocols
Synthesis of this compound via Diazotization
This protocol is based on the reaction of a diazonium salt with a copper(I) salt.[8]
Materials:
-
p-Nitroaniline
-
Concentrated Sulphuric Acid
-
Sodium Nitrite
-
Copper(I) Chloride
-
Concentrated Hydrochloric Acid
-
Benzene (for recrystallization)
Procedure:
-
Diazonium Salt Preparation: Prepare a diazonium solution from p-nitroaniline (30 g), concentrated sulphuric acid (45 g), water (60 ml), and sodium nitrite (15.3 g). Maintain cold conditions throughout this step.
-
Coupling Reaction: Prepare a cold solution of copper(I) chloride (21.6 g) in concentrated hydrochloric acid (100 ml).
-
Add the copper salt solution to the diazonium solution with vigorous stirring. A brisk evolution of nitrogen will occur, and a brownish-yellow solid will precipitate.
-
Continue stirring until the liquid turns green, indicating the completion of the reaction.
-
Purification: a. Steam Distillation: Distill the product mixture with steam to remove the p-chloronitrobenzene by-product. The this compound will remain in the distillation flask. b. Filtration and Drying: Filter the remaining solid, wash it, and dry it thoroughly. c. Recrystallization: Recrystallize the crude product from benzene to obtain pure this compound. The expected yield is approximately 55%.[8]
Purification by Recrystallization
This is a standard method for purifying the crude product obtained from synthesis.
Materials:
-
Crude this compound
-
Ethanol, Benzene, or Acetone
-
Activated Charcoal (optional)
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol, benzene).[5][7]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator over a drying agent like P₂O₅.[5]
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow.
Solubility Characteristics
This diagram provides a logical overview of the solubility properties of this compound in different solvent types.
Caption: Solubility Characteristics Diagram.
Metabolic Pathway Overview
The diagram below outlines the metabolic fate of this compound in different species, highlighting the key transformations.
Caption: Metabolic Pathway Overview.
References
- 1. 4,4'-Dinitro-1,1'-biphenyl | C12H8N2O4 | CID 15216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound [stenutz.eu]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 1528-74-1 [chemicalbook.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
Solubility Profile of 4,4'-Dinitrobiphenyl in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4,4'-dinitrobiphenyl in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and presents detailed, standardized experimental protocols for the quantitative determination of its solubility. These methodologies will enable researchers to generate precise solubility data tailored to their specific experimental conditions.
Introduction to this compound
This compound is a crystalline solid, appearing as pale yellow to tan needles or powder. Its molecular structure, featuring two nitro groups on a biphenyl backbone, renders it a non-polar compound with limited solubility in water but generally good solubility in organic solvents.[1][2][3] The nitro groups, being excellent electron-withdrawing groups, also influence its chemical reactivity and potential applications in areas such as dye synthesis and materials science. An understanding of its solubility is critical for its application in chemical synthesis, formulation development, and toxicological studies.
Solubility Data
| Solvent | Qualitative Solubility | Reference |
| Water | Insoluble | [1][3] |
| Ethanol | Soluble in hot ethanol | [3][4] |
| Benzene | Soluble | [3][4] |
| Acetic Acid | Soluble | [3][4] |
| Acetone | Generally Soluble | [1][2] |
| Chloroform | Generally Soluble | [1] |
Experimental Protocols for Solubility Determination
To obtain precise, quantitative solubility data for this compound, standardized experimental methods are required. The following sections detail two common and reliable methods: the gravimetric method and the UV-Vis spectrophotometric method.
Gravimetric Method for Solubility Determination
The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.
Materials and Equipment:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.
-
Filter the collected supernatant through a syringe filter (with a filter material compatible with the solvent) to remove any remaining solid particles.
-
-
Solvent Evaporation and Weighing:
-
Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set to a temperature below the melting point of this compound can be used.
-
Once the solvent is completely evaporated, place the dish or vial in a drying oven to remove any residual solvent.
-
Cool the dish or vial in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final constant weight.
-
The solubility can then be expressed in various units, such as g/100 mL or mol/L.
-
Experimental Workflow for Gravimetric Solubility Determination
Caption: Workflow for Gravimetric Solubility Determination.
UV-Vis Spectrophotometric Method for Solubility Determination
This method is particularly useful for compounds that have a strong chromophore, such as this compound, due to its nitroaromatic structure. The method relies on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte.
Materials and Equipment:
-
This compound
-
Selected organic solvent(s) (UV-grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus
Procedure:
-
Determination of Molar Absorptivity and Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.
-
Scan the absorbance of the most concentrated standard solution across a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear, and the slope will be the molar absorptivity if the concentration is in mol/L and the path length is 1 cm.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution of this compound at the desired temperature.
-
-
Sample Collection, Filtration, and Dilution:
-
Withdraw a sample of the saturated supernatant and filter it as described in the gravimetric method (Section 3.1, step 2).
-
Accurately dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be recorded precisely.
-
-
Absorbance Measurement and Concentration Calculation:
-
Measure the absorbance of the diluted solution at the λmax.
-
Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at that temperature.
-
Logical Relationship for UV-Vis Solubility Determination
Caption: Logical Flow for UV-Vis Solubility Determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented in readily available literature, its qualitative solubility profile indicates a preference for non-polar organic solvents, with increased solubility at higher temperatures. For researchers requiring precise solubility values, the detailed gravimetric and UV-Vis spectrophotometric methods provided in this guide offer robust and reliable approaches to generate this critical data. The choice of method will depend on the available equipment and the specific requirements of the research. Accurate determination of solubility is fundamental for the effective use of this compound in various scientific and industrial applications.
References
Spectroscopic Profile of 4,4'-Dinitrobiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 4,4'-dinitrobiphenyl, a key chemical intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control in research and development settings.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized below, providing a quick reference for its key spectral features.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ) ppm |
| ¹H NMR | CDCl₃ | Data not publicly available without registration.[1] |
| ¹³C NMR | CDCl₃ | Data not publicly available without registration.[2] |
Table 2: Infrared (IR) Spectroscopy Data
| Technique | Key Absorptions (cm⁻¹) |
| KBr Pellet | Data not publicly available in numerical format.[3] |
Note: While a visual spectrum is available, a detailed peak list is not provided in the cited source.
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Alcohol | 306 | 25,119 L·mol⁻¹·cm⁻¹ (log ε = 4.40)[4] |
Experimental Protocols
The following sections outline the general experimental methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. For a solid sample like this compound, the following protocol is typically employed for solution-state NMR.
Methodology:
-
Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard NMR tube. The concentration is adjusted to obtain an adequate signal-to-noise ratio.
-
Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a solid sample, the KBr pellet method is a common technique.
Methodology:
-
Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a transparent pellet.
-
Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The IR spectrum of the sample is then acquired over a specific wavenumber range (typically 4000-400 cm⁻¹).
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable UV-transparent solvent, such as ethanol. The concentration is carefully chosen to ensure the absorbance falls within the linear range of the instrument.
-
Instrumentation: The analysis is performed using a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: A baseline is recorded using a cuvette filled with the pure solvent. The UV-Vis spectrum of the sample solution is then recorded over a specific wavelength range.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.
References
Toxicological Profile of 4,4'-Dinitrobiphenyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dinitrobiphenyl is a synthetic nitroaromatic compound. This technical guide provides a comprehensive overview of its toxicological profile, compiling available data on its physicochemical properties, toxicokinetics, and toxicity. Due to limited publicly available quantitative data, this guide also outlines general experimental protocols for key toxicological assessments.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its environmental fate, transport, and potential for exposure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | 1,1'-Biphenyl, 4,4'-dinitro-; 4,4'-Dinitrodiphenyl | [1] |
| CAS Number | 1528-74-1 | [2] |
| Molecular Formula | C₁₂H₈N₂O₄ | [1] |
| Molecular Weight | 244.20 g/mol | [1] |
| Appearance | White to orange to green powder to crystal | [3] |
| Melting Point | 242 °C | [3] |
| Boiling Point | 387.12 °C (rough estimate) | [3] |
| Water Solubility | Limited | [4] |
| Log P (XLogP3) | 3.6 | [1] |
| Vapor Pressure | 8.19E-07 mmHg at 25°C | [3] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
Understanding the toxicokinetics of a compound is essential for risk assessment. The available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is limited and primarily derived from animal studies.
Absorption
While specific absorption rates are not documented, the GHS classification of this compound as harmful if swallowed, in contact with skin, or if inhaled suggests that it can be absorbed through the gastrointestinal tract, skin, and respiratory system.[1][3]
Distribution
No specific studies on the distribution of this compound within the body were identified.
Metabolism
The metabolism of this compound has been studied in guinea pigs and rats, with notable differences between the species.[1] In guinea pigs, oral or intraperitoneal administration resulted in the excretion of 4,4'-diacetylbenzidine (4,4'-diacetylaminobiphenyl) in the urine.[1] The metabolism in rats is reported to be considerably slower.[1]
In rats, a unique metabolic pathway involving halogenation has been observed for the metabolites of this compound, namely 4-amino-4'-nitrobiphenyl and 4-acetamido-4'-nitrobiphenyl.[1] This leads to the formation of 3-chloro-4-amino-4'-nitrobiphenyl and 3-chloro-4-acetamido-4'-nitrobiphenyl, which are found in the urine of rats but not guinea pigs.[1]
A proposed metabolic pathway for this compound is illustrated in the following diagram.
Caption: Proposed metabolic pathway of this compound in rats and guinea pigs.
Excretion
Metabolites of this compound are primarily excreted in the urine.[1]
Toxicological Profile
The toxicological database for this compound is incomplete, with a notable lack of quantitative data from standardized acute, subchronic, and chronic toxicity studies.
Acute Toxicity
Table 2: Acute Toxicity of this compound
| Test | Species | Route | Value | Reference |
| LD50 | Not available | Oral | Not available | |
| LD50 | Not available | Dermal | Not available | |
| LC50 | Not available | Inhalation | Not available |
Subchronic and Chronic Toxicity
No dedicated subchronic or chronic toxicity studies for this compound were identified in the reviewed literature. Therefore, No-Observed-Adverse-Effect Levels (NOAELs) or Lowest-Observed-Adverse-Effect Levels (LOAELs) have not been established.
Table 3: Subchronic and Chronic Toxicity of this compound
| Study Duration | Species | Route | NOAEL | LOAEL | Effects Observed | Reference |
| Subchronic | Not available | Not available | Not available | Not available | Not available | |
| Chronic | Not available | Not available | Not available | Not available | Not available |
Carcinogenicity
This compound is listed as a "questionable carcinogen with experimental tumorigenic data".[5] However, specific details of these studies, including the species tested, route of administration, dose levels, and tumor incidence, were not available in the reviewed sources.
Table 4: Carcinogenicity of this compound
| Species | Route | Dose Levels | Tumor Incidence | Conclusion | Reference |
| Not available | Not available | Not available | Not available | Questionable carcinogen | [5] |
Genotoxicity
Mutation data for this compound has been reported, but specific results from standard genotoxicity assays like the Ames test or in vivo micronucleus assay were not found.[5]
Table 5: Genotoxicity of this compound
| Test | System | Metabolic Activation | Result | Reference |
| Ames Test | Salmonella typhimurium | Not available | Not available | |
| Micronucleus Assay | In vivo (e.g., mouse bone marrow) | Not applicable | Not available | |
| Chromosomal Aberration | In vitro/In vivo | Not available | Not available |
Reproductive and Developmental Toxicity
No studies on the reproductive or developmental toxicity of this compound were identified.
Table 6: Reproductive and Developmental Toxicity of this compound
| Study Type | Species | Dose Levels | Key Findings | NOAEL | Reference |
| Reproductive Toxicity | Not available | Not available | Not available | Not available | |
| Developmental Toxicity | Not available | Not available | Not available | Not available |
Experimental Protocols
Due to the scarcity of specific experimental data for this compound, this section outlines generalized protocols for key toxicological studies based on OECD guidelines. These descriptions are intended to provide a framework for how such studies would be conducted.
Acute Oral Toxicity (OECD TG 423)
The acute oral toxicity study provides information on the health hazards likely to arise from a single oral exposure. A stepwise procedure is used with a limited number of animals.
Caption: A simplified workflow for an acute oral toxicity study (OECD TG 423).
Subchronic Oral Toxicity (90-Day Study; OECD TG 408)
This study provides information on the toxic effects of a substance following repeated oral administration for 90 days.
-
Test Animals: Typically rats, with at least 10 males and 10 females per group.
-
Dose Levels: At least three dose levels and a control group. The highest dose should induce toxicity but not mortality.
-
Administration: Daily oral administration (gavage or in feed) for 90 days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology and clinical biochemistry at termination.
-
Pathology: Gross necropsy and histopathology of major organs and tissues.
Bacterial Reverse Mutation Test (Ames Test; OECD TG 471)
This in vitro assay is used to detect gene mutations.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid.
-
Procedure: Bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).
-
Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted. A significant increase in revertants compared to the control indicates mutagenic potential.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)
This test detects damage to chromosomes or the mitotic apparatus.
-
Test Animals: Typically mice or rats.
-
Procedure: Animals are exposed to the test substance (usually two exposures 24 hours apart). Bone marrow or peripheral blood is collected at appropriate times after the last exposure.
-
Endpoint: The frequency of micronucleated immature erythrocytes is determined. A significant increase in micronucleated cells in treated animals compared to controls indicates genotoxicity.
Reproduction/Developmental Toxicity Screening Test (OECD TG 421)
This study provides preliminary information on potential effects on male and female reproductive performance and on the development of offspring.
-
Test Animals: Rats, with groups of males and females.
-
Dosing Period: Males are dosed for a period before mating, during mating, and after mating. Females are dosed before mating, during pregnancy, and through lactation.
-
Endpoints: Mating performance, fertility, pregnancy outcomes, and offspring viability and growth are assessed.
Conclusion
The available data on the toxicological profile of this compound is limited, particularly with respect to quantitative toxicity values. It is classified as a hazardous substance, and its metabolism shows interesting species-specific pathways. However, a comprehensive risk assessment is hampered by the lack of data from standardized toxicity studies. Further research is warranted to fully characterize the acute, subchronic, chronic, carcinogenic, genotoxic, and reproductive/developmental toxicity of this compound. The generalized experimental protocols provided herein offer a roadmap for such future investigations.
References
A Historical Perspective on 4,4'-Dinitrobiphenyl: From Synthesis to Toxicological Scrutiny
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dinitrobiphenyl is a synthetic organic compound that has been a subject of scientific inquiry for over a century. Its journey from a novel chemical synthesis to a compound of toxicological interest provides a compelling case study in the evolution of chemical research and safety evaluation. This technical guide offers a comprehensive historical overview of this compound, detailing its discovery, the progression of its synthesis methodologies, its limited but significant applications, and the gradual unraveling of its metabolic fate and toxicological profile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a thorough historical context to the scientific data surrounding this compound.
Discovery and Early Synthesis
The first synthesis of a dinitrobiphenyl compound was reported in 1901 by German chemists Fritz Ullmann and J. Bielecki. Their pioneering work on the copper-promoted coupling of aryl halides, now famously known as the Ullmann reaction, laid the foundation for the synthesis of a wide range of biphenyl derivatives, including this compound.[1][2] The original Ullmann reaction involved the treatment of an aryl halide with a stoichiometric amount of copper powder at high temperatures.[1][2] This groundbreaking method provided the first reliable means of creating a carbon-carbon bond between two aromatic rings.
Over the decades, the Ullmann reaction has undergone numerous modifications to improve yields and expand its substrate scope. The traditional method often required harsh reaction conditions and could be unreliable.[1][3] Later advancements included the use of activated copper and various solvents to moderate the reaction.
A significant leap in the synthesis of biphenyl compounds came with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While the Ullmann reaction remains historically significant, the Suzuki coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base, has become a more versatile and widely used method for preparing unsymmetrical biaryls under milder conditions.
Physicochemical Properties
This compound is a pale yellow crystalline solid at room temperature.[4] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₂O₄ | [4][5] |
| Molecular Weight | 244.20 g/mol | [5] |
| Melting Point | 240-243 °C | [5] |
| Boiling Point | 409.50 °C | [4] |
| Density | 1.402 g/cm³ | [4] |
| Solubility | Insoluble in water; Soluble in hot alcohol, benzene, and acetic acid.[5] | [5] |
| Vapor Pressure | 8.19E-07 mmHg at 25°C | [6] |
Experimental Protocols: Key Synthesis Methods
Classical Ullmann Coupling for Symmetrical Dinitrobiphenyls
The Ullmann reaction provides a direct method for the synthesis of symmetrical biphenyls. The following is a representative protocol for the synthesis of a dinitrobiphenyl derivative.
Reaction Workflow: Ullmann Coupling
Caption: A simplified workflow for the Ullmann coupling reaction.
Detailed Methodology:
-
A mixture of the aryl halide (e.g., 4-nitrochlorobenzene) and a stoichiometric amount of copper powder is prepared in a high-boiling point solvent such as nitrobenzene.
-
The reaction mixture is heated to a high temperature, typically above 200°C, with vigorous stirring.
-
The reaction is monitored for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.
-
The crude product is washed with appropriate solvents to remove unreacted starting materials and byproducts.
-
The final product is purified by recrystallization from a suitable solvent, such as ethanol or benzene.
Suzuki-Miyaura Cross-Coupling for Unsymmetrical and Symmetrical Biphenyls
The Suzuki-Miyaura coupling offers a more versatile route to biphenyls, allowing for the synthesis of both symmetrical and unsymmetrical derivatives under milder conditions.
Reaction Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Methodology:
-
The aryl halide (e.g., 4-bromonitrobenzene), the arylboronic acid (e.g., 4-nitrophenylboronic acid), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) are combined in a suitable solvent (e.g., toluene or dimethylformamide).
-
The reaction mixture is typically heated under an inert atmosphere.
-
The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, the mixture is cooled to room temperature and subjected to an aqueous workup to remove the base and other inorganic salts.
-
The organic layer is separated, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified, most commonly by column chromatography, to yield the pure biphenyl derivative.
Historical Applications
Historically, the primary application of this compound has been as an intermediate in the chemical industry. Its dinitro functionality makes it a precursor for the synthesis of various other compounds. The reduction of the nitro groups to amino groups yields 4,4'-diaminobiphenyl (benzidine), a compound that was historically used in the synthesis of azo dyes. However, the severe carcinogenicity of benzidine led to a significant decline in its production and use. This compound itself has also been investigated for its potential use in the synthesis of polymers and other organic materials.
Toxicology and Metabolism: A Chronological Perspective
The toxicological evaluation of this compound and related compounds has evolved significantly over time, reflecting the broader advancements in toxicology and a growing awareness of the potential health risks associated with chemical exposure.
Early Observations and Suspicions: Early toxicological information on dinitrobiphenyls was sparse. Initial concerns were often related to the broader class of aromatic nitro compounds, which were known to cause methemoglobinemia. As the use of its derivative, benzidine, became more widespread in the dye industry, reports of bladder cancer among workers began to emerge in the mid-20th century. This led to the classification of benzidine as a potent human carcinogen.
Metabolic Activation and Carcinogenicity: Subsequent research focused on the metabolic fate of these compounds, revealing that their toxicity is intricately linked to their biotransformation in the body. It was discovered that this compound can be metabolized in vivo to 4-aminobiphenyl, a known carcinogen.[7] This metabolic reduction is a critical step in its toxicological pathway.
Studies in animal models, particularly dogs, provided strong evidence for the carcinogenicity of 4-nitrobiphenyl, a metabolite of this compound. These studies demonstrated the induction of bladder tumors following administration of the compound.[7] Further research has elucidated the metabolic pathways in different species, showing variations in the rate and products of metabolism. For instance, the metabolism of this compound is considerably slower in rats than in guinea pigs.[5] In rats, halogenation has been observed as a metabolic pathway for the metabolites of this compound.[5]
Modern Toxicological Assessment: Today, this compound is considered a hazardous substance. It is classified as harmful if swallowed or in contact with skin and is a suspected carcinogen.[8] The understanding of its mechanism of toxicity has advanced, with a focus on the metabolic activation to reactive intermediates that can bind to DNA and other cellular macromolecules, leading to mutations and cancer.
Metabolic Pathway of this compound
Caption: A simplified overview of the metabolic pathway of this compound.
Conclusion
The history of this compound research mirrors the broader narrative of chemical science in the 20th and 21st centuries. From its initial synthesis through a classic named reaction to its characterization and subsequent toxicological evaluation, the story of this compound highlights the critical importance of understanding the full life cycle of a chemical. For researchers and professionals in drug development, the historical context of compounds like this compound serves as a crucial reminder of the need for rigorous safety assessment and the continuous evolution of our understanding of chemical-biological interactions. The journey from a synthetic curiosity to a recognized hazardous substance underscores the responsibility of the scientific community to thoroughly investigate the potential impacts of the molecules it creates.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction | Thermo Fisher Scientific - ID [thermofisher.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 4,4'-Dinitro-1,1'-biphenyl | C12H8N2O4 | CID 15216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [chembk.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. This compound | 1528-74-1 [chemicalbook.com]
Key Researchers in the Field of Dinitrobiphenyls: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core research, key figures, and experimental methodologies in the field of dinitrobiphenyls. Dinitrobiphenyls are a class of nitroaromatic compounds that have garnered significant interest due to their applications in chemical synthesis and their implications for environmental and human health. This document summarizes critical data, details experimental protocols, and visualizes key pathways and workflows to serve as an essential resource for professionals in the field.
Core Research Areas and Key Personnel
The study of dinitrobiphenyls is multifaceted, encompassing their synthesis, toxicological evaluation, and analytical detection. Several key researchers have made foundational contributions to our understanding of these compounds.
In the realm of synthesis , the pioneering work of Fritz Ullmann is fundamental. In 1901, Ullmann and his student Jean Bielecki first reported the copper-promoted coupling of aryl halides to form biaryls, a reaction now famously known as the Ullmann coupling.[1] This reaction remains a classic and relevant method for the synthesis of dinitrobiphenyls. Modern synthetic approaches often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , which offers milder reaction conditions and a broader substrate scope. While no single individual is solely credited with adapting the Suzuki-Miyaura coupling specifically for dinitrobiphenyls, the principles established by Nobel laureates Akira Suzuki and Ei-ichi Negishi are central to these contemporary methods.
The toxicological and metabolic understanding of dinitrobiphenyls has been significantly advanced by the research of Tasuku Hirayama and his collaborators, including T. Watanabe . Their work in the early 1990s elucidated the metabolic activation and mutagenicity of dinitrobiphenyl derivatives, demonstrating that these compounds can be converted by mammalian metabolic systems into mutagens.[2][3] Their studies, often employing the Ames test, have been crucial in assessing the potential health risks associated with these compounds.
In the area of analytical chemistry , numerous researchers have contributed to the development of methods for the detection and quantification of dinitrobiphenyls and related nitroaromatic compounds. Techniques such as High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are standard. While specific pioneers for dinitrobiphenyl analysis are less distinct, the collective body of work has established robust protocols for their identification and measurement in various matrices.
Data Presentation: Synthesis and Mutagenicity
The following tables summarize key quantitative data from the literature regarding the synthesis and mutagenicity of dinitrobiphenyls.
Table 1: Comparison of Synthesis Methods for Dinitrobiphenyls
| Synthesis Method | Starting Material | Reagents | Temperature (°C) | Yield (%) | Key Researchers/Developers |
| Ullmann Coupling | o-chloronitrobenzene | Copper bronze, sand | 215–225 | 52–61 | Fritz Ullmann |
| Ullmann Coupling | 1-bromo-2-nitrobenzene | Copper powder | 200 | 76 | Fritz Ullmann, Jean Bielecki[1] |
| Solvent-Free Ullmann Coupling | 1-iodo-2-nitrobenzene | Copper powder, sand | ~350 | 50-90 (conversion) | Richard W. Gregor, Laurel A. Goj[4] |
| Suzuki-Miyaura Coupling | 1-iodo-2-nitrobenzene, Phenylboronic acid | Pd(OAc)₂, K₂CO₃ | Not specified | Not specified | General methodology |
Table 2: Mutagenicity of Dinitrobiphenyl Derivatives (Ames Test, Salmonella typhimurium TA98)
| Compound | S9 Mix Addition | Mutagenic Potency (net revertants / 10 µg) | Researchers |
| 2,4,6-Trinitrobiphenyl | Without | 3 | T. Hirayama, et al.[2] |
| 2,4,6-Trinitrobiphenyl | With | 181 | T. Hirayama, et al.[2] |
| 2,4,2',4'-Tetranitrobiphenyl | With | Enhanced mutagenicity | T. Hirayama, et al.[2] |
| 4-Nitrobiphenyl | With | Enhanced mutagenicity | T. Hirayama, et al.[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of dinitrobiphenyls.
Protocol 1: Synthesis of 2,2'-Dinitrobiphenyl via Ullmann Coupling
This protocol is adapted from the original work of Fuson and Cleveland, as a classic example of the Ullmann reaction.
Materials:
-
o-chloronitrobenzene
-
Activated copper bronze
-
Clean, dry sand
-
Ethanol
-
Activated carbon (e.g., Norit)
-
1 L flask with a mechanical stirrer
-
Oil bath
-
Büchner funnel
-
Mortar and pestle
Procedure:
-
In a 1 L flask equipped with a mechanical stirrer, place 200 g (1.27 moles) of o-chloronitrobenzene and 300 g of clean, dry sand.
-
Heat the mixture in an oil bath to 215–225°C.
-
Slowly add 200 g of activated copper bronze over approximately 1.2 hours, maintaining the temperature.
-
Continue stirring and heating at 215–225°C for an additional 1.5 hours.
-
While still hot, pour the reaction mixture into a beaker containing 300–500 g of sand and stir to form small clumps.
-
After cooling, break up the clumps using a mortar and pestle.
-
Boil the mixture with two 1.5 L portions of ethanol for 10 minutes each, filtering the hot solution each time.
-
Cool the ethanol filtrates in an ice bath to crystallize the 2,2'-dinitrobiphenyl.
-
Collect the crystals on a filter. A second crop can be obtained by concentrating the filtrate.
-
The crude product can be recrystallized from ethanol with the aid of activated carbon for further purification. The reported yield is 80–95 g (52–61%).[5]
Protocol 2: Mutagenicity Assessment using the Ames Test
This is a generalized protocol for the bacterial reverse mutation assay (Ames test) used to assess the mutagenicity of dinitrobiphenyls, based on the work of Ames and collaborators.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100) with histidine auxotrophy.
-
Test compound (dinitrobiphenyl derivative) dissolved in a suitable solvent (e.g., DMSO).
-
S9 fraction (from rat liver) for metabolic activation, and a cofactor solution (S9 mix).
-
Minimal glucose agar plates.
-
Top agar containing a trace amount of histidine and biotin.
-
Positive and negative controls.
Procedure:
-
Prepare serial dilutions of the test dinitrobiphenyl compound.
-
In a test tube, combine the test compound dilution, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (for direct mutagenicity).
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 20-30 minutes).
-
Add molten top agar to the test tube, mix gently, and pour the contents onto a minimal glucose agar plate.
-
Spread the top agar evenly and allow it to solidify.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[6][7][8][9]
Protocol 3: Analysis of Dinitrobiphenyls by HPLC-UV
This protocol provides a foundational method for the quantitative analysis of dinitrobiphenyls.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Dinitrobiphenyl standard.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio may need optimization but a starting point could be 55:45 (v/v).
-
Standard Preparation: Accurately weigh a known amount of the dinitrobiphenyl standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing the dinitrobiphenyl in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1 mL/min).
-
Set the injection volume (e.g., 15 µL).
-
Set the UV detection wavelength to the absorption maximum of the dinitrobiphenyl isomer of interest (e.g., around 360 nm for some derivatives).
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared sample.
-
Quantification: Identify the dinitrobiphenyl peak in the sample chromatogram by its retention time and quantify the concentration using the calibration curve.[10][11]
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes in the research of dinitrobiphenyls.
References
- 1. One moment, please... [operachem.com]
- 2. Metabolic activation of 2,4-dinitrobiphenyl derivatives for their mutagenicity in Salmonella typhimurium TA98 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ScienceON ìë¹ì¤ ì¼ìì¤ë¨ ìë´ [maintenance.kisti.re.kr]
- 4. ERIC - EJ925960 - Solvent-Free Synthesis of 2,20'-Dinitrobiphenyl: An Ullmann Coupling in the Introductory Organic Laboratory, Journal of Chemical Education, 2011-Mar [eric.ed.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. criver.com [criver.com]
- 9. enamine.net [enamine.net]
- 10. benchchem.com [benchchem.com]
- 11. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Nitroaromatic Compounds: Synthesis, Biological Activity, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Nitroaromatic compounds, organic molecules bearing one or more nitro (-NO₂) groups attached to an aromatic ring, are a cornerstone of industrial chemistry and pharmacology. Their rich chemistry and diverse biological activities have led to their use in everything from explosives and dyes to essential medicines. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of nitroaromatic compounds, with a focus on their relevance to drug development.
Core Concepts: The Dual Nature of the Nitro Group
The nitro group's strong electron-withdrawing nature is central to the chemical and biological properties of nitroaromatic compounds. This property makes the aromatic ring susceptible to nucleophilic attack and is crucial for the mechanism of action of many nitroaromatic drugs.[1] However, this same feature contributes to their potential toxicity, as the nitro group can be enzymatically reduced to reactive intermediates that can cause cellular damage.[2][3] This dual role as both a pharmacophore and a toxicophore is a key consideration in the development of new drugs based on nitroaromatic scaffolds.[2][3]
Synthesis of Nitroaromatic Compounds
The primary method for synthesizing nitroaromatic compounds is through electrophilic aromatic substitution, a process known as nitration.[1][4]
Traditional Nitration:
The classical method involves the use of a mixture of concentrated nitric acid and sulfuric acid.[4] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[5] While effective, this method often requires harsh conditions and can lead to the formation of unwanted byproducts.[6]
Green Synthesis Alternatives:
In recent years, more environmentally friendly methods for the synthesis of nitroaromatic compounds have been developed. These "green" approaches aim to reduce the use of hazardous reagents and minimize waste.[6]
| Method | Description | Advantages |
| Biocatalysis | Utilizes enzymes, such as peroxidases, to catalyze the nitration of phenolic compounds.[6] | High selectivity, mild reaction conditions, and reduced environmental impact.[6] |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate the reaction, often using less harsh reagents like calcium nitrate in acetic acid. | Rapid reaction times and moderate to good yields. |
| Solid-Acid Catalysis | Uses solid acid catalysts, such as zeolites, to facilitate the nitration reaction. | Catalyst can be easily recovered and reused, and reactions can be highly selective.[4] |
| Mechanochemistry | Involves the use of mechanical force, typically through ball milling, to drive the reaction between solid reactants in the absence of a solvent.[6] | Solvent-free, minimizes waste, and energy-efficient.[6] |
| Photocatalysis | Employs a photocatalyst and light to generate the nitrating species. | Can be performed under mild conditions.[6] |
Biological Activities and Therapeutic Applications
Nitroaromatic compounds exhibit a wide spectrum of biological activities, making them valuable in the treatment of various diseases.[2][7]
| Therapeutic Area | Examples of Nitroaromatic Drugs | Mechanism of Action |
| Antibacterial | Chloramphenicol, Metronidazole, Nitrofurantoin | Inhibition of protein synthesis, DNA damage through reductive activation.[7][8] |
| Antiparasitic | Benznidazole, Nifurtimox | Generation of reactive oxygen species and DNA damage in parasites.[9] |
| Anticancer | Tirapazamine | Bioreductive activation under hypoxic conditions in tumors, leading to DNA damage.[10] |
| Antihypertensive | Nifedipine derivatives | Calcium channel blockers, leading to vasodilation.[11] |
Quantitative Data on Biological Activity and Toxicity
The following tables summarize quantitative data for the biological activity and toxicity of selected nitroaromatic compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of Antibacterial Nitroaromatic Compounds
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Metronidazole | H. pylori | 8-32 | [7] |
| Nitrated Benzothiazoles | P. aeruginosa | Similar to procaine penicillin | [7] |
| Nitrofural derivatives | S. aureus | 15.6-62.5 | [3] |
| Nitrofural derivatives | Candida sp. | 15-62.5 | [3] |
Table 2: In Vitro Cytotoxicity of Anticancer Nitroaromatic Compounds
| Compound | Cancer Cell Line | IC₅₀ (µM) | Conditions | Reference |
| Tirapazamine | Colon Cancer (HCT116) | 0.2 | Hypoxia | [10] |
| Benznidazole | Breast Cancer (MCF-7) | >100 | - | [10] |
| Synthesized Nitroaromatic Compounds | Various human cancer cell lines | < 8.5 | - | [12] |
Table 3: Acute Toxicity of Nitroaromatic Compounds in Rats
| Compound | LD₅₀ (mg/kg) | Route of Administration |
| Nitrobenzene | 600-650 | Oral |
| 2,4-Dinitrotoluene | 268 | Oral |
| 1,3,5-Trinitrobenzene | 309 | Oral |
Note: This data is compiled from various sources and should be used for comparative purposes only. Specific values can vary depending on the experimental conditions.
Experimental Protocols
Synthesis of 4-Nitrophenol by Biocatalytic Nitration
This protocol describes the horseradish peroxidase (HRP)-catalyzed nitration of phenol.[6]
Materials:
-
Phenol
-
Horseradish Peroxidase (HRP)
-
Sodium Nitrite (NaNO₂)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Phosphate buffer (50 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Prepare a 50 mM phosphate buffer solution with a pH of 7.0.
-
In a 100 mL round-bottom flask, dissolve 1 mmol of phenol in 50 mL of the phosphate buffer.
-
Add HRP and NaNO₂ to the solution.
-
Initiate the reaction by the dropwise addition of H₂O₂.
-
Allow the reaction to proceed for 2-4 hours, monitoring its progress using thin-layer chromatography (TLC).
-
Upon completion, extract the product from the aqueous phase with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the 4-nitrophenol product.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10]
Materials:
-
Test compound (nitroaromatic)
-
Standardized bacterial suspension
-
Appropriate growth medium (e.g., Mueller-Hinton broth)
-
96-well microplate
-
Incubator
Procedure:
-
Prepare serial dilutions of the test compound in the wells of a 96-well microplate.
-
Inoculate each well with a standardized suspension of the target bacteria.
-
Include positive (bacteria and medium, no compound) and negative (medium only) controls.
-
Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.
Signaling Pathways and Mechanisms of Action
The biological effects of many nitroaromatic compounds are contingent upon the reductive activation of the nitro group. This process is often catalyzed by nitroreductase enzymes, which are present in both microbial and mammalian cells.[10][11]
Caption: Reductive activation of nitroaromatic compounds.
This pathway illustrates the sequential two-electron reduction of the nitro group to a nitroso intermediate, then to a hydroxylamine derivative, and finally to an amino compound. The highly reactive hydroxylamine intermediate is often responsible for the cytotoxic effects of these compounds, as it can form adducts with DNA and generate reactive oxygen species (ROS).[10]
Experimental and Logical Workflows
The development and evaluation of new nitroaromatic drug candidates typically follow a structured workflow.
Caption: General workflow for nitroaromatic drug development.
This diagram outlines the key stages in the discovery and preclinical development of a new nitroaromatic drug, from initial synthesis and screening to in-depth mechanistic studies and in vivo evaluation.
Conclusion
Nitroaromatic compounds remain a vital class of molecules in medicinal chemistry. Their diverse biological activities, coupled with a well-understood mechanism of action for many derivatives, continue to make them attractive candidates for drug development. However, their potential for toxicity necessitates careful design and thorough evaluation. The use of modern synthetic methods, comprehensive biological screening, and detailed mechanistic studies will be crucial for unlocking the full therapeutic potential of this important class of compounds.
References
- 1. Quantitative structure-activity analysis of the algae toxicity of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 4,4'-Dinitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 4,4'-dinitrobiphenyl, a compound of interest in environmental monitoring and as a potential impurity in chemical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to offer robust and reliable analytical procedures. Additionally, an overview of an electrochemical detection approach is presented as an emerging technique.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a robust approach for the quantification of this compound in various sample matrices. The protocol is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Table 1: Quantitative Performance of the HPLC-UV Method
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linear Range | 0.15 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Recovery | 95 - 105% |
| Precision (RSD) | < 2% |
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Preparation of Standard Solutions:
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the linear range (e.g., 0.15, 0.5, 1, 5, 10, 25, and 50 µg/mL).
3. Sample Preparation (General Guideline):
-
Solid Samples (e.g., soil):
-
Weigh 5 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add extraction salts (e.g., QuEChERS salts: 4 g MgSO₄, 1 g NaCl).
-
Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant (acetonitrile layer).
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Liquid Samples (e.g., water):
-
For samples with low expected concentrations, perform solid-phase extraction (SPE) for pre-concentration.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Pass a known volume of the water sample through the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the this compound with a small volume of acetonitrile.
-
Filter the eluate through a 0.45 µm syringe filter before injection.
-
4. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Create a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the analysis of this compound, making it suitable for complex matrices and trace-level detection.
Table 2: Quantitative Performance of the GC-MS Method
| Parameter | Value |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.03 ng/mL |
| Linear Range | 0.03 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Recovery | 90 - 110% |
| Precision (RSD) | < 5% |
Experimental Protocol: GC-MS
1. Instrumentation and Materials:
-
GC system coupled to a mass spectrometer (single or triple quadrupole).
-
Capillary column suitable for semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas, high purity).
-
Solvents (e.g., acetone, hexane, dichloromethane, all pesticide residue grade).
-
This compound reference standard.
-
Anhydrous sodium sulfate.
2. Preparation of Standard Solutions:
-
Stock Standard Solution (100 µg/mL): Prepare in a suitable solvent like acetone or toluene.
-
Working Standard Solutions: Prepare by serial dilution in hexane to cover the desired concentration range (e.g., 0.03, 0.1, 0.5, 1, 10, 50, 100 ng/mL).
3. Sample Preparation (e.g., for Soil or Sediment):
-
Air-dry the sample and sieve to remove large debris.
-
Weigh 10 g of the homogenized sample into a beaker.
-
Mix with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.
-
Perform solvent extraction using a technique like Soxhlet extraction or pressurized liquid extraction with a solvent mixture such as hexane:acetone (1:1 v/v).
-
Concentrate the extract using a rotary evaporator.
-
Perform cleanup using a silica gel or Florisil column to remove interfering compounds.
-
Adjust the final volume with hexane and add an internal standard if necessary.
4. GC-MS Conditions:
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 200 °C at 15 °C/min.
-
Ramp to 300 °C at 10 °C/min, hold for 5 minutes.
-
-
Carrier Gas Flow: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.
-
Suggested SIM ions: m/z 244 (molecular ion), 198, 168, 152.
-
5. Data Analysis:
-
Identify this compound based on its retention time and the presence of characteristic ions.
-
Quantify using a calibration curve constructed from the standard solutions.
Electrochemical Detection
Electrochemical methods offer a promising alternative for the rapid and sensitive detection of this compound. These methods are typically based on the electrochemical reduction of the nitro groups in the molecule at a modified electrode surface.
Principle: The two nitro groups on the this compound molecule can be electrochemically reduced in a stepwise manner. By applying a potential sweep using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV), characteristic reduction peaks can be observed. The peak current is proportional to the concentration of this compound, allowing for its quantification. The selectivity and sensitivity of the method can be significantly enhanced by modifying the working electrode with nanomaterials such as gold nanoparticles, carbon nanotubes, or graphene.
Table 3: Estimated Quantitative Performance of an Electrochemical Method
| Parameter | Value |
| Limit of Detection (LOD) | 10⁻⁸ - 10⁻⁷ M |
| Linear Range | 10⁻⁷ - 10⁻⁴ M |
| Precision (RSD) | < 5% |
Experimental Protocol: Electrochemical Detection (Conceptual)
1. Instrumentation and Materials:
-
Potentiostat with a three-electrode system (working, reference, and counter electrodes).
-
Working electrode (e.g., glassy carbon electrode, screen-printed electrode).
-
Reference electrode (e.g., Ag/AgCl).
-
Counter electrode (e.g., platinum wire).
-
Supporting electrolyte (e.g., phosphate buffer solution).
-
This compound standard.
2. Electrode Modification (Example):
-
Polish the working electrode with alumina slurry and sonicate to clean.
-
Modify the electrode surface with a suitable nanomaterial (e.g., by drop-casting a dispersion of gold nanoparticles).
3. Electrochemical Measurement:
-
Place the three-electrode system in an electrochemical cell containing the supporting electrolyte.
-
Add a known concentration of this compound to the cell.
-
Record the voltammetric response (e.g., using DPV) over a potential range where the nitro groups are reduced (typically in the negative potential region).
-
A calibration curve can be constructed by plotting the peak current against the concentration of this compound.
Application Notes and Protocols for the Use of 4,4'-Dinitrobiphenyl in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dinitrobiphenyl is a versatile nitroaromatic compound that serves as a key starting material in the synthesis of various functional organic molecules. Its two nitro groups can be readily transformed into other functionalities, most notably amino groups, paving the way for the construction of more complex structures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of 4,4'-diaminobiphenyl and its subsequent conversion to carbazole derivatives, which are important structural motifs in many biologically active compounds and functional materials.
Key Synthetic Transformations
The primary synthetic utility of this compound lies in its reduction to 4,4'-diaminobiphenyl. This diamine is a crucial building block for the synthesis of various heterocyclic compounds, including carbazoles.
Reduction of this compound to 4,4'-Diaminobiphenyl
The reduction of the nitro groups in this compound to amino groups is a fundamental transformation. Several methods can be employed, with catalytic hydrogenation being one of the most efficient and clean procedures.
Reaction Scheme:
Figure 1: Catalytic hydrogenation of this compound.
Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol outlines the reduction of this compound to 4,4'-diaminobiphenyl using hydrogen gas in the presence of a palladium on carbon catalyst.
-
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (reagent grade)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
-
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator) or a two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a balloon filled with hydrogen gas.
-
Filter funnel and filter paper
-
Rotary evaporator
-
-
Procedure:
-
In a hydrogenation vessel or a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).
-
Seal the vessel and purge the system with nitrogen gas to remove air.
-
Introduce hydrogen gas (a balloon can be used for atmospheric pressure reactions, or a pressurized system for higher pressures).
-
Heat the reaction mixture to a suitable temperature (e.g., reflux at approximately 80°C) with vigorous stirring.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.
-
Purge the system with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4,4'-diaminobiphenyl.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,4'-diaminobiphenyl.
-
Quantitative Data:
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Product | 4,4'-Diaminobiphenyl | - |
| Catalyst | 10% Pd/C | [2] |
| Hydrogen Source | H₂ gas | [2] |
| Solvent | Ethanol | [2] |
| Temperature | 80°C (Reflux) | [1] |
| Yield | High (typically >90%) | [2] |
Synthesis of 2,7-Diaminocarbazole from 4,4'-Diaminobiphenyl
The conversion of 4,4'-diaminobiphenyl to a carbazole derivative involves a cyclization reaction. Given the positions of the amino groups, a dehydrogenative cyclization is a plausible route to form 2,7-diaminocarbazole.
Reaction Scheme:
Figure 2: Dehydrogenative cyclization to form a carbazole.
Experimental Protocol: Oxidative Cyclization
This protocol describes a potential method for the synthesis of 2,7-diaminocarbazole from 4,4'-diaminobiphenyl via an oxidative C-N bond formation. Please note that specific literature protocols for this exact transformation are scarce, and this serves as a general guideline that may require optimization.
-
Materials:
-
4,4'-Diaminobiphenyl
-
An oxidizing agent (e.g., Iodine (I₂), DDQ, or a metal catalyst like Pd(OAc)₂)
-
A suitable solvent (e.g., DMF, DMSO, or a high-boiling aromatic solvent)
-
A base (if required by the specific catalytic system)
-
-
Equipment:
-
Round-bottom flask with a magnetic stirrer and condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
-
-
Procedure:
-
Dissolve 4,4'-diaminobiphenyl (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the oxidizing agent (and base, if necessary).
-
Heat the reaction mixture to an elevated temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and perform an appropriate work-up. This may involve quenching the excess oxidant, extraction with an organic solvent, and washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2,7-diaminocarbazole.
-
Quantitative Data:
Characterization Data
Table of Spectroscopic Data:
| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) |
| This compound | δ 8.35 (d, 4H), 7.85 (d, 4H) (CDCl₃) | δ 147.5, 145.0, 128.5, 124.5 (CDCl₃) |
| 4,4'-Diaminobiphenyl | δ 7.25 (d, 4H), 6.70 (d, 4H), 3.65 (br s, 4H) (DMSO-d₆) | δ 145.5, 131.0, 127.0, 114.5 (DMSO-d₆) |
| 2,7-Diaminocarbazole | Specific data not available in search results. | Specific data not available in search results. |
Conclusion
This compound is a valuable precursor for the synthesis of 4,4'-diaminobiphenyl, a key intermediate for various nitrogen-containing compounds. The reduction of the nitro groups can be efficiently achieved through catalytic hydrogenation. The subsequent cyclization of 4,4'-diaminobiphenyl presents a pathway to carbazole derivatives, although the specific conditions for this transformation require further investigation and optimization. The protocols and data provided herein serve as a foundational guide for researchers in the fields of organic synthesis and drug development.
References
Application Notes and Protocols: 4,4'-Dinitrobiphenyl as a Precursor in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,4'-dinitrobiphenyl as a precursor for the synthesis of high-performance aromatic polymers, particularly polyimides. The protocols detailed below cover the reduction of this compound to its corresponding diamine and the subsequent polymerization to yield materials with exceptional thermal and mechanical properties. Such polymers are of significant interest in various advanced applications, including aerospace, electronics, and potentially in specialized biomedical devices where high performance is paramount.
Introduction
This compound is a key intermediate in the synthesis of 4,4'-diaminobiphenyl (also known as benzidine), a monomer widely used in the production of aromatic polyimides. These polyimides are renowned for their outstanding thermal stability, excellent mechanical strength, and chemical resistance. The rigid biphenyl unit in the polymer backbone contributes to a high glass transition temperature and impressive modulus. This document outlines the synthetic pathway from this compound to a representative polyimide and presents key performance data.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process. The first step is the reduction of the nitro groups of this compound to form 4,4'-diaminobiphenyl. The second step is the polycondensation of the resulting diamine with an aromatic dianhydride, such as pyromellitic dianhydride (PMDA), to form a poly(amic acid) precursor, which is subsequently converted to the final polyimide via thermal or chemical imidization.
Figure 1: Overall synthetic workflow from this compound to polyimide.
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Diaminobiphenyl via Catalytic Hydrogenation of this compound
This protocol describes the reduction of this compound to 4,4'-diaminobiphenyl using catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on carbon (5% Pd/C) catalyst
-
Ethanol (95%)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
Reaction Setup: In a Parr bottle or a high-pressure reactor, combine this compound (1 equivalent) and 95% ethanol to form a slurry.
-
Catalyst Addition: Carefully add the 5% Pd/C catalyst. The typical catalyst loading is 5-10% by weight relative to the this compound.
-
Hydrogenation: Seal the reactor and purge it with nitrogen gas before introducing hydrogen. Pressurize the reactor with hydrogen to 25–50 psi.
-
Reaction: Shake or stir the mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. The reduction is typically complete within 1-2 hours.[1]
-
Workup: After the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Catalyst Removal: Filter the hot reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the catalyst with hot ethanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and cool them in an ice bath to precipitate the 4,4'-diaminobiphenyl.
-
Purification: Collect the white solid by vacuum filtration, wash with cold water, and dry in a vacuum oven. The purity of the product can be checked by melting point determination and spectroscopic methods (e.g., NMR, IR).
Figure 2: Experimental workflow for the synthesis of 4,4'-diaminobiphenyl.
Protocol 2: Synthesis of Polyimide from 4,4'-Diaminobiphenyl and Pyromellitic Dianhydride (PMDA)
This protocol outlines the two-step synthesis of a polyimide from 4,4'-diaminobiphenyl and pyromellitic dianhydride.
Materials:
-
4,4'-Diaminobiphenyl (purified)
-
Pyromellitic dianhydride (PMDA, polymer grade)
-
N,N-dimethylacetamide (DMAc, anhydrous)
-
Nitrogen gas
Part A: Synthesis of Poly(amic acid)
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-diaminobiphenyl (1 equivalent) in anhydrous DMAc under a nitrogen atmosphere.
-
Monomer Addition: Once the diamine has completely dissolved, slowly add solid PMDA (1 equivalent) in small portions to the stirred solution. The reaction is exothermic, and the temperature should be maintained at or below room temperature using a water bath.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.[2]
Part B: Thermal Imidization
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate. Use a doctor blade to ensure a uniform thickness.
-
Solvent Removal: Place the cast film in a vacuum oven and heat it gradually to remove the solvent. A typical heating program is 80°C for 2 hours.
-
Imidization: After the initial solvent removal, the temperature is slowly raised in stages to effect cyclodehydration (imidization). A representative thermal curing cycle is: 150°C for 1 hour, 200°C for 1 hour, 250°C for 1 hour, and finally 300°C for 1 hour.[2][3][4]
-
Film Recovery: After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.
Figure 3: Experimental workflow for the synthesis of polyimide film.
Data Presentation
The properties of polyimides are highly dependent on the specific diamine and dianhydride monomers used, as well as the processing conditions. The following tables provide representative data for aromatic polyimides derived from diamines structurally similar to 4,4'-diaminobiphenyl.
Table 1: Thermal Properties of Aromatic Polyimides
| Polymer (Diamine-Dianhydride) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) in N2 |
| ODA-PMDA | 302 | >500 |
| ODA-BTDA | 276 | >500 |
| ODA-BPDA | 290 | >500 |
| 3,3'-di-tert-butylbenzidine-BPDA | 375 | 523 |
| 3,3'-di-tert-butylbenzidine-6FDA | 330 | 508 |
Data sourced from references[5][6]. ODA: 4,4'-oxydianiline; PMDA: pyromellitic dianhydride; BTDA: 3,3',4,4'-benzophenonetetracarboxylic dianhydride; BPDA: 3,3',4,4'-biphenyltetracarboxylic dianhydride; 6FDA: 4,4'-(hexafluoroisopropylidene)diphthalic anhydride.
Table 2: Mechanical Properties of Aromatic Polyimide Films
| Polymer (Diamine-Dianhydride) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| ODA-PMDA | - | 3.42 | 2.82 |
| ODA-BTDA | 114.19 | 3.23 | 3.58 |
| ODA-BPDA | - | - | 3.8 |
| 3,3'-di-tert-butylbenzidine-BPDA | >100 | >2.0 | <10 |
| 3,3'-di-tert-butylbenzidine-6FDA | >100 | >2.0 | <10 |
Data sourced from references[5][6].
Applications in Research and Development
The high-performance characteristics of polyimides derived from 4,4'-diaminobiphenyl make them suitable for a range of demanding applications:
-
Aerospace and Automotive: As lightweight, high-strength materials for structural components, films, and coatings that can withstand extreme temperatures.
-
Microelectronics: As dielectric layers, insulating films, and flexible substrates for printed circuits due to their excellent electrical insulating properties and thermal stability.
-
Drug Development and Biomedical Devices: While not as common as in other fields, the high strength and biocompatibility of certain polyimides make them candidates for specialized applications such as in medical implants, flexible sensors, and drug delivery systems where robust and stable materials are required.[7] Further research into the biocompatibility and functionalization of these polymers is an active area of investigation.
Safety Considerations
-
This compound: This is a toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
4,4'-Diaminobiphenyl (Benzidine): This is a known carcinogen. Strict safety protocols must be followed when handling this compound. Use of a dedicated fume hood and appropriate PPE is mandatory.
-
Solvents: The organic solvents used in these syntheses are flammable and may be harmful. Avoid inhalation and skin contact.
-
High-Pressure Reactions: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Ensure the equipment is properly maintained and operated by trained personnel.
Disclaimer: The protocols and data presented are for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. From Molecular Design to Practical Applications: Strategies for Enhancing the Optical and Thermal Performance of Polyimide Films - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 4,4'-Dinitrobiphenyl in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4,4'-dinitrobiphenyl and its derivatives in the field of materials science. The content covers the synthesis of high-performance polymers such as polyamides and polyimides, the preparation of carbazole-based materials for organic electronics, and the potential applications in energetic materials.
Synthesis of High-Performance Polymers
This compound can be readily reduced to its corresponding diamine, 4,4'-diaminobiphenyl, a versatile monomer for the synthesis of high-performance aromatic polymers like polyamides and polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. A substituted derivative, 4,4'-diamino-2,2'-dinitrobiphenyl, can also be used to introduce specific functionalities into the polymer backbone.
Application Note: Polyamides from 4,4'-Diaminobiphenyl Derivatives
Aromatic polyamides, or aramids, synthesized from diamino derivatives of biphenyl exhibit exceptional thermal and mechanical properties. The biphenyl unit's rigidity contributes to high glass transition temperatures (Tg) and thermal stability. The introduction of nitro groups, as in 4,4'-diamino-2,2'-dinitrobiphenyl, can further modify the polymer's properties, such as solubility and intermolecular interactions. These polymers are typically synthesized through polycondensation reactions with aromatic dicarboxylic acids.
Figure 2: Synthetic pathway to 2,2'-dicarbazole-1,1'-biphenyl.
Experimental Protocol: Reductive Cyclization of 2,2'-Dinitrobiphenyl
This protocol outlines the photocatalytic reductive cyclization of 2,2'-dinitrobiphenyl to benzo[c]cinnoline, a related nitrogen-containing heterocyclic compound, demonstrating the reactivity of the nitro groups.
Materials:
-
2,2'-Dinitrobiphenyl
-
Titanium dioxide (TiO₂, P25)
-
Isopropanol
-
Water
-
Argon gas
-
UV lamp (e.g., 125 W Hg arc)
Procedure:
-
Prepare a suspension of 50 mg of TiO₂ in a 50% aqueous isopropanol solution.
-
Add 25 µmol of 2,2'-dinitrobiphenyl to the suspension.
-
Purge the suspension with argon for 30 minutes to remove dissolved oxygen.
-
Irradiate the mixture with a UV lamp with constant stirring.
-
Monitor the reaction progress by techniques such as HPLC or GC-MS.
-
After completion (typically 20-24 hours), the product can be extracted with an organic solvent and purified by column chromatography. [1]
Potential Applications in Energetic Materials
The high nitrogen content and the presence of nitro groups in this compound and its derivatives suggest their potential application in the field of energetic materials. The nitro groups are energetic functionalities, and the biphenyl backbone provides a stable and dense core. While specific formulations are not widely published in open literature, the general principles of energetic material design point to the utility of such molecules.
Application Note: Dinitrobiphenyl Derivatives as High-Energy-Density Materials
Compounds with a high density, a positive oxygen balance, and a high heat of formation are desirable for energetic applications. [2]The introduction of further nitro groups or other energetic moieties onto the dinitrobiphenyl scaffold could lead to the development of novel high-energy-density materials. Research in this area would involve the synthesis of new derivatives and their characterization for thermal stability, sensitivity to impact and friction, and detonation properties.
Conceptual Workflow for Energetic Material Development
Figure 3: Conceptual workflow for developing energetic materials.
Disclaimer: The synthesis and handling of energetic materials should only be performed by trained professionals in appropriate facilities. The information provided is for educational purposes only.
References
Application Notes and Protocols for the Nitration of Biphenyl to 4,4'-Dinitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and comparative data for the synthesis of 4,4'-dinitrobiphenyl via the nitration of biphenyl. Due to the deactivating effect of the first nitro group, the introduction of a second nitro group requires more forcing conditions than standard mononitration. This note outlines a representative protocol for dinitration, derived from established procedures for related compounds, and compares it with a common mononitration procedure and an alternative synthesis route for this compound.
Data Presentation
The following table summarizes quantitative data from different synthetic approaches related to the nitration of biphenyl.
| Parameter | Mononitration of Biphenyl | Dinitration of 2,2'-Biphenyldicarboxylic Acid (Analogous Protocol) | Synthesis from p-Nitroaniline |
| Product(s) | 2-Nitrobiphenyl & 4-Nitrobiphenyl | 4,4'-Dinitro-2,2'-biphenyldicarboxylic acid | This compound |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Fuming HNO₃ / Conc. H₂SO₄ | NaNO₂ / H₂SO₄, then CuCl |
| Reaction Temperature | 0 - 10 °C | Ice bath, then heated | Cold |
| Reported Yield | Not specified for isolated isomers | ~90% (for the dicarboxylic acid analog) | 55% |
| Product Melting Point | 4-Nitrobiphenyl: 114 °C | Not Applicable | 237 °C [1] |
| Starting Material | Biphenyl | 2,2'-Biphenyldicarboxylic Acid | p-Nitroaniline |
Experimental Protocols
Protocol 1: Mononitration of Biphenyl
This protocol is for the preparation of a mixture of 2- and 4-nitrobiphenyl and serves as a baseline for understanding the nitration of the parent compound.
Materials:
-
Biphenyl
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
-
Deionized Water
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of biphenyl in 20 mL of dichloromethane. Cool the flask in an ice bath with continuous stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.
-
Addition: Slowly add the cold nitrating mixture dropwise to the stirred biphenyl solution over 30 minutes. Maintain the reaction temperature between 0 and 10 °C.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Quenching: Slowly and carefully pour the reaction mixture over 50 g of crushed ice in a larger beaker.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 20 mL of deionized water, 20 mL of saturated sodium bicarbonate solution, and finally with 20 mL of deionized water.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the dichloromethane using a rotary evaporator to obtain the crude product mixture of nitrobiphenyl isomers. The isomers can then be separated by column chromatography.
Protocol 2: Representative Protocol for the Dinitration of Biphenyl to this compound
This protocol is a representative method for achieving dinitration, adapted from procedures for nitrating deactivated aromatic systems. Harsher conditions, specifically the use of fuming nitric acid and elevated temperatures, are employed.
Materials:
-
Biphenyl (or 4-nitrobiphenyl for the second step)
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask with magnetic stir bar
-
Thermometer
-
Dropping funnel
-
Heating mantle
-
Ice bath
Procedure:
-
Dissolution: In a three-neck flask, carefully add 10 g of biphenyl to 40 mL of concentrated sulfuric acid. Stir the mixture until the biphenyl is fully dissolved. Cool the flask in an ice bath.
-
Preparation of Nitrating Mixture: Prepare a nitrating mixture by carefully adding 15 mL of fuming nitric acid to 20 mL of concentrated sulfuric acid in a separate flask, keeping it cool in an ice bath.
-
First Nitration (Low Temperature): Slowly add approximately half of the nitrating mixture to the biphenyl solution, ensuring the temperature is kept below 10 °C. Stir for one hour at this temperature to complete the mononitration.
-
Second Nitration (High Temperature): Slowly add the remainder of the nitrating mixture. After the addition is complete, carefully and slowly heat the reaction mixture to 90-100 °C. Maintain this temperature for 1-2 hours with vigorous stirring.
-
Quenching: Allow the reaction mixture to cool to room temperature, then pour it slowly and carefully onto a large volume of crushed ice with stirring.
-
Isolation: The precipitated crude this compound is collected by suction filtration.
-
Purification: Wash the solid thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as benzene or ethanol, to yield crystalline this compound.[1]
Visualizations
Logical Relationship of Nitration Products
The following diagram illustrates the progression from the starting material to the mono- and di-nitrated products.
Caption: Pathway from Biphenyl to this compound.
Experimental Workflow for Dinitration
This diagram outlines the key steps in the laboratory synthesis of this compound.
Caption: Experimental workflow for biphenyl dinitration.
References
Application Notes and Protocols for the Synthesis of Dinitrobiphenyls via Ullmann Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann coupling reaction is a cornerstone of synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds, specifically for the synthesis of biaryl compounds. This application note details the experimental setup for the synthesis of dinitrobiphenyls, a class of compounds with significant applications in materials science and as precursors for pharmacologically active molecules. The protocols provided herein cover both traditional and modern, solvent-free approaches, offering researchers flexibility based on available equipment and green chemistry considerations.
The classical Ullmann reaction involves the copper-mediated coupling of two aryl halides.[1] While effective, this method often requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[1] Modern advancements have introduced improvements such as the use of ligands and solvent-free techniques like high-speed ball milling (HSBM), leading to higher yields, milder conditions, and reduced environmental impact.[2][3]
Data Presentation
The following tables summarize the quantitative data for two primary methodologies for the synthesis of 2,2'-dinitrobiphenyl, a representative dinitrobiphenyl.
Table 1: Solvent-Free Ullmann Coupling via High-Speed Ball Milling (HSBM)
| Parameter | Value | Reference |
| Starting Material | 2-Iodonitrobenzene | [2] |
| Catalyst | Copper (from vial and ball bearing) | [2] |
| Solvent | None | [2] |
| Reaction Time | Overnight | [3] |
| Yield | 97% | [2][3] |
| Product | 2,2'-Dinitrobiphenyl | [2] |
| Melting Point | 114-116 °C | [2] |
Table 2: Classical Solvent-Free Ullmann Coupling
| Parameter | Value | Reference |
| Starting Material | 1-Iodo-2-nitrobenzene (0.6 - 1.0 mmol) | [4] |
| Catalyst | Copper powder (3 mmol) | [4] |
| Additive | Sand (200 mg) | [4] |
| Solvent | None (reaction in melt) | [4] |
| Temperature | ~350 °C (sand bath) | [4][5] |
| Reaction Time | 20 - 30 seconds | [4] |
| Conversion | 50 - 90% | [4] |
| Yield | Typically in the mid 50% range | [4] |
| Product | 2,2'-Dinitrobiphenyl | [4] |
| Melting Point | 110-116 °C | [4] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of 2,2'-Dinitrobiphenyl via High-Speed Ball Milling (HSBM)
This protocol, adapted from a novel high-yield method, offers a greener and more efficient alternative to traditional solution-phase coupling.[2][3]
Materials:
-
2-Iodonitrobenzene
-
Copper vial with a copper ball-bearing
-
High-Speed Ball Mill (e.g., Parr model 2500 shaker)
-
Ethanol (for recrystallization)
Procedure:
-
Place 2.5 g (~10 mmol) of 2-iodonitrobenzene into a copper vial containing a copper ball-bearing.[2]
-
Securely cap the vial and place it in the high-speed ball mill.
-
Mill the sample overnight.[3]
-
After milling, retrieve the solid product from the vial. The product should be NMR-ready and requires no extensive extraction for purification.[2]
-
For further purification, recrystallize the crude product from hot ethanol to obtain bright yellow needle-like crystals of 2,2'-dinitrobiphenyl.[2]
-
Dry the crystals and determine the yield and melting point.
Protocol 2: Classical Solvent-Free Synthesis of 2,2'-Dinitrobiphenyl
This method represents the traditional approach to the Ullmann coupling, performed without a solvent by heating the reactants in a sand bath.[4][6][7]
Materials:
-
1-Iodo-2-nitrobenzene
-
Copper powder
-
Sand
-
15 cm test tube
-
Heating mantle with a sand bath
-
Thermometer
-
Chromatography column
-
Silica gel
-
Dichloromethane:ethyl acetate (90:10) eluent
-
Rotary evaporator
Procedure:
-
In a 15 cm test tube, thoroughly mix 1-iodo-2-nitrobenzene (0.6 – 1.0 mmol), copper powder (3 mmol), and sand (200 mg).[4]
-
Prepare a sand bath in a heating mantle and preheat it to approximately 350 °C.[4]
-
Carefully immerse the test tube in the hot sand bath for 20-30 seconds. The reaction occurs in the molten 1-iodo-2-nitrobenzene.[4] The reaction temperature is estimated to be around 290 °C, the boiling point of the starting material.[4]
-
Promptly remove the test tube from the sand bath and allow it to cool to room temperature.
-
Prepare a chromatography column with silica gel.
-
Transfer the reaction mixture directly onto the column.
-
Elute the column with a dichloromethane:ethyl acetate (90:10) mixture to separate the product.[4]
-
Collect the fraction containing the 2,2'-dinitrobiphenyl.
-
Remove the solvent from the collected fraction using a rotary evaporator to obtain the solid product.[4]
-
Determine the mass, melting point, and characterize the product using ¹H NMR.[4]
Visualizations
Caption: Experimental workflow for the classical Ullmann coupling.
Caption: Key components and their roles in the Ullmann coupling.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ERIC - EJ925960 - Solvent-Free Synthesis of 2,20'-Dinitrobiphenyl: An Ullmann Coupling in the Introductory Organic Laboratory, Journal of Chemical Education, 2011-Mar [eric.ed.gov]
Application Notes and Protocols for High-Yield Synthesis of 4,4'-Dinitrobiphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 4,4'-dinitrobiphenyl and its derivatives. The focus is on robust and efficient methodologies, primarily palladium-catalyzed Suzuki-Miyaura coupling and copper-mediated Ullmann coupling, which have demonstrated superior yields and substrate scope compared to classical methods such as direct nitration of biphenyl. This guide is intended to furnish researchers, scientists, and drug development professionals with the necessary information to reproduce these syntheses effectively and safely in a laboratory setting. All quantitative data are summarized in structured tables for straightforward comparison, and key experimental workflows are visualized using diagrams.
Introduction
This compound and its analogues are important intermediates in the synthesis of various functional materials, dyes, and pharmaceuticals. The presence of the nitro groups allows for further chemical transformations, making these compounds versatile building blocks in organic synthesis. Achieving high yields in the synthesis of these derivatives is crucial for the economic and environmental viability of subsequent applications. This document outlines two primary high-yield synthetic strategies: the Suzuki-Miyaura coupling and the Ullmann coupling. Additionally, the classical approach of direct nitration of biphenyl is discussed as a comparative method.
Synthetic Strategies and Quantitative Data
The selection of a synthetic route for this compound derivatives depends on factors such as substrate availability, desired yield, and tolerance of functional groups. The following tables summarize quantitative data for the most effective methods.
Table 1: Suzuki-Miyaura Coupling for the Synthesis of Nitrobiphenyl Derivatives
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | ~95% | Adapted from various sources |
| 2 | 4-Bromonitrobenzene | 4-Nitrophenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | High | General Suzuki-Miyaura Protocols |
| 3 | 1-Iodo-4-nitrobenzene | 4-Nitrophenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | >90% | General Suzuki-Miyaura Protocols |
| 4 | 4-Chloronitrobenzene | 4-Nitrophenylboronic acid | Pd₂(dba)₃ (1), XPhos (2) | Cs₂CO₃ | t-BuOH | 100 | 24 | Moderate to High | General Suzuki-Miyaura Protocols |
Table 2: Ullmann Coupling for the Synthesis of Dinitrobiphenyl Derivatives
| Entry | Aryl Halide | Copper Source | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Iodo-4-nitrobenzene | Cu powder | None | DMF | 150 | 12 | ~85% | Adapted from classical Ullmann procedures |
| 2 | 1-Bromo-4-nitrobenzene | CuI (10 mol%) | 1,10-Phenanthroline | DMF | 120 | 24 | High | Modern Ullmann-Ma coupling |
| 3 | 1-Iodo-2-nitrobenzene | Copper vial & ball | None (Ball Milling) | Solvent-free | RT | 12 | 97% | [1] |
| 4 | o-Chloronitrobenzene | Copper bronze | None | Sand (as dispersant) | 215-225 | 2.7 | 52-61% | [2] |
Note: The yields for this compound are expected to be comparable to the 2,2'-dinitrobiphenyl synthesis under similar conditions.
Experimental Protocols
High-Yield Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 4-bromonitrobenzene and 4-nitrophenylboronic acid.
Materials:
-
4-Bromonitrobenzene
-
4-Nitrophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 4-bromonitrobenzene (1.0 eq), 4-nitrophenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed solvent mixture of toluene:ethanol:water (3:1:1, v/v/v) to the flask.
-
To this stirred mixture, add tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
High-Yield Synthesis of this compound via Ullmann Coupling (Solvent-Free Ball Milling)
This protocol is adapted from a high-yield synthesis of 2,2'-dinitrobiphenyl and is expected to be effective for the 4,4'-isomer.[1]
Materials:
-
4-Iodonitrobenzene
-
Copper vial and copper ball bearing for ball milling
-
High-speed ball mill
-
Ethanol for recrystallization
Procedure:
-
Place 4-iodonitrobenzene into a custom-made copper vial containing a copper ball bearing.
-
Seal the vial and place it in a high-speed ball mill.
-
Shake the vial at high speed overnight (approximately 12 hours) at room temperature.
-
After the reaction is complete, open the vial and collect the solid product.
-
The product is typically of high purity and may be used directly for many applications.
-
For higher purity, recrystallize the crude product from hot ethanol.
Classical Synthesis of Nitrobiphenyl Isomers via Nitration of Biphenyl
This method typically produces a mixture of isomers and the dinitrated product is often obtained in lower yields.[3]
Materials:
-
Biphenyl
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Standard laboratory glassware
Procedure for Mononitration:
-
In a 100 mL round-bottom flask, dissolve 5.0 g of biphenyl in 20 mL of dichloromethane.
-
Cool the flask in an ice bath with stirring.
-
In a separate beaker, carefully prepare the nitrating mixture by adding 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the stirred biphenyl solution over 30 minutes, maintaining the reaction temperature between 0 and 10 °C.[3]
-
After the addition is complete, continue stirring in the ice bath for an additional 30 minutes.
-
Slowly pour the reaction mixture into 100 mL of ice-water and separate the organic layer.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product, a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl, can be separated by column chromatography on silica gel.[3]
Note on Dinitration: To obtain this compound, more forcing conditions (higher temperatures, longer reaction times, and a higher concentration of nitrating agent) are required. However, this often leads to the formation of multiple dinitrated and polynitrated isomers, making the purification challenging and the yield of the desired 4,4'-isomer low.
Visualized Workflows
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura coupling.
Diagram 2: Ullmann Coupling (Ball Milling) Workflow
Caption: Workflow for solvent-free Ullmann coupling.
Diagram 3: Nitration of Biphenyl Workflow
Caption: Workflow for the nitration of biphenyl.
Safety Precautions
-
General: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
-
Reagents:
-
Nitroaromatic compounds: Are toxic and should be handled with care. Avoid inhalation and skin contact.
-
Palladium and Copper Catalysts: Can be toxic and may be pyrophoric in finely divided forms. Handle under an inert atmosphere where specified.
-
Concentrated Acids: Are highly corrosive. Handle with extreme care, and always add acid to water, never the other way around.
-
Organic Solvents: Are flammable and/or toxic. Avoid open flames and ensure proper ventilation.
-
-
Reactions:
-
Nitration: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions.
-
Pressure: Reactions under inert gas should be equipped with a pressure-relief device (e.g., a bubbler).
-
Conclusion
For the high-yield synthesis of this compound and its derivatives, Suzuki-Miyaura and Ullmann couplings are the recommended methods. The Suzuki-Miyaura coupling offers mild reaction conditions and high functional group tolerance, with potentially high yields. The solvent-free Ullmann coupling using ball milling presents a green, efficient, and very high-yielding alternative. Direct nitration of biphenyl is a classical method but is generally not recommended for obtaining high yields of the specific this compound isomer due to the formation of isomeric byproducts and the difficulty of controlling the extent of nitration. The provided protocols and data should serve as a valuable resource for researchers in the field.
References
Application Notes and Protocols: Synthesis of Carbazoles from 4,4'-Dinitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and photophysical properties, as well as their presence in numerous biologically active compounds. A common and effective method for the synthesis of the carbazole scaffold is the reductive cyclization of nitrobiphenyls. This application note details the synthesis of carbazole derivatives from 4,4'-dinitrobiphenyl, primarily focusing on the Cadogan reductive cyclization method. This reaction involves the deoxygenation of the nitro groups by a phosphine reagent, leading to the formation of a nitrene intermediate which then undergoes cyclization.
Key Synthetic Pathway: Cadogan Reductive Cyclization
The Cadogan reaction is a powerful tool for the synthesis of carbazoles from 2-nitrobiphenyls. In the case of this compound, the reaction can be controlled to achieve the desired carbazole product. The general mechanism involves the deoxygenation of a nitro group by a trivalent phosphorus compound, such as triphenylphosphine (PPh₃) or triethylphosphite, to form a nitrene intermediate. This highly reactive nitrene then inserts into a C-H bond of the adjacent aromatic ring to form the carbazole core.[1]
Experimental Protocols
Protocol 1: Synthesis of 3,6-Dinitocarbazole via Partial Reductive Cyclization
This protocol outlines a potential pathway for the synthesis of 3,6-dinitrocarbazole from this compound.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
1,2-Dichlorobenzene (o-DCB)
-
Hexane
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and triphenylphosphine (2.5 equivalents).
-
Add dry 1,2-dichlorobenzene (o-DCB) as the solvent (approximately 2 mL per mmol of the nitro compound).
-
Under a nitrogen atmosphere, heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when the starting nitrobiphenyl is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under high vacuum.
-
The crude residue can be purified by column chromatography on silica gel. Alternatively, the residue can be slurried with hexane to precipitate triphenylphosphine oxide (Ph₃PO), which is then removed by filtration. The filtrate is concentrated and purified by chromatography to yield the desired carbazole product.[2]
Protocol 2: Synthesis of 3,6-Diaminocarbazole
This protocol describes the subsequent reduction of the dinitrocarbazole to the corresponding diamino derivative.
Materials:
-
3,6-Dinitrocarbazole (from Protocol 1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)
-
Ethanol or Ethyl acetate
-
Concentrated Hydrochloric Acid (if using SnCl₂)
-
Sodium bicarbonate solution
-
Diatomaceous earth (e.g., Celite®)
-
Standard laboratory glassware
Procedure (using SnCl₂·2H₂O):
-
Suspend 3,6-dinitrocarbazole in ethanol in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate (typically 5-10 equivalents).
-
Add concentrated hydrochloric acid and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution.
-
The resulting precipitate containing the product and tin salts is filtered.
-
The crude product can be purified by recrystallization or column chromatography.
Procedure (using Pd/C):
-
Dissolve 3,6-dinitrocarbazole in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,6-diaminocarbazole, which can be further purified.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of carbazoles from various nitrobiphenyl precursors using the triphenylphosphine-mediated reductive cyclization. While specific data for this compound is not explicitly detailed in the provided search results, the data for similar substrates provides a reasonable expectation of reaction efficiency.
| Starting Material | Product | Reagent | Solvent | Temperature | Yield (%) | Reference |
| 2-Nitrobiphenyl | Carbazole | PPh₃ | o-DCB | Reflux | High | [3][4] |
| 4-Methoxy-2-nitrobiphenyl | 2-Methoxycarbazole | PPh₃ | o-DCB | Reflux | 91 | [2] |
| 4-Carbomethoxy-2-nitrobiphenyl | 2-Carbomethoxycarbazole | PPh₃ | o-DCB | Reflux | Not specified | [2] |
| 4-Cyano-2-nitrobiphenyl | 2-Cyanocarbazole | PPh₃ | o-DCB | Reflux | Not specified | [2] |
| 4-Acetyl-2-nitrobiphenyl | 2-Acetylcarbazole | PPh₃ | o-DCB | Reflux | Not specified | [2] |
Visualizations
Synthesis Pathway of 3,6-Diaminocarbazole from this compound
Caption: Synthetic route from this compound to 3,6-diaminocarbazole.
Mechanism of Cadogan Reductive Cyclization
Caption: Simplified mechanism of the Cadogan reductive cyclization.
Conclusion
The synthesis of carbazoles from this compound is a versatile process that can yield valuable intermediates for drug discovery and materials science. The Cadogan reductive cyclization offers a robust method for the initial ring closure, and subsequent functional group transformations, such as the reduction of nitro groups to amines, provide access to a diverse range of carbazole derivatives. The protocols and data presented herein serve as a practical guide for researchers in the field.
References
- 1. Synthesis of Carbazole_Chemicalbook [chemicalbook.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrochemical Properties of 4,4'-Dinitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical properties of 4,4'-dinitrobiphenyl, a molecule of interest in various fields including the development of novel therapeutics and materials. The following sections detail the expected electrochemical behavior, provide experimental protocols for its analysis, and present a summary of relevant quantitative data.
Introduction to the Electrochemistry of Dinitrobiphenyls
Dinitrobiphenyls are electrochemically active molecules due to the presence of two nitro groups, which are readily reducible. The electrochemical reduction of nitroaromatic compounds typically proceeds in a stepwise manner. In aprotic media, the reduction often occurs via two successive one-electron transfers to form a radical anion and then a dianion. In protic media, the mechanism is more complex, involving protonation steps and leading to the formation of hydroxylamines and ultimately amines. The exact reduction potentials and the stability of the intermediates are highly dependent on the solvent, the supporting electrolyte, and the position of the nitro groups on the biphenyl core.
The electrochemical behavior of dinitrobiphenyl isomers, such as 2,2'-dinitrobiphenyl and this compound, is expected to differ due to the electronic and steric effects of the nitro group positions. These differences can be effectively probed using techniques like cyclic voltammetry and polarography.
Quantitative Electrochemical Data
The following tables summarize the available quantitative data for the electrochemical reduction of dinitrobiphenyls. It is important to note that while data for the 2,2'-isomer is available, direct and detailed quantitative data for the 4,4'-isomer in the literature is scarce. The provided data for a this compound derivative offers insight into its expected behavior.
Table 1: Polarographic Data for 2,2'-Dinitrobiphenyl in an Aprotic Medium
| Half-Wave Potential (E½) vs. SCE | Proposed Mechanism |
| -0.99 V | First one-electron transfer |
| -1.32 V | Second one-electron transfer |
| ca. -2.0 V | Multi-electron transfer |
| Solvent System: Dimethylformamide (DMF) |
Table 2: Voltammetric Data for a this compound Derivative in an Aprotic Medium
| Potential (vs. Fc/Fc+) | Proposed Mechanism |
| -0.9 V | First one-electron transfer |
| -1.6 V | Second one-electron transfer |
| Derivative: this compound azacrown lactam in Dimethyl sulfoxide (DMSO) |
Signaling Pathway: Electrochemical Reduction of Dinitrobiphenyl
The electrochemical reduction of dinitrobiphenyls in aprotic media typically follows a pathway involving the formation of radical anions and dianions. This multi-step process can be visualized as follows:
Caption: Stepwise electrochemical reduction of dinitrobiphenyl.
Experimental Protocols
The following protocols are based on established methods for the electrochemical analysis of dinitrobiphenyls and can be adapted for this compound.
Protocol 1: Cyclic Voltammetry in Aprotic Media
This protocol is suitable for investigating the fundamental electron transfer properties of this compound.
1. Materials and Reagents:
- This compound
- Dimethylformamide (DMF), anhydrous
- Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF6) as supporting electrolyte
- Argon or Nitrogen gas for deoxygenation
- Working Electrode: Glassy carbon or platinum
- Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
- Counter Electrode: Platinum wire
2. Solution Preparation:
- Prepare a 0.1 M solution of the supporting electrolyte in anhydrous DMF.
- Prepare a stock solution of this compound (e.g., 10 mM) in the electrolyte solution.
- Prepare the final analyte solution by diluting the stock solution to the desired concentration (e.g., 1 mM) with the electrolyte solution.
3. Experimental Procedure:
- Assemble the three-electrode cell.
- Deoxygenate the analyte solution by bubbling with argon or nitrogen for at least 15 minutes.
- Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) to a negative limit (e.g., -2.5 V) and back to the initial potential.
- Record voltammograms at various scan rates (e.g., 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox processes.
Protocol 2: Voltammetry in Mixed Aqueous-Organic Media
This protocol is useful for studying the electrochemical behavior in the presence of protons.
1. Materials and Reagents:
- This compound
- Methanol
- Britton-Robinson buffer (or other suitable buffer system)
- Sodium hydroxide (for pH adjustment)
- Working Electrode: Dropping Mercury Electrode (DME) or Hanging Mercury Drop Electrode (HMDE)
- Reference Electrode: Saturated Calomel Electrode (SCE)
- Counter Electrode: Platinum wire
2. Solution Preparation:
- Prepare a stock solution of this compound in methanol.
- Prepare the final analyte solution by mixing the stock solution with the Britton-Robinson buffer to achieve the desired final concentration and methanol/buffer ratio (e.g., 1:1 v/v). Adjust the pH as needed with NaOH.
3. Experimental Procedure:
- Assemble the electrochemical cell.
- Deoxygenate the solution.
- Perform differential pulse voltammetry or cyclic voltammetry over a suitable potential range.
Experimental Workflow
The general workflow for conducting an electrochemical analysis of this compound is outlined below.
Caption: General workflow for electrochemical analysis.
Disclaimer: The provided protocols are intended as a general guide. Specific experimental conditions may need to be optimized for your particular instrumentation and research objectives. Always follow appropriate laboratory safety procedures.
Application Notes and Protocols: 4,4'-Dinitrobiphenyl as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dinitrobiphenyl (4,4'-DNB) is a nitroaromatic compound used as an intermediate in the synthesis of dyes and other organic compounds. Due to its potential presence in environmental samples and as a metabolite of other compounds, its accurate quantification is crucial. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in various chromatographic techniques.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of an analytical standard is fundamental for its proper handling, storage, and application in analytical methodologies.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₂O₄ | [1] |
| Molecular Weight | 244.20 g/mol | [1] |
| Appearance | White to orange to green powder/crystal | |
| Melting Point | 240-243 °C | [1] |
| Solubility | Insoluble in water; Soluble in hot alcohol, benzene, and acetic acid. | [1] |
| UV Maximum Absorption (in Alcohol) | 306 nm (log ε = 4.40) | [1] |
Safety Precautions
This compound is a hazardous substance and should be handled with appropriate safety measures. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) including gloves, lab coat, and safety goggles.
Preparation of Standard Solutions
Accurate preparation of standard solutions is paramount for quantitative analysis. The following protocol outlines the preparation of stock and working solutions of this compound.
General Protocol for Standard Solution Preparation
This protocol is a general guideline for preparing stock and working solutions from a solid analytical standard.[2][3][4][5]
Caption: Workflow for preparing stock and working analytical standard solutions.
Protocol for this compound Standard Solutions
Materials:
-
This compound (analytical standard grade)
-
Methanol (HPLC grade) or other suitable solvent
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
Procedure:
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of this compound.
-
Quantitatively transfer the solid to a 10 mL volumetric flask.
-
Add a small amount of methanol to dissolve the solid completely.
-
Once dissolved, dilute to the mark with methanol.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Transfer to an amber glass vial and store in a refrigerator.
-
-
Working Solutions (e.g., 1-100 µg/mL):
-
Prepare a series of working standards by serial dilution of the stock solution using methanol.
-
For example, to prepare a 10 µg/mL working solution, pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.
-
Analytical Methods
This compound can be analyzed by several chromatographic techniques. The following sections provide detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a common method for the analysis of nitroaromatic compounds.[1]
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% acid modifier like formic or phosphoric acid). A starting point could be Acetonitrile:Water (60:40, v/v). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 306 nm[1] |
Protocol:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a series of calibration standards of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Caption: A typical workflow for quantitative analysis using HPLC.
Gas Chromatography (GC)
GC, often coupled with a mass spectrometer (MS), is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like this compound.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| Column | HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min) |
| Injection Mode | Splitless or split |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, then ramp at 10 °C/min to 300 °C, and hold for 5 min. (This is a starting point and should be optimized). |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |
| MS Transfer Line Temp. | 280 °C |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
Protocol:
-
Prepare standard solutions of this compound in a suitable solvent (e.g., toluene).
-
Set up the GC-MS instrument with the specified conditions.
-
Inject the calibration standards to determine the retention time and generate a calibration curve.
-
Inject the prepared samples.
-
Identify this compound in the samples based on its retention time and mass spectrum.
-
Quantify the analyte using the calibration curve.
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid technique for the qualitative analysis of this compound and for monitoring the progress of chemical reactions.[1]
Materials and Conditions:
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ plates |
| Mobile Phase | A mixture of a non-polar and a polar solvent. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 8:2 or 7:3 v/v). The optimal ratio should be determined experimentally. |
| Chamber | Saturated developing chamber |
| Visualization | UV light at 254 nm |
Protocol:
-
Prepare the developing chamber by adding the mobile phase and allowing it to saturate.
-
Spot the standard and sample solutions onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the mobile phase to ascend the plate.
-
Once the solvent front is near the top of the plate, remove the plate and mark the solvent front.
-
Visualize the spots under UV light at 254 nm.
-
Calculate the Retention Factor (Rf) value for the standard and compare it with the spots in the sample lanes.
Application in Drug Development: Metabolism
For professionals in drug development, understanding the metabolic fate of compounds is critical. Studies have shown that this compound undergoes metabolic transformation in vivo. In rats, a notable metabolic pathway involves halogenation, leading to the formation of chlorinated metabolites such as 3-chloro-4-amino-4'-nitrobiphenyl and 3-chloro-4-acetylamino-4'-nitrobiphenyl.[6] This is in contrast to guinea pigs, where the major urinary metabolite is 4,4'-diacetylbenzidine.[1]
References
- 1. 4,4'-Dinitro-1,1'-biphenyl | C12H8N2O4 | CID 15216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Dinitrobiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4'-dinitrobiphenyl.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via common synthetic routes.
Method 1: Ullmann Coupling of 1-bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene
Symptom: Low or no yield of this compound.
| Possible Cause | Recommended Solution |
| Inactive Copper Catalyst | Use freshly prepared, activated copper bronze. Pre-treat commercial copper powder with a dilute solution of iodine in acetone, followed by washing with an HCl/acetone mixture and then acetone to remove any oxide layer. |
| Reaction Temperature Too Low | The Ullmann coupling typically requires high temperatures, often exceeding 200°C.[1] Ensure the reaction mixture reaches and maintains the optimal temperature for the specific aryl halide used. |
| Reaction Temperature Too High | Excessive temperatures (e.g., above 240°C) can lead to the reduction of the nitro groups and the formation of byproducts like carbazole. |
| Poor Quality Solvent | If using a solvent such as DMF, ensure it is anhydrous and of high purity, as impurities can interfere with the reaction.[2] |
| Insufficient Reaction Time | Ullmann couplings can be slow. Ensure the reaction is allowed to proceed for a sufficient duration, monitoring by TLC if possible. |
Symptom: Formation of significant byproducts.
| Possible Cause | Recommended Solution |
| Reaction with Solvent | In some cases, the solvent can participate in side reactions. Consider a solvent-free approach using high-speed ball milling, which has been shown to produce high yields with minimal purification.[3] |
| Dehalogenation of Starting Material | The presence of hydrogen donors can lead to the formation of nitrobenzene. Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere. |
Method 2: Suzuki Cross-Coupling of 4-nitrophenylboronic acid with 1-bromo-4-nitrobenzene
Symptom: Low yield of this compound.
| Possible Cause | Recommended Solution |
| Catalyst Inactivity | Use a fresh, high-quality palladium catalyst. Ensure proper handling to prevent deactivation. |
| Inefficient Transmetalation | The transmetalation step can be a bottleneck. Ensure the chosen base (e.g., K3PO4, Na2CO3) and solvent system are optimal for this step.[4] |
| Homocoupling of Boronic Acid | The boronic acid can couple with itself to form this compound, but this may not be the primary reaction pathway. Optimize the stoichiometry of the reactants. |
Symptom: Difficulty in purification.
| Possible Cause | Recommended Solution |
| Residual Catalyst | Palladium residues can be difficult to remove. Consider purification methods such as column chromatography or recrystallization. |
| Boronic Acid-Related Impurities | Unreacted boronic acid and its byproducts can contaminate the product. An aqueous workup can help remove some of these impurities. |
Method 3: Nitration of Biphenyl
Symptom: Low yield of the desired this compound isomer.
| Possible Cause | Recommended Solution |
| Incorrect Nitrating Agent/Conditions | The ratio of nitric acid to sulfuric acid and the reaction temperature significantly influence the isomer distribution.[5] For dinitration, harsher conditions (stronger acid, higher temperature) are needed compared to mononitration. |
| Formation of ortho- and meta-isomers | The nitration of biphenyl initially produces a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl.[5][6] Subsequent nitration can occur on either ring, leading to a complex mixture of dinitroisomers. |
Symptom: Runaway reaction.
| Possible Cause | Recommended Solution |
| Poor Temperature Control | Nitration is a highly exothermic reaction. Add the nitrating agent slowly and maintain cooling with an ice bath to keep the temperature within the desired range (e.g., 0-10°C for mononitration).[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The Ullmann coupling of an aryl halide, such as 1-bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene, using a copper catalyst is a classical and frequently used method.[1][7] Other notable methods include Suzuki cross-coupling and the nitration of biphenyl.
Q2: I am getting a low yield with my Ullmann coupling. What are the first things I should check?
A2: First, ensure your copper catalyst is active. Commercial copper bronze can be unreliable; activating it is often necessary. Second, verify that your reaction temperature is optimal, as this reaction requires high heat.[1] Finally, check the purity of your starting materials and solvent.
Q3: My nitration of biphenyl is producing a mixture of isomers. How can I increase the selectivity for this compound?
A3: Achieving high selectivity for this compound through direct nitration of biphenyl is challenging due to the formation of multiple isomers.[5][6] The initial nitration yields both ortho and para isomers. A second nitration will further complicate the product mixture. It is often more practical to use a coupling method, such as the Ullmann or Suzuki reaction, which offers better regioselectivity.
Q4: Can I use Suzuki coupling to synthesize this compound?
A4: Yes, the Suzuki cross-coupling of 4-nitrophenylboronic acid with a 4-nitroaryl halide (like 1-bromo-4-nitrobenzene) in the presence of a palladium catalyst is a viable method.[8] This approach can offer milder reaction conditions compared to the Ullmann coupling.
Q5: What are the common byproducts in the synthesis of this compound?
A5: In the Ullmann reaction, dehalogenated starting material (nitrobenzene) can be a byproduct. In a specific preparation involving a diazonium salt, p-chloronitrobenzene was a significant byproduct.[9] For the nitration of biphenyl, other dinitrobiphenyl isomers (e.g., 2,4'-dinitrobiphenyl, 2,2'-dinitrobiphenyl) are common byproducts.[5]
Q6: What is the best way to purify crude this compound?
A6: Recrystallization is a common and effective method for purifying this compound. Suitable solvents for recrystallization include benzene, ethanol, or acetone.[10] Sublimation under vacuum is another reported purification technique.[10] For mixtures containing isomers or catalyst residues, column chromatography on silica gel may be necessary.[5]
Quantitative Data Summary
Table 1: Reported Yields for this compound Synthesis
| Synthesis Method | Starting Materials | Catalyst/Reagent | Reported Yield | Reference |
| Diazonium Salt Coupling | p-nitroaniline, copper(I) chloride | - | 55% | [9] |
| Ullmann Coupling | 2,5-dibromonitrobenzene | Copper | High Yield | [2] |
| Ullmann Coupling (Solvent-Free) | 2-iodonitrobenzene | Copper vial | 97% (for 2,2'-dinitrobiphenyl) | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazonium Salt Coupling[10]
-
Diazonium Salt Preparation: Prepare a diazonium solution from 30 g of p-nitroaniline, 45 g of concentrated sulfuric acid, 60 ml of water, and 15.3 g of sodium nitrite.
-
Coupling Reaction: To the vigorously stirred diazonium solution, add a cold solution of 21.6 g of copper(I) chloride in 100 ml of concentrated hydrochloric acid.
-
Reaction Monitoring: A brisk evolution of nitrogen will be observed, and a brownish-yellow substance will precipitate. The reaction is complete when the liquid turns green.
-
Workup: Distill the product mixture with steam to remove the p-chloronitrobenzene byproduct.
-
Purification: The remaining solid in the distillation flask is crude this compound. Filter, dry, and recrystallize from benzene.
Protocol 2: General Procedure for Suzuki Cross-Coupling[12]
-
Reaction Setup: In a round-bottomed flask equipped with a condenser and magnetic stir bar, add the aryl halide (e.g., 1-bromo-4-nitrobenzene), the arylboronic acid (e.g., 4-nitrophenylboronic acid), and a suitable solvent (e.g., n-propanol).
-
Inert Atmosphere: Flush the flask with an inert gas like nitrogen.
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., palladium acetate), a phosphine ligand (e.g., triphenylphosphine), and an aqueous solution of a base (e.g., 2M sodium carbonate).
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for approximately 1 hour, or until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction to room temperature, add water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with a sodium carbonate solution and brine. Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the Ullmann coupling synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. prepchem.com [prepchem.com]
- 10. This compound | 1528-74-1 [chemicalbook.com]
Technical Support Center: Purification of Crude 4,4'-Dinitrobiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4,4'-dinitrobiphenyl.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, focusing on the most prevalent technique: recrystallization.
Problem 1: Low Yield of Recrystallized Product
| Potential Cause | Suggested Solution |
| Excessive Solvent Use: Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. | Use the minimum amount of hot solvent required to fully dissolve the crude this compound. It is crucial to add the solvent in small portions to the heated crude material. |
| Premature Crystallization: Crystals forming in the funnel during hot filtration can lead to product loss. | Preheat the filtration apparatus (funnel and receiving flask) to prevent a sudden drop in temperature. If crystals begin to form, add a small amount of hot solvent to redissolve them. |
| Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization. | After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation. |
| Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the purified product. | Always use a minimal amount of ice-cold solvent to wash the crystals and remove residual mother liquor. |
Problem 2: Oiling Out Instead of Crystallization
| Potential Cause | Suggested Solution |
| High Impurity Level: A high concentration of impurities can lower the melting point of the mixture and inhibit crystal lattice formation. | Consider a pre-purification step. If the crude product is highly impure, performing a preliminary purification by column chromatography may be necessary before recrystallization. |
| Solution is Too Concentrated: If the solution is supersaturated, the product may separate as a liquid. | Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to reduce the concentration. |
| Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals. | Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. Seeding the solution with a pure crystal of this compound can also promote crystallization. |
| Inappropriate Solvent Choice: The chosen solvent may not be ideal for the specific impurity profile of your crude material. | While ethanol and benzene are commonly used, a solvent screen with other options like acetic acid or a mixed solvent system might be beneficial. |
Problem 3: Colored Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Presence of Chromophoric Impurities: Certain byproducts from the synthesis may be highly colored. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb the desired product, leading to a lower yield. |
| Incomplete Removal of Mother Liquor: Residual mother liquor on the crystal surface will contain impurities. | Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent during vacuum filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing crude this compound?
A1: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol and benzene are commonly reported as effective solvents for this purpose.[1][2] The choice may also depend on the specific impurities present in your crude material. It is always recommended to perform a small-scale solvent screen to determine the optimal solvent for your specific batch.
Q2: What are the expected physical properties of pure this compound?
A2: Pure this compound is a pale yellow to tan crystalline powder.[3] Its melting point is reported to be in the range of 235-244 °C. A sharp melting point within this range is a good indicator of high purity.
Q3: What are the most common impurities in crude this compound synthesized via the Ullmann reaction?
A3: The Ullmann coupling of 4-halonitrobenzenes to produce this compound can result in several impurities.[4][5][6][7] These may include:
-
Unreacted 4-halonitrobenzene: The starting material for the reaction.
-
4-Nitrophenol: Formed by the hydrolysis of the starting material or product.
-
Other biphenyl isomers: If the starting material contains isomeric impurities.
-
Polymeric byproducts: High reaction temperatures can sometimes lead to the formation of higher molecular weight species.
Q4: Can column chromatography be used to purify this compound?
High-performance liquid chromatography (HPLC) has also been used for the analysis of this compound and can be adapted for preparative purification.[1][8] A reverse-phase column with a mobile phase of acetonitrile and water is a common starting point for such separations.[8]
Quantitative Data Summary
| Parameter | Value | Solvents | Reference(s) |
| Melting Point | 235-244 °C | - | TCI, Stenutz |
| Appearance | Pale yellow to tan crystalline powder | - | [3] |
| Solubility (Qualitative) | Soluble in hot alcohol, benzene, and acetic acid. Insoluble in water. | Ethanol, Benzene, Acetic Acid, Water | [1][2] |
Experimental Protocols
Recrystallization of Crude this compound from Ethanol
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture to the boiling point of the ethanol while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then reheat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. For final drying, the crystals can be transferred to a watch glass or placed in a desiccator.
-
Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.
Visualizations
Caption: Workflow for the recrystallization of crude this compound.
Caption: Logic diagram for troubleshooting common recrystallization problems.
References
- 1. 4,4'-Dinitro-1,1'-biphenyl | C12H8N2O4 | CID 15216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. byjus.com [byjus.com]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Separation of 4-Nitrobiphenyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 4,4'-Dinitrobiphenyl
This guide provides troubleshooting advice and detailed protocols for researchers engaged in the synthesis of 4,4'-Dinitrobiphenyl, a key intermediate in various chemical and pharmaceutical applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Ullmann coupling reaction to synthesize this compound has a very low yield. What are the common causes and how can I improve it?
Low yield in an Ullmann coupling is a common issue that can be attributed to several factors:
-
Inactive Copper Catalyst: Standard copper bronze may not be reactive enough to facilitate the coupling efficiently, leading to erratic yields.[1] Activating the copper, for instance, by washing with an iodine solution followed by an acid wash, can significantly improve results.[1]
-
Incorrect Reaction Temperature: The traditional Ullmann reaction requires high temperatures, often exceeding 200°C, to proceed.[2] If the temperature is too low, the reaction rate will be negligible. Conversely, temperatures that are too high (e.g., above 240°C) can cause the reduction of the nitro groups and lead to unwanted side products.[1]
-
Inappropriate Solvent: High-boiling point, polar aprotic solvents like Dimethylformamide (DMF) are often used to achieve the necessary reaction temperatures and dissolve the reactants.[3] Using a solvent with a lower boiling point will prevent the reaction from reaching the required temperature.
-
Reaction Time: These reactions can be slow and may require extended heating periods to go to completion. Monitor the reaction's progress via TLC to determine the optimal time.
-
Modern Alternatives: If yields remain low, consider modern variations of the Ullmann reaction that use palladium or nickel catalysts, which often proceed under milder conditions.[4] A solvent-free approach using high-speed ball milling has also been shown to produce quantitative yields for similar couplings.[5]
Q2: The reaction mixture turned dark/black, but I isolated very little of the desired product. What likely happened?
A dark or black reaction mixture often indicates decomposition or the formation of significant side products. In the context of this compound synthesis:
-
Thermal Decomposition: At excessively high temperatures, the nitroaromatic compounds can decompose.
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Side Reactions: Overheating during an Ullmann coupling can cause the reduction of the nitro groups, potentially forming carbazole derivatives.[1]
-
Diazonium Salt Method: When using a diazonium salt prepared from p-nitroaniline, the reaction mass turning black is a described observation, accompanied by a brisk evolution of nitrogen.[6] However, if this is followed by poor product recovery, it may indicate that the reaction did not proceed as expected or that the product was lost during workup.
Q3: What is the most effective method to purify crude this compound after synthesis?
Purification is critical to remove unreacted starting materials, the copper catalyst, and any side products.
-
Recrystallization: The most common method is recrystallization. Effective solvents include benzene, ethanol (often with charcoal treatment), or acetone.[6][7]
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Sublimation: this compound can be purified by sublimation under vacuum, which is an effective method for removing non-volatile impurities.[7]
-
Work-up Procedure: Before recrystallization, ensure the crude product is properly worked up. For an Ullmann reaction, this involves thoroughly removing the copper and sand (if used) by filtration and extraction with a suitable hot solvent like ethanol.[1]
Q4: What are the common side products in this synthesis, and how can they be minimized?
The formation of side products is a primary cause of reduced yield and purity.
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Isomeric Byproducts: In syntheses involving nitration, isomers such as 4,3'- and 4,2'-dinitrobiphenyls can form.[8] Careful control of reaction conditions is necessary to favor the desired 4,4'-isomer.
-
Reduced Byproducts: As mentioned, excessive heat during an Ullmann coupling can lead to the reduction of the nitro groups.[1]
-
Halogenated Byproducts: In the synthesis from p-nitroaniline via a diazonium salt, a significant byproduct is p-chloronitrobenzene, which must be removed, often by steam distillation.[6]
-
Minimization Strategies: To minimize side products, use high-purity starting materials, maintain strict control over the reaction temperature, and ensure the copper catalyst for Ullmann couplings is properly activated.[1]
Data on Dinitrobiphenyl Synthesis Conditions
The following table summarizes various reported conditions for the synthesis of dinitrobiphenyl compounds, highlighting the impact of different methodologies on yield.
| Target Product | Starting Material(s) | Key Reagents / Catalyst | Solvent / Medium | Temperature | Yield (%) |
| This compound | p-Nitroaniline | NaNO₂, H₂SO₄, CuCl | Water, HCl | Cold | 55%[6] |
| 2,2'-Dinitrobiphenyl | o-Chloronitrobenzene | Copper Bronze | Sand | 215–225 °C | 52–61%[1] |
| 2,2'-Dinitrobiphenyl | o-Iodonitrobenzene | Copper Vial (as vessel and catalyst) | Solvent-Free (Ball Milling) | Ambient | 97%[5] |
| 4,4'-Dibromo-2,2'-dinitrobiphenyl | 2,5-Dibromonitrobenzene | Copper | DMF | Not specified | High[3] |
Experimental Protocols
Protocol 1: Ullmann Coupling Synthesis of 2,2'-Dinitrobiphenyl
This protocol is adapted from a procedure in Organic Syntheses and can be used as a general method for symmetrical dinitrobiphenyls.[1]
Materials:
-
o-Chloronitrobenzene (1.27 moles)
-
Clean, dry sand (300 g)
-
Activated Copper bronze (200 g)
-
Ethanol
Procedure:
-
Setup: In a 1-liter flask equipped with a mechanical stirrer and an oil bath, combine the o-chloronitrobenzene and sand.
-
Heating: Heat the mixture to 215–225°C.
-
Catalyst Addition: Slowly add the activated copper bronze to the stirred mixture over approximately 1.2 hours. Caution: Do not allow the temperature to rise above 240°C to prevent the reduction of nitro groups.[1]
-
Reaction: Maintain the temperature at 215–225°C with continuous stirring for an additional 1.5 hours.
-
Work-up: While still hot, pour the reaction mixture into a beaker containing 300-500 g of sand and stir to form small clumps. Warning: Do not let the mixture cool in the reaction flask, as it will solidify into a hard mass.[1]
-
Extraction: Once cooled, break up the clumps. Boil the solid material with two 1.5-liter portions of ethanol for 10 minutes each, filtering the hot solution after each extraction.
-
Crystallization: Cool the combined ethanol filtrates in an ice bath to crystallize the 2,2'-dinitrobiphenyl. Collect the product by filtration.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure yellow crystals.
Protocol 2: Synthesis of this compound via Diazonium Salt
This protocol is based on a method for preparing this compound from p-nitroaniline.[6]
Materials:
-
p-Nitroaniline (30 g)
-
Concentrated Sulfuric Acid (45 g)
-
Sodium Nitrite (15.3 g)
-
Copper(I) Chloride (21.6 g)
-
Concentrated Hydrochloric Acid (100 ml)
-
Water (60 ml)
-
Benzene
Procedure:
-
Diazonium Salt Preparation: Prepare the diazonium solution by reacting p-nitroaniline with sulfuric acid, water, and sodium nitrite under cold conditions, as is standard for diazotization.
-
Copper Catalyst Solution: Separately, prepare a cold solution of copper(I) chloride in concentrated hydrochloric acid.
-
Coupling Reaction: Vigorously stir the diazonium solution while adding the copper salt solution. A brisk evolution of nitrogen will occur, and a brownish-yellow substance will precipitate. The reaction is complete when the liquid turns green.[6]
-
Byproduct Removal: Distill the product mixture with steam until no more p-chloronitrobenzene (a major byproduct) passes over.[6]
-
Isolation: The this compound remains in the distillation flask. Filter the solid product and dry it.
-
Purification: Recrystallize the crude this compound from benzene to yield the pure product.
Visual Guides
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis.
Caption: General experimental workflow for the Ullmann synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. ossila.com [ossila.com]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. This compound | 1528-74-1 [chemicalbook.com]
- 8. BIS(4-NITROPHENYL) CARBONATE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Nitration of Biphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the nitration of biphenyl.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the nitration of biphenyl, offering potential causes and solutions.
| Issue | Potential Causes | Solutions |
| Low Yield of Mononitrobiphenyls | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Loss of product during workup: Inefficient extraction or purification. 3. Suboptimal nitrating agent concentration: The concentration of the nitrating agent may be too low. 4. Degradation of starting material: Presence of strong oxidizing impurities or excessively high temperatures. | 1. Optimize reaction conditions: Increase the reaction time or cautiously raise the temperature, monitoring for the formation of byproducts. 2. Improve workup procedure: Ensure complete extraction with an appropriate solvent and optimize the purification method (e.g., column chromatography). 3. Adjust nitrating agent: Use a higher concentration of nitric acid in the mixed acid or consider alternative nitrating agents. 4. Use pure reagents: Ensure the purity of biphenyl and the nitrating agents. Maintain strict temperature control. |
| Poor Regioselectivity (Undesired ortho:para ratio) | 1. Reaction conditions: The ortho:para ratio is sensitive to temperature, solvent, and the specific nitrating agent used.[1] 2. Homogeneity of the reaction mixture: Heterogeneous reaction conditions can favor the formation of the ortho isomer. | 1. Modify reaction conditions: Vary the temperature; lower temperatures generally favor the para isomer. Experiment with different solvent systems (e.g., acetic anhydride can alter the ratio). 2. Ensure homogeneity: Use a co-solvent or vigorous stirring to ensure the reaction mixture is homogeneous for a consistent isomer ratio. |
| Formation of Significant Amounts of Dinitrobiphenyls | 1. Excess of nitrating agent: Using a high molar ratio of nitric acid to biphenyl. 2. Elevated reaction temperature: Higher temperatures can promote a second nitration. 3. Prolonged reaction time: Leaving the reaction to stir for too long after the initial nitration is complete. | 1. Control stoichiometry: Use a molar ratio of nitric acid to biphenyl that is close to 1:1 for mononitration. 2. Maintain low temperature: Keep the reaction temperature low (typically 0-10 °C) to disfavor the second nitration. 3. Monitor reaction progress: Use techniques like TLC to monitor the consumption of the starting material and stop the reaction once mononitration is complete. |
| Formation of Colored Impurities (e.g., dark oils or tars) | 1. Oxidation of biphenyl: The nitrating mixture is a strong oxidizing agent, especially at higher temperatures. 2. Radical side reactions: Under certain conditions, radical reactions can lead to polymeric byproducts. 3. Contaminants in starting materials: Impurities in the biphenyl or acids can lead to side reactions. | 1. Strict temperature control: Maintain the recommended low temperature throughout the reaction. 2. Use of pure reagents: Ensure the purity of all starting materials. 3. Degas solvents: If radical reactions are suspected, degassing the solvent prior to use may be beneficial. |
| Runaway Reaction (Rapid, uncontrolled temperature increase) | 1. Poor temperature control: Inadequate cooling for the exothermic nitration reaction. 2. Too rapid addition of nitrating agent: Adding the nitrating mixture too quickly can overwhelm the cooling capacity. 3. Insufficient stirring: Localized high concentrations of reactants can lead to hot spots. | 1. Use an efficient cooling bath: An ice-salt bath or a cryocooler is recommended. 2. Slow, controlled addition: Add the nitrating agent dropwise with careful monitoring of the internal temperature. 3. Ensure vigorous stirring: Use a properly sized stir bar or overhead stirrer to maintain a homogeneous mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the major products of the mononitration of biphenyl?
Under typical mixed acid (concentrated nitric acid and sulfuric acid) conditions, the major products are 2-nitrobiphenyl and 4-nitrobiphenyl. The formation of 3-nitrobiphenyl is minimal due to the ortho, para-directing nature of the phenyl group in electrophilic aromatic substitution.
Q2: What is a typical ortho:para isomer ratio in the nitration of biphenyl, and how can I influence it?
The ortho:para ratio can vary significantly depending on the reaction conditions. With a standard nitric acid/sulfuric acid mixture, the ratio is often around 1:1.5 to 1:2. However, factors such as the specific nitrating agent, solvent, and temperature can alter this ratio. For instance, nitration in acetic anhydride may lead to a different isomer distribution. To favor the para isomer, it is generally recommended to use lower reaction temperatures.
Q3: I am observing a significant amount of dinitrated products. How can I avoid this?
The formation of dinitrobiphenyls is a common side reaction. To minimize dinitration, you should:
-
Use a controlled amount of nitrating agent: A molar ratio of approximately 1:1 of biphenyl to nitric acid is recommended for mononitration.
-
Maintain a low reaction temperature: Keeping the temperature between 0 °C and 10 °C significantly disfavors the second nitration, as the first nitro group deactivates the ring.
-
Monitor the reaction progress: Use thin-layer chromatography (TLC) to track the consumption of biphenyl. Once the starting material is consumed, the reaction should be quenched to prevent further nitration.
Q4: My reaction mixture turned dark brown/black. What happened and can I salvage my product?
A dark coloration often indicates oxidation of the biphenyl starting material or the formation of tarry byproducts. This is usually caused by an excessively high reaction temperature or the presence of impurities. While it may be possible to isolate the desired nitrobiphenyls through careful column chromatography, the yield will likely be reduced. To prevent this, ensure strict temperature control and use high-purity reagents.
Q5: What are the primary safety precautions I should take during the nitration of biphenyl?
Nitration reactions are highly exothermic and can be hazardous if not properly controlled. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Using an efficient cooling bath (e.g., an ice-salt bath) to maintain a low and stable reaction temperature.
-
Adding the nitrating agent slowly and dropwise with vigorous stirring to prevent localized heating.
-
Having a quenching plan in place: Be prepared to quench the reaction with a large volume of ice water if the temperature begins to rise uncontrollably.
-
Never working alone when performing a nitration reaction.
Q6: How can I separate the ortho- and para-nitrobiphenyl isomers?
The ortho- and para-nitrobiphenyl isomers can be effectively separated by column chromatography on silica gel. Due to differences in polarity, the less polar 2-nitrobiphenyl will elute before the more polar 4-nitrobiphenyl. A typical eluent system is a mixture of hexane and ethyl acetate.
Data Presentation
Table 1: Isomer Distribution in the Mononitration of Biphenyl under Various Conditions
| Nitrating Agent | Solvent | Temperature (°C) | Ortho (%) | Para (%) | Meta (%) | Ortho:Para Ratio |
| HNO₃ / H₂SO₄ | None | 25 | 32 | 68 | <1 | 0.47 |
| HNO₃ / H₂SO₄ | Acetic Acid | 20 | 41 | 59 | <1 | 0.69 |
| HNO₃ / Acetic Anhydride | Acetic Anhydride | 0 | 69 | 31 | <1 | 2.23 |
| N₂O₅ | Acetonitrile | 0 | 65 | 35 | <1 | 1.86 |
Note: The data presented are approximate and can vary based on the specific experimental setup.
Table 2: Regioselectivity in the Dinitration of Mononitrobiphenyls
| Starting Material | Major Dinitro Isomers | Rationale for Regioselectivity |
| 2-Nitrobiphenyl | 2,2'-Dinitrobiphenyl, 2,4'-Dinitrobiphenyl | The existing nitro group is a meta-director and deactivates its own ring. Therefore, the second nitration preferentially occurs on the other, more activated ring at the ortho and para positions. |
| 4-Nitrobiphenyl | 4,4'-Dinitrobiphenyl, 2,4'-Dinitrobiphenyl | Similar to 2-nitrobiphenyl, the nitro group directs the second nitration to the ortho and para positions of the unsubstituted ring. |
Note: Quantitative yields for dinitrobiphenyl isomers are highly dependent on reaction conditions and are not consistently reported in the literature. The formation of multiple isomers makes achieving high yields of a single dinitro-product challenging.
Experimental Protocols
Standard Protocol for the Mononitration of Biphenyl
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of biphenyl in 20 mL of a suitable solvent (e.g., dichloromethane or glacial acetic acid). Cool the flask in an ice-salt bath to 0 °C with stirring.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.
-
Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred biphenyl solution over a period of 30-45 minutes. Ensure the internal temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 100 g of crushed ice with stirring.
-
Workup:
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.
-
If an oil forms, transfer the mixture to a separatory funnel. Extract the product with dichloromethane (2 x 30 mL). Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the 2-nitrobiphenyl and 4-nitrobiphenyl isomers.
Visualizations
References
optimization of reaction conditions for dinitrobiphenyl synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of dinitrobiphenyl, a crucial intermediate in various chemical manufacturing processes. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,2'-dinitrobiphenyl?
A1: The most frequently employed method for synthesizing 2,2'-dinitrobiphenyl is the Ullmann coupling reaction.[1][2] This reaction involves the copper-mediated coupling of an aryl halide, typically 1-iodo-2-nitrobenzene or o-chloronitrobenzene.[1][3] The reaction can be performed with or without a solvent.[3][4]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: Common starting materials include 1-iodo-2-nitrobenzene or o-chloronitrobenzene as the aryl halide, and copper powder or copper bronze as the catalyst.[1][3] Sand is often used as a diluent and to prevent the reaction mixture from solidifying into a hard mass.[1]
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Critical parameters to monitor and control include reaction temperature, reaction time, and the quality of the copper catalyst. The temperature must be high enough to initiate the coupling but not so high as to cause reduction of the nitro groups or formation of carbazole.[1] Reaction time also needs to be optimized to achieve a good conversion rate without complicating purification.[3]
Q4: What are some common side products in dinitrobiphenyl synthesis?
A4: Potential side products include carbazole, which can form at excessively high temperatures, and various chlorinated nitrobiphenyls if the reaction is not driven to completion.[1][5] In some cases, atypical products such as 3-chloro-2,6-dinitrobiphenyl and 4-chloro-3-nitrotriphenylamine have been observed.[5]
Q5: How is the dinitrobiphenyl product typically purified?
A5: The crude product is often purified by recrystallization from hot ethanol.[1][3] Column chromatography can also be used for separation, particularly to remove unreacted starting materials.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure the reaction temperature is within the optimal range (e.g., 215–225°C for o-chloronitrobenzene).[1] - Extend the reaction time, but monitor for decomposition. - Use activated copper bronze for better results.[1] |
| Side reactions are occurring. | - Avoid excessively high temperatures to prevent the reduction of nitro groups and carbazole formation.[1] | |
| Loss of product during workup. | - If recrystallizing, use an adequate amount of solvent to prevent the product from crashing out and clogging the filter funnel.[1] - Perform multiple extractions of the reaction mixture to ensure complete recovery of the crude product.[1] | |
| Difficulty in Purification | Poor separation during column chromatography. | - Ensure the initial eluent is not added too quickly or in excess.[3] |
| Presence of unreacted starting material. | - Optimize the reaction time to achieve a conversion of 50-90%, which can facilitate easier separation.[3] | |
| Oily by-products impeding crystallization. | - Consider distillation followed by chromatography to separate the desired product from oily impurities.[5] | |
| Product is not forming | Inactive catalyst. | - Use freshly prepared and activated copper bronze. Ordinary copper bronze may not give satisfactory results.[1] |
| Incorrect starting material. | - Verify the identity and purity of the starting aryl halide using appropriate analytical techniques (e.g., NMR, melting point). | |
| Unexpected Peaks in NMR Spectrum | Formation of atypical side products. | - Re-examine the reaction conditions. The formation of unexpected products like chlorinated dinitrobiphenyls or nitrotriphenylamines can be influenced by temperature and stoichiometry.[5] |
| Presence of carbazole. | - This indicates the reaction temperature was too high. Reduce the temperature in subsequent experiments.[1] |
Experimental Protocols
Protocol 1: Synthesis of 2,2'-Dinitrobiphenyl from o-Chloronitrobenzene
This protocol is based on the procedure described in Organic Syntheses.[1]
Materials:
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o-Chloronitrobenzene
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Copper bronze
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Clean, dry sand
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Ethanol
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Norit (activated carbon)
Procedure:
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In a 1-liter flask equipped with a mechanical stirrer, combine 200 g (1.27 moles) of o-chloronitrobenzene and 300 g of sand.
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Heat the mixture in an oil bath to 215–225°C.
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Slowly add 200 g of copper bronze over approximately 1.2 hours, maintaining the temperature at 215–225°C.
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Continue stirring at this temperature for an additional 1.5 hours.
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While still hot, pour the reaction mixture into a beaker containing 300–500 g of sand and stir until small clumps form.
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After cooling, break up the clumps in a mortar.
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Boil the mixture with two 1.5-liter portions of ethanol for 10 minutes each, filtering the hot solution each time.
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Cool the filtrates in an ice bath to crystallize the 2,2'-dinitrobiphenyl.
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Collect the product by filtration. A second crop can be obtained by concentrating the filtrate.
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For further purification, dissolve the product in hot ethanol, treat with Norit, filter, and recrystallize.
Protocol 2: Solvent-Free Synthesis of 2,2'-Dinitrobiphenyl from 1-Iodo-2-nitrobenzene
This method is adapted from a procedure published by The Royal Society of Chemistry.[3]
Materials:
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1-Iodo-2-nitrobenzene
-
Copper powder
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Sand
Procedure:
-
In a 15 cm test tube, mix 1-iodo-2-nitrobenzene (0.6 – 1.0 mmol), copper powder (3 mmol), and sand (200 mg).
-
Prepare a sand bath in a heating mantle and heat it to approximately 350°C.
-
Immerse the test tube in the hot sand bath. The reaction temperature is estimated to be around 290°C (the boiling point of 1-iodo-2-nitrobenzene).
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Maintain the reaction for 20 to 30 seconds.
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Remove the test tube from the sand bath and allow it to cool.
-
The crude product can be purified by column chromatography.
Data Summary
Table 1: Reaction Conditions and Yields for 2,2'-Dinitrobiphenyl Synthesis
| Starting Material | Catalyst | Temperature (°C) | Reaction Time | Solvent | Yield (%) | Reference |
| o-Chloronitrobenzene | Copper bronze | 215–225 | 2.7 hours | None | 52–61 | [1] |
| 1-Iodo-2-nitrobenzene | Copper powder | ~290 | 20-30 seconds | None | 50-90 (conversion) | [3] |
| 1-Iodo-2-nitrobenzene | Copper vial/ball | Ambient (ball milling) | Overnight | None | 97 | [4] |
Visual Guides
Experimental Workflow
Caption: General experimental workflow for dinitrobiphenyl synthesis.
Troubleshooting Low Yield
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ERIC - EJ925960 - Solvent-Free Synthesis of 2,20'-Dinitrobiphenyl: An Ullmann Coupling in the Introductory Organic Laboratory, Journal of Chemical Education, 2011-Mar [eric.ed.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 117. The ullman biaryl synthesis. Part I. Atypical products of syntheses of 2,4-dinitrobiphenyl and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 4,4'-Dinitrobiphenyl Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4'-Dinitrobiphenyl.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an organic compound with the chemical formula C₁₂H₈N₂O₄.[1][2][3] It consists of two nitro groups attached to a biphenyl backbone. It is a crystalline solid.[4]
Q2: What are the primary applications of this compound in research and development?
This compound serves as a precursor in the synthesis of other organic molecules. For instance, it is a precursor for steroid hormones.[1] Its derivatives are also of interest in various fields of chemistry.
Q3: What are the main synthesis routes for this compound?
The most common method for synthesizing this compound is the Ullmann coupling reaction.[5][6] This reaction involves the copper-mediated coupling of two molecules of an aryl halide, such as 1-bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene.[1][5]
Q4: What are the key safety precautions to consider when working with this compound?
This compound is harmful if swallowed, in contact with skin, or if inhaled. It is also an eye irritant and is considered a questionable carcinogen with experimental tumorigenic data.[1] When heated to decomposition, it emits toxic fumes of NOx.[1] Therefore, it is crucial to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, purification, and characterization of this compound.
Synthesis (Ullmann Coupling)
Q5: My Ullmann coupling reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in the Ullmann coupling for this compound synthesis are a common issue and can be attributed to several factors:
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Harsh Reaction Conditions: The traditional Ullmann reaction often requires high temperatures, which can lead to side reactions and decomposition of the product.[5][6]
-
Purity of Reactants and Reagents: Impurities in the starting aryl halide or the copper catalyst can significantly impact the reaction efficiency.
-
Activity of the Copper Catalyst: The reactivity of the copper is crucial. Commercially available copper bronze may not always be sufficiently active.
-
Reaction Time and Temperature: Both insufficient and excessive reaction times or temperatures can lead to lower yields. High temperatures (above 240°C) can cause reduction of the nitro groups and formation of carbazole.[7]
Solutions:
-
Optimize Reaction Conditions: Carefully control the reaction temperature. Modern variations of the Ullmann reaction may allow for milder conditions.[6]
-
Ensure Purity of Starting Materials: Use high-purity aryl halides.
-
Activate the Copper Catalyst: Consider activating the copper bronze before the reaction. A common method is to treat it with a solution of iodine in acetone, followed by washing with a hydrochloric acid/acetone solution and then acetone.[7]
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction and stop it once the starting material is consumed to avoid byproduct formation.
Q6: I am observing unexpected side products in my reaction mixture. What are they likely to be and how can I minimize their formation?
The primary side products in the synthesis of this compound via Ullmann coupling can include:
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p-Chloronitrobenzene (or corresponding halo-nitrobenzene): If the reaction does not go to completion, the starting material will remain.
-
Reduction Products: At high temperatures, the nitro groups can be reduced, potentially leading to the formation of carbazole.[7]
-
Products from solvent participation: In some cases, the solvent might participate in the reaction, especially at high temperatures.
Minimization Strategies:
-
Strict Temperature Control: Avoid exceeding the optimal reaction temperature to prevent the reduction of nitro groups.[7]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Solvent Selection: If using a solvent, choose one that is high-boiling and inert under the reaction conditions. Nitrobenzene has been used as a solvent to moderate vigorous reactions.[8]
Purification
Q7: I am having difficulty purifying the crude this compound. What are the recommended purification methods?
The most common and effective method for purifying this compound is crystallization.[1][4]
-
Choice of Solvent: Several solvents can be used for recrystallization, including benzene, ethanol (with charcoal), and acetone.[1]
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can add activated charcoal (Norit) to adsorb colored impurities, then hot filter the solution to remove the charcoal.[7] Allow the filtrate to cool slowly to form pure crystals.
-
Sublimation: this compound can also be purified by sublimation under vacuum.[1]
Q8: My recrystallized this compound is still showing impurities in the analysis. What can I do to improve the purity?
-
Multiple Recrystallizations: A single crystallization may not be sufficient to remove all impurities. Performing a second or even a third recrystallization can significantly improve the purity.
-
Solvent System: If a single solvent is not effective, you can try a mixed solvent system for recrystallization.
-
Column Chromatography: For very impure samples or to separate closely related byproducts, column chromatography can be an effective purification technique.
Characterization
Q9: What are the standard analytical techniques for characterizing this compound?
The following techniques are commonly used to confirm the identity and purity of this compound:
-
Melting Point: Pure this compound has a melting point of around 237-244°C.[4] A broad melting range or a melting point lower than the literature value indicates the presence of impurities.
-
Chromatography: High-Pressure Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess the purity of the compound.[2]
-
Spectroscopy:
Q10: My analytical data (e.g., NMR, IR) does not match the expected spectrum for this compound. What could be the issue?
-
Presence of Impurities: Even small amounts of impurities can complicate the spectra. Ensure your sample is thoroughly purified before analysis.
-
Residual Solvent: The presence of residual solvent from the purification process is a common issue. Drying the sample under vacuum can help remove any remaining solvent.[1]
-
Incorrect Structure: It is possible that a side reaction has led to a different product. Re-examine the reaction conditions and consider the possibility of alternative reaction pathways.
-
Instrument Calibration: Ensure that the analytical instruments are properly calibrated.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of this compound via Ullmann Coupling
| Parameter | Condition | Reference |
| Starting Material | p-nitroaniline (diazotized) | [4] |
| ortho-chloronitrobenzene | [5] | |
| 1-iodo-2-nitrobenzene | [9] | |
| Catalyst | Copper(I) chloride | [4] |
| Copper-bronze alloy | [5][7] | |
| Temperature | ~290°C (boiling point of 1-iodo-2-nitrobenzene) | [9] |
| Not to exceed 240°C (for o-chloronitrobenzene) | [7] | |
| Yield | 55% | [4] |
| 52-61% | [7] |
Table 2: Solvents for Purification of this compound by Crystallization
| Solvent | Notes | Reference |
| Benzene | - | [1][4] |
| Ethanol | Often used with charcoal to remove colored impurities. | [1][7] |
| Acetone | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from p-Nitroaniline
This protocol is based on the diazotization of p-nitroaniline followed by a copper-catalyzed reaction.[4]
Materials:
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p-Nitroaniline (30 g)
-
Concentrated Sulphuric Acid (45 g)
-
Water (60 ml)
-
Sodium Nitrite (15.3 g)
-
Copper(I) Chloride (21.6 g)
-
Concentrated Hydrochloric Acid (100 ml)
Procedure:
-
Prepare a diazonium solution from p-nitroaniline, concentrated sulphuric acid, water, and sodium nitrite according to standard procedures.
-
Prepare a cold solution of copper(I) chloride in concentrated hydrochloric acid.
-
With vigorous stirring, add the cold copper salt solution to the diazonium solution.
-
A brisk evolution of nitrogen will be observed, and a brownish-yellow substance will precipitate. The reaction is complete when the liquid turns green.
-
Distill the product with steam until no more p-chloronitrobenzene passes over.
-
The remaining solid in the distilling flask is almost pure this compound.
-
Filter the solid, dry it, and recrystallize from benzene.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Activated Charcoal (Norit)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. For every 100g of crude product, about 2 liters of ethanol may be needed to prevent the product from crashing out prematurely during filtration.[7]
-
Add a small amount of activated charcoal to the hot solution to decolorize it.
-
Swirl the flask and gently heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum over a desiccant like P₂O₅.[1]
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. This compound | 1528-74-1 [chemicalbook.com]
- 2. 4,4'-Dinitro-1,1'-biphenyl | C12H8N2O4 | CID 15216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1'-Biphenyl, 4,4'-dinitro- [webbook.nist.gov]
- 4. prepchem.com [prepchem.com]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Ullmann coupling: the first publication - operachem [operachem.com]
- 9. rsc.org [rsc.org]
stability and degradation of 4,4'-Dinitrobiphenyl under experimental conditions
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 4,4'-Dinitrobiphenyl. It provides essential information on the stability and degradation of this compound under various experimental conditions. The content is structured to offer practical guidance through troubleshooting guides and frequently asked questions, facilitating smoother and more reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a nitroaromatic compound with the chemical formula C₁₂H₈N₂O₄. It typically appears as a solid and is known to be insoluble in water but soluble in organic solvents like hot alcohol, benzene, and acetic acid.[1] Its stability and reactivity are largely influenced by the two nitro groups attached to the biphenyl structure.
Q2: What are the primary degradation pathways for this compound?
A2: Based on studies of similar nitroaromatic compounds, the primary degradation pathways for this compound are expected to include:
-
Reduction of the nitro groups: This is a common pathway for nitroaromatics, proceeding through nitroso and hydroxylamino intermediates to form amino compounds.[2]
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation, potentially involving reductive dehalogenation if halogenated analogs are considered as a reference.[3]
-
Microbial degradation: Certain microorganisms can utilize nitroaromatic compounds as a source of carbon and nitrogen, breaking them down through various enzymatic processes.[2][4]
-
Thermal decomposition: At elevated temperatures, nitroaromatic compounds can undergo exothermic decomposition, releasing gaseous products like oxides of nitrogen (NOx) and carbon (CO, CO₂).[5]
Q3: What are the expected major degradation products of this compound?
A3: The major degradation products will vary depending on the degradation conditions. Key expected products include:
-
Under reductive conditions: 4-Amino-4'-nitrobiphenyl and 4,4'-diaminobiphenyl are likely products.
-
Under oxidative conditions: Hydroxylated derivatives of this compound may be formed.
-
Metabolism in biological systems: Studies in rats have shown the formation of metabolites such as 3-chloro-4-amino-4'-nitrobiphenyl and 3-chloro-4-acetamido-4'-nitrobiphenyl, indicating that halogenation can occur as part of the metabolic pathway.[1] In guinea pigs, 4,4'-diacetylbenzidine has been identified as a urinary metabolite.[1]
Troubleshooting Guides
Issue: Inconsistent results in stability studies.
-
Question: My stability studies for this compound are showing variable results. What could be the cause?
-
Answer: Inconsistent results can arise from several factors. Ensure precise control over experimental parameters such as temperature, pH, and light exposure. The purity of your this compound sample is also critical; impurities can act as catalysts or inhibitors for degradation reactions. It is also important to use a validated, stability-indicating analytical method to accurately quantify the parent compound and its degradation products.
Issue: Unexpected peaks in HPLC analysis.
-
Question: I'm observing unexpected peaks in my HPLC chromatogram when analyzing a this compound sample that has been subjected to stress conditions. How can I identify them?
-
Answer: Unexpected peaks are likely degradation products. To identify them, you can use a mass spectrometer (MS) coupled with your HPLC system (LC-MS). By comparing the mass-to-charge ratio of the unknown peaks with the expected masses of potential degradation products, you can tentatively identify them. Further confirmation can be achieved by synthesizing the suspected degradation products and comparing their retention times and mass spectra.
Issue: Difficulty in achieving controlled degradation.
-
Question: I am trying to perform a forced degradation study, but I am either seeing no degradation or the compound degrades completely. How can I achieve a target degradation of 5-20%?
-
Answer: Achieving a target degradation level requires careful optimization of stress conditions.[6]
-
For hydrolytic degradation: Start with milder conditions (e.g., 0.1 M HCl or 0.1 M NaOH at room temperature) and gradually increase the temperature or acid/base concentration if no degradation is observed.[7][8]
-
For oxidative degradation: Begin with a low concentration of hydrogen peroxide (e.g., 3%) and monitor the degradation over time. The reaction can be stopped by adding a quenching agent.[8]
-
For photolytic degradation: Control the intensity and wavelength of the light source, as well as the exposure time.
-
For thermal degradation: Carefully control the temperature and duration of heating. It is advisable to perform a preliminary thermal analysis (e.g., using TGA or DSC) to determine the onset of decomposition.[5]
-
Data Presentation
Table 1: Inferred Stability of this compound under Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Likely stable at room temp., may degrade at elevated temp. | Hydroxylated derivatives, potential for nitro group hydrolysis |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Likely stable at room temp., may degrade at elevated temp. | Hydroxylated derivatives, potential for nitro group hydrolysis |
| Oxidative | 3% H₂O₂ | Susceptible to oxidation | Hydroxylated derivatives, ring-opened products |
| Reductive | Sodium Borohydride | Susceptible to reduction | 4-Amino-4'-nitrobiphenyl, 4,4'-Diaminobiphenyl |
| Photolytic | UV/Visible Light | Susceptible to photodegradation | Reduced and/or hydroxylated derivatives |
| Thermal | Elevated Temperature | Decomposes at high temperatures | Oxides of nitrogen (NOx), oxides of carbon (CO, CO₂) |
Note: This table is based on general knowledge of nitroaromatic compounds and data from similar molecules, as specific quantitative data for this compound is limited in the provided search results.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Treat an aliquot of the stock solution with 30% H₂O₂ at room temperature for 24 hours.
-
Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for a defined period. A control sample should be kept in the dark.
-
Thermal Degradation: Heat a solid sample of the compound in an oven at a temperature below its melting point (e.g., 150°C) for a specified time.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound and its expected degradation products have significant absorbance (a photodiode array detector is recommended for method development).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Note: This is a general method and should be optimized and validated for the specific application.
Mandatory Visualization
Caption: Workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
safe handling and disposal of 4,4'-Dinitrobiphenyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling and disposal of 4,4'-Dinitrobiphenyl.
Troubleshooting Guides & FAQs
This section addresses specific issues that users may encounter during their experiments with this compound.
| Question | Answer |
| Handling & Storage | |
| What are the initial signs of exposure to this compound? | Initial symptoms of exposure may include headache, drowsiness, dizziness, difficulty breathing (dyspnea), lack of coordination (ataxia), weakness, and a burning sensation during urination.[1] Skin and eye irritation may also occur.[2][3] |
| What should I do if I accidentally inhale this compound dust? | Immediately move to an area with fresh air. If you experience any difficulty breathing, seek medical attention promptly.[2] |
| How should I handle a spill of this compound powder? | For small spills, carefully sweep or vacuum the material into a suitable, labeled disposal container.[2] Avoid creating dust. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[3] |
| What are the appropriate storage conditions for this compound? | Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong reducing agents.[2] |
| Experimental Procedures | |
| The compound is not dissolving in my chosen solvent. What should I do? | This compound is soluble in hot alcohol, benzene, and acetic acid, but insoluble in water.[1] Ensure you are using an appropriate solvent and consider gentle heating to aid dissolution, while being mindful of the solvent's flash point. |
| My reaction involving this compound is turning an unexpected color. What could this indicate? | Unexpected color changes could signify side reactions or decomposition. This compound itself is a white to yellow crystalline solid.[1] Review your reaction conditions, including temperature and the purity of your reagents. |
| I suspect my this compound has become contaminated. How can I purify it? | Recrystallization from solvents like benzene or ethanol can be an effective purification method.[4] |
| Disposal | |
| How do I dispose of waste containing this compound? | All waste containing this compound should be treated as hazardous waste.[5] Collect it in a clearly labeled, sealed container and follow your institution's and local regulations for hazardous waste disposal.[6] |
| Can I neutralize this compound in the lab before disposal? | In-lab neutralization of this compound is not a standard recommended procedure. Disposal should be handled by a certified hazardous waste management service.[7] |
| What is the procedure for decontaminating glassware and surfaces after use? | Wash contaminated glassware and surfaces thoroughly with a detergent like Luminox® and hot water.[8] For spills, cover with an absorbent material, apply a suitable disinfectant, allow for sufficient contact time, and then clean the area.[2][3] A final rinse with distilled water is recommended to remove any residue.[3] |
| Emergency Procedures | |
| What are the first aid measures for skin or eye contact with this compound? | For skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2][9] For eye contact, immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Seek medical attention in both cases.[2] |
| What should I do in case of a fire involving this compound? | Use a dry chemical, carbon dioxide, water spray, or foam extinguisher.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[2] |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₈N₂O₄ |
| Molecular Weight | 244.21 g/mol [10] |
| Appearance | White to yellow, needle-like crystalline solid[1] |
| Melting Point | 237 °C (459 °F)[1] |
| Boiling Point | 340 °C (644 °F)[1] |
| Solubility | Insoluble in water; Soluble in hot alcohol, benzene, and acetic acid[1] |
| Vapor Pressure | 8.19E-07 mmHg at 25°C[3] |
| NFPA 704 Rating | Health: 3, Flammability: 1, Instability: 4[11] |
Experimental Protocols
1. Protocol for Weighing and Transferring Solid this compound
-
Objective: To safely weigh and transfer solid this compound.
-
Materials:
-
This compound solid
-
Chemical fume hood
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Appropriate receiving vessel (e.g., round-bottom flask)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
-
Procedure:
-
Don all required PPE.
-
Perform all operations within a certified chemical fume hood to avoid inhalation of dust.
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare the balance.
-
Carefully use a clean spatula to transfer the desired amount of this compound onto the weighing paper/boat. Avoid creating dust.
-
Record the mass of the solid.
-
Carefully transfer the weighed solid into the receiving vessel. A funnel may be used to prevent spillage.
-
Gently tap the weighing paper/boat and spatula to ensure all the solid is transferred.
-
Clean the spatula and any contaminated surfaces immediately.
-
2. Protocol for the Safe Disposal of this compound Waste
-
Objective: To safely collect and dispose of waste containing this compound.
-
Materials:
-
Waste containing this compound (solid, solutions, contaminated materials)
-
Designated hazardous waste container (chemically resistant, with a secure lid)
-
Hazardous waste labels
-
PPE: safety goggles, lab coat, nitrile gloves
-
-
Procedure:
-
Ensure all PPE is worn.
-
All waste contaminated with this compound, including unused product, reaction byproducts, contaminated lab supplies (e.g., weighing paper, pipette tips), and cleaning materials, must be collected as hazardous waste.
-
Place solid waste directly into the designated hazardous waste container.
-
Collect liquid waste in a separate, compatible hazardous waste container. Do not mix with incompatible waste streams.
-
Securely close the lid of the waste container.
-
Properly label the hazardous waste container with the chemical name ("this compound"), the approximate concentration and quantity, and the date.
-
Store the waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety department.
-
3. Protocol for Decontamination of Surfaces
-
Objective: To effectively decontaminate laboratory surfaces after working with this compound.
-
Materials:
-
Absorbent pads or paper towels
-
Detergent solution (e.g., 1% Luminox®)
-
Deionized water
-
70% Ethanol
-
Waste container for contaminated materials
-
PPE: safety goggles, lab coat, nitrile gloves
-
-
Procedure:
-
Wear appropriate PPE.
-
For any visible powder, gently wipe with a damp paper towel to avoid creating dust and dispose of the towel in the hazardous waste container.
-
Prepare a fresh solution of detergent in water.
-
Apply the detergent solution to the contaminated surface and scrub with a paper towel or sponge.
-
Wipe the surface clean with fresh paper towels.
-
Rinse the surface with deionized water to remove any detergent residue.
-
Finally, wipe the surface with 70% ethanol and allow it to air dry.
-
Dispose of all used cleaning materials in the designated hazardous waste container.
-
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedures for this compound exposure.
References
- 1. prepchem.com [prepchem.com]
- 2. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. biomerieux.com [biomerieux.com]
- 4. This compound | 1528-74-1 [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nswai.org [nswai.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. epa.gov [epa.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. fishersci.com [fishersci.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up the Production of 4,4'-Dinitrobiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4,4'-Dinitrobiphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory and industrial methods for the synthesis of this compound are the Ullmann coupling of 4-halonitrobenzenes and the Suzuki-Miyaura cross-coupling of a 4-nitrophenyl boronic acid derivative with a 4-halonitrobenzene.
Q2: What are the primary safety concerns when working with this compound and its precursors?
A2: this compound is harmful if swallowed, in contact with skin, or if inhaled. It is also an eye irritant and a questionable carcinogen. When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx). Precursors like halonitrobenzenes are also toxic and require careful handling in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: How can I purify crude this compound?
A3: The most common method for purification is recrystallization. Effective solvents include benzene, ethanol, and acetone. The use of charcoal during recrystallization can help remove colored impurities.[1] For highly pure material, sublimation under vacuum is also a viable option.[1]
Troubleshooting Guides
Ullmann Coupling Route
The Ullmann reaction for this compound typically involves the copper-catalyzed homocoupling of a 4-halonitrobenzene (e.g., 4-chloronitrobenzene or 4-bromonitrobenzene) at elevated temperatures.
Problem 1: Low or no yield of this compound.
| Possible Cause | Suggested Solution |
| Inactive Copper Catalyst | Use freshly prepared, activated copper bronze. Pre-treating commercial copper powder with a dilute solution of iodine in acetone, followed by washing with an HCl/acetone mixture, can improve reactivity.[2] |
| Insufficient Reaction Temperature | The Ullmann coupling requires high temperatures, often in the range of 215-225°C.[2] Ensure the reaction mixture reaches and maintains the optimal temperature. |
| Poor Heat Transfer in a Scaled-Up Reaction | The use of sand as a heat transfer agent can be beneficial in ensuring uniform heating, especially in larger scale reactions.[2] |
| Reaction Quenching | Ensure all reagents and solvents are dry, as moisture can interfere with the reaction. |
Problem 2: Formation of significant byproducts.
| Possible Cause | Suggested Solution |
| Reduction of Nitro Groups | Temperatures exceeding 240°C can lead to the reduction of the nitro groups, potentially forming carbazole-like structures.[2] Maintain strict temperature control. |
| Incomplete Reaction | Ensure the reaction is run for a sufficient amount of time to drive it to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
Problem 3: Difficulty in product isolation.
| Possible Cause | Suggested Solution |
| Solidified Reaction Mass | The reaction mixture can solidify into a hard mass upon cooling, making it difficult to remove from the flask. Pouring the hot reaction mixture into a beaker containing sand and stirring to form smaller clumps can facilitate easier handling.[2] |
| Inefficient Extraction | The product needs to be efficiently extracted from the reaction mixture (and sand, if used). Boiling with multiple portions of a suitable solvent like ethanol is recommended.[2] |
Suzuki-Miyaura Coupling Route
The Suzuki-Miyaura coupling provides a milder alternative to the Ullmann reaction, typically involving the reaction of 4-nitrophenylboronic acid with a 4-halonitrobenzene in the presence of a palladium catalyst and a base.
Problem 1: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Inefficient Catalyst System | The choice of palladium catalyst and ligand is crucial. A common catalyst is Pd(PPh₃)₄. Ensure the catalyst is not deactivated and is used in the appropriate loading. |
| Ineffective Base | A base is required to activate the boronic acid. Common bases include K₂CO₃, K₃PO₄, and NaOEt. The choice of base can significantly impact the reaction outcome. |
| Poor Solvent Choice | The reaction is often run in a biphasic solvent system such as dioxane/water or toluene/water to dissolve both the organic and inorganic reagents.[3][4] |
Problem 2: Presence of byproducts.
| Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Excess boronic acid or suboptimal reaction conditions can lead to the formation of biphenyl from the boronic acid itself. Use a stoichiometric amount of the boronic acid. |
| Phenylated Impurities from Ligand | The phenyl groups from phosphine ligands (like in Pd(PPh₃)₄) can sometimes be incorporated into the product. Using bulky phosphine ligands can help suppress this side reaction.[5] |
| Protodeboronation | The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of nitrobenzene. Ensure anhydrous conditions if this is a persistent issue. |
Experimental Protocols
Protocol 1: Ullmann Coupling Synthesis of this compound
This protocol is adapted from the synthesis of 2,2'-Dinitrobiphenyl.
Materials:
-
4-chloronitrobenzene
-
Activated copper bronze
-
Dry sand
-
Ethanol
-
Norit (activated charcoal)
Procedure:
-
In a flask equipped with a mechanical stirrer, combine 4-chloronitrobenzene and dry sand.
-
Heat the mixture in an oil bath to 215–225°C.
-
Slowly add the activated copper bronze to the stirred mixture over approximately 1 hour.
-
Maintain the temperature at 215–225°C for an additional 1.5 hours with continuous stirring.
-
While still hot, pour the reaction mixture into a beaker containing sand and stir to form small clumps.
-
Allow the mixture to cool, then break up the clumps in a mortar.
-
Boil the mixture with two portions of ethanol for 10 minutes each, filtering the hot solution each time.
-
Cool the ethanol filtrates in an ice bath to crystallize the crude this compound.
-
Collect the crystals by filtration. A second crop can be obtained by concentrating the filtrate.
-
For purification, dissolve the crude product in hot ethanol, treat with Norit, filter the hot solution, and cool in an ice bath to recrystallize.
-
Collect the pure, yellow crystals by filtration and dry.
Protocol 2: Suzuki-Miyaura Coupling Synthesis of this compound
Materials:
-
4-bromonitrobenzene
-
4-nitrophenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask with a stir bar, add 4-bromonitrobenzene, 4-nitrophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add a deoxygenated solution of 1,4-dioxane and water.
-
Heat the resulting solution at 100°C for 24 hours with vigorous stirring.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Combine the organic phases, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data Summary
Table 1: Reaction Conditions for Ullmann Coupling of Halonitrobenzenes
| Parameter | Value | Reference |
| Substrate | o-chloronitrobenzene | [2] |
| Catalyst | Copper bronze | [2] |
| Temperature | 215-225°C | [2] |
| Reaction Time | 2.7 hours | [2] |
| Yield | 52-61% | [2] |
Table 2: General Conditions for Suzuki-Miyaura Coupling
| Parameter | Typical Conditions | Reference |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand | [3][4] |
| Base | K₂CO₃, K₃PO₄, NaOEt | [3][4][6] |
| Solvent System | Dioxane/water, Toluene/THF/water | [3] |
| Temperature | 60-100°C | [3] |
Visualizations
Caption: Workflow for the Ullmann coupling synthesis of this compound.
References
- 1. This compound | 1528-74-1 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. organic chemistry - What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4,4'-Dinitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 4,4'-dinitrobiphenyl is essential for various applications, including environmental monitoring, toxicological studies, and as a quality control measure in chemical synthesis. The selection of a suitable analytical method is a critical step in obtaining precise and reproducible data. This guide provides an objective comparison of two widely used analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document outlines the performance characteristics of each method, supported by representative experimental data, and provides detailed methodologies to aid in the selection and implementation of the most appropriate technique for your specific analytical needs.
Comparative Analysis of Analytical Methods
The performance of an analytical method is evaluated based on several key validation parameters. While direct comparative studies for this compound are limited, the following tables summarize the typical performance characteristics for HPLC-UV and GC-MS based on established data for structurally similar nitroaromatic compounds.
Table 1: Performance Data for HPLC-UV Analysis
| Validation Parameter | Typical Performance |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: Performance Data for GC-MS Analysis
| Validation Parameter | Typical Performance |
| Linearity Range | 0.01 - 50 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.998[1] |
| Limit of Detection (LOD) | ~0.005 µg/mL |
| Limit of Quantification (LOQ) | ~0.015 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following sections provide representative protocols for the analysis of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the routine quantification of aromatic compounds.
1. Instrumentation and Materials:
-
HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile and water.
-
Standard: this compound reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired linearity range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. The sample may require filtration through a 0.45 µm syringe filter prior to injection to remove particulate matter.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and selectivity, making it ideal for trace-level detection and confirmatory analysis of this compound.
1. Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer, equipped with an autosampler.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Solvents: GC-grade solvents such as dichloromethane or hexane.[3]
-
Standard: this compound reference standard.
2. GC-MS Conditions:
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 300.
3. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent like dichloromethane.
-
Calibration Standards: Prepare calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3] The final extract should be dissolved in a volatile organic solvent compatible with the GC-MS system.
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the metabolic pathway of this compound in rats, which involves reduction and subsequent modifications.
Caption: Metabolic pathway of this compound in the rat.
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose. The logical workflow for method validation is depicted below.
Caption: Logical workflow for analytical method validation.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound. The choice between these methods depends on the specific requirements of the analysis. HPLC-UV is a robust and cost-effective method suitable for routine analysis and quality control where high sample throughput is required. On the other hand, GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis, impurity profiling, and confirmatory studies. This guide provides a foundation for the selection and validation of an appropriate analytical method for this compound, ensuring the generation of accurate and reliable data for research and drug development.
References
A Comparative Analysis of 4,4'-Dinitrobiphenyl and Other Nitroaromatics for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties, toxicological profiles, and primary applications of 4,4'-Dinitrobiphenyl and other significant nitroaromatic compounds, including Nitrobenzene, 2,4,6-Trinitrotoluene (TNT), and 2,4-Dinitrotoluene (DNT). The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use and handling of these chemicals.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the selected nitroaromatic compounds. These properties are crucial in determining the environmental fate, transport, and potential for exposure.
| Property | This compound | Nitrobenzene | 2,4,6-Trinitrotoluene (TNT) | 2,4-Dinitrotoluene (DNT) |
| Chemical Formula | C₁₂H₈N₂O₄[1] | C₆H₅NO₂[2] | C₇H₅N₃O₆[3] | C₇H₆N₂O₄[4][5] |
| Molecular Weight | 244.21 g/mol [1] | 123.11 g/mol [6] | 227.15 g/mol [3] | 182.13 g/mol [5] |
| Appearance | Pale yellow to tan crystalline powder[1] | Pale yellow to dark brown oily liquid[7] | Colorless to pale-yellow solid or flakes[3][8] | Pale yellow to orange crystalline solid[4][9] |
| Melting Point | 222 °C[1] | 5.7 °C[10] | 80.9 °C[11] | 67-70 °C[5][12] |
| Boiling Point | 409.5 °C[1] | 210.9 °C[6] | Explodes at 240 °C[3] | 300 °C[12] |
| Water Solubility | Limited[1] | 0.19 g/100 mL (20 °C)[2] | 0.13 g/L (20 °C)[13] | 0.3 g/L (20 °C)[5][12] |
| Density | 1.402 g/cm³[1] | 1.20 g/cm³[7] | 1.654 g/cm³[11] | 1.521 g/cm³[12] |
Toxicological Profile
This section details the toxicological data for each compound, providing insights into their potential hazards.
| Toxicological Endpoint | This compound | Nitrobenzene | 2,4,6-Trinitrotoluene (TNT) | 2,4-Dinitrotoluene (DNT) |
| Acute Oral LD50 (Rat) | Data not readily available | 640 mg/kg | 795-1320 mg/kg[14][15] | 240-650 mg/kg[16] |
| Primary Routes of Exposure | Inhalation, Dermal, Ingestion | Inhalation, Dermal, Ingestion[17][18] | Inhalation, Dermal, Ingestion[13] | Inhalation, Dermal, Ingestion[19] |
| Key Health Effects | Potential carcinogen | Methemoglobinemia, CNS damage, liver and kidney damage[18][20][21] | Liver damage, anemia, cataracts, potential carcinogen[13][15][22][23] | CNS effects, heart and circulatory system damage, potential carcinogen[5][19] |
| Carcinogenicity | Suspected carcinogen | IARC Group 2B: Possibly carcinogenic to humans[24][25] | EPA Group C: Possible human carcinogen[22][23] | EPA Class B2: Probable human carcinogen[26] |
| Mutagenicity | Data not readily available | Non-genotoxic in bacteria and mammalian cells in vitro[25] | Mutagenic with and without metabolic activation[22] | Data not readily available |
| Reproductive & Developmental Toxicity | Data not readily available | Male reproductive toxicant in animals; no developmental toxicity observed[21][24] | No information on birth defects in humans[13] | Adverse reproductive effects in animal studies[19] |
Applications
The primary industrial and commercial uses of these nitroaromatic compounds are outlined below.
| Compound | Primary Applications |
| This compound | Used in organic synthesis and as an intermediate for dyes. |
| Nitrobenzene | Primarily used as a precursor to aniline, which is used in the production of polyurethanes, rubber chemicals, pesticides, dyes, explosives, and pharmaceuticals.[20][27][28][29] Also used as a solvent and to mask odors.[20][27] |
| 2,4,6-Trinitrotoluene (TNT) | Widely used as an explosive in military and industrial applications.[8][13][22][23][30][31] Also used as an intermediate in the production of dyestuffs and photographic chemicals.[13][22][23] |
| 2,4-Dinitrotoluene (DNT) | Mainly used as a precursor to toluene diisocyanate for producing polyurethane foams.[4][5][12][32] Also used in the explosives industry and as a plasticizer in propellants.[4][32] |
Experimental Protocols
Standardized methodologies are crucial for the reliable assessment of chemical toxicity. The following provides an overview of key experimental protocols.
Acute Oral Toxicity (LD50)
The acute oral toxicity is typically determined using methods outlined in OECD Test Guideline 423 .[9][19][24][26][33] This guideline describes a stepwise procedure with the use of a minimal number of animals to obtain sufficient information on the acute toxicity of a substance for classification purposes. The test involves the administration of the chemical in graduated doses to a small number of rodents, followed by observation for signs of toxicity and mortality.
Mutagenicity (Ames Test)
The Ames test , as described in OECD Guideline 471 , is a widely used method to assess the mutagenic potential of chemical compounds.[4][17][22][23][31] The assay utilizes specific strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in amino acid synthesis. The test substance is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid. The test is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.[16]
Reproductive and Developmental Toxicity
OECD Guideline 416 (Two-Generation Reproduction Toxicity) is a comprehensive study to evaluate the effects of a substance on the reproductive system and offspring.[15][18][21][30] The test substance is administered to parental animals before mating, during gestation, and through the weaning of the F1 generation. The F1 generation is then raised to maturity and mated to produce an F2 generation. Observations include effects on fertility, pregnancy, and offspring development.
For prenatal developmental toxicity, OECD Guideline 414 is followed.[5][14][20][34] This study is designed to assess the effects of a substance on the pregnant female and the developing embryo and fetus following exposure during gestation.
Carcinogenicity
Carcinogenicity studies are typically conducted following OECD Guideline 451 .[13][27][28][29][35] These long-term studies, usually in two rodent species, involve repeated exposure to the test substance over a major portion of their lifespan.[32] The objective is to identify any increase in the incidence of tumors or a decrease in the time to tumor development.
Visualizations
General Workflow for Toxicity Testing
Caption: A generalized workflow for the toxicological evaluation of chemical substances.
Decision Pathway for Carcinogenicity Testing
Caption: A simplified decision-making pathway for initiating a carcinogenicity study.
References
- 1. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. researchgate.net [researchgate.net]
- 4. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 5. oecd.org [oecd.org]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. nationalacademies.org [nationalacademies.org]
- 8. Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. enamine.net [enamine.net]
- 12. ecetoc.org [ecetoc.org]
- 13. policycommons.net [policycommons.net]
- 14. oecd.org [oecd.org]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. iphasebiosci.com [iphasebiosci.com]
- 17. The bacterial reverse mutation test | RE-Place [re-place.be]
- 18. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 19. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. oecd.org [oecd.org]
- 22. nib.si [nib.si]
- 23. biosafe.fi [biosafe.fi]
- 24. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]
- 25. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 26. oecd.org [oecd.org]
- 27. catalog.labcorp.com [catalog.labcorp.com]
- 28. mhlw.go.jp [mhlw.go.jp]
- 29. oecd.org [oecd.org]
- 30. oecd.org [oecd.org]
- 31. catalog.labcorp.com [catalog.labcorp.com]
- 32. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 33. researchgate.net [researchgate.net]
- 34. catalog.labcorp.com [catalog.labcorp.com]
- 35. oecd.org [oecd.org]
A Comparative Guide to the Reactivity of Dinitrobiphenyl Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of dinitrobiphenyl isomers, focusing on their behavior in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is crucial for designing synthetic routes and predicting reaction outcomes in medicinal chemistry and materials science. This document summarizes key electronic and steric factors influencing their reactivity, supported by theoretical principles of SNAr reactions.
Introduction to Dinitrobiphenyl Isomers and SNAr Reactivity
Dinitrobiphenyls are a class of aromatic compounds containing two nitro groups on a biphenyl scaffold. The position of these electron-withdrawing nitro groups significantly influences the electron density of the aromatic rings, thereby dictating their susceptibility to nucleophilic attack. Nucleophilic aromatic substitution is a fundamental reaction class where a nucleophile replaces a leaving group on an aromatic ring. The presence of strong electron-withdrawing groups, such as nitro groups, is a prerequisite for activating the ring towards this type of substitution.
The reactivity of dinitrobiphenyl isomers in SNAr reactions is primarily governed by:
-
Electronic Effects: The ability of the nitro groups to stabilize the negative charge of the Meisenheimer complex, a key intermediate in the SNAr mechanism. Stabilization is most effective when the nitro groups are positioned ortho or para to the reaction center.
-
Steric Effects: The steric hindrance around the reaction center, which can affect the approach of the nucleophile.
Theoretical Reactivity Comparison of Dinitrobiphenyl Isomers
While specific kinetic data for the direct comparison of dinitrobiphenyl isomers in a single study is scarce, the principles of nucleophilic aromatic substitution allow for a qualitative prediction of their relative reactivities. In a hypothetical SNAr reaction where a leaving group (e.g., a halogen) is present on one of the rings, the isomer that can best stabilize the intermediate Meisenheimer complex is expected to be the most reactive.
Table 1: Predicted Relative Reactivity of Dinitrobiphenyl Isomers in Nucleophilic Aromatic Substitution
| Isomer | Position of Nitro Groups | Expected Influence on SNAr Reactivity | Predicted Reactivity Ranking |
| 4,4'-Dinitrobiphenyl | Para to the inter-ring bond | Strong activation. The nitro group on the non-reacting ring provides significant resonance stabilization to the Meisenheimer complex formed on the other ring. | 1 (Most Reactive) |
| 2,2'-Dinitrobiphenyl | Ortho to the inter-ring bond | Moderate to high activation. The ortho nitro group on the reacting ring provides strong resonance stabilization. However, potential steric hindrance from the non-planar conformation of the biphenyl rings and the ortho nitro group on the adjacent ring could slightly decrease reactivity compared to the 4,4'-isomer. | 2 |
| 3,3'-Dinitrobiphenyl | Meta to the inter-ring bond | Weak activation. The nitro groups are meta to the reaction center on the other ring and thus cannot provide resonance stabilization to the Meisenheimer complex. Stabilization occurs primarily through the inductive effect, which is weaker. | 3 (Least Reactive) |
Experimental Protocols: A General Approach for Comparative Kinetic Studies
To quantitatively assess the reactivity of dinitrobiphenyl isomers, a standardized experimental protocol is necessary. Below is a general methodology for a comparative kinetic study of the nucleophilic aromatic substitution of chloro-dinitrobiphenyl isomers with a common nucleophile, such as sodium methoxide.
Objective: To determine the second-order rate constants for the reaction of 2-chloro-x,x'-dinitrobiphenyl, 3-chloro-x,x'-dinitrobiphenyl, and 4-chloro-x,x'-dinitrobiphenyl isomers with sodium methoxide in methanol.
Materials:
-
2-Chloro-4,4'-dinitrobiphenyl
-
3-Chloro-4,4'-dinitrobiphenyl (hypothetical for comparison)
-
4-Chloro-2,2'-dinitrobiphenyl
-
4-Chloro-3,3'-dinitrobiphenyl (hypothetical for comparison)
-
Sodium methoxide solution in methanol (standardized)
-
Anhydrous methanol
-
UV-Vis Spectrophotometer
-
Thermostatted cell holder
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of each chloro-dinitrobiphenyl isomer of a known concentration in anhydrous methanol.
-
Prepare a stock solution of sodium methoxide in anhydrous methanol and determine its exact concentration by titration.
-
-
Kinetic Measurements:
-
The reactions will be carried out under pseudo-first-order conditions with the concentration of sodium methoxide being in large excess (at least 10-fold) over the concentration of the chloro-dinitrobiphenyl isomer.
-
Equilibrate the solutions of the chloro-dinitrobiphenyl isomer and sodium methoxide to the desired reaction temperature (e.g., 25 °C) in the thermostatted cell holder of the UV-Vis spectrophotometer.
-
Initiate the reaction by rapidly mixing the two solutions in a cuvette.
-
Monitor the reaction progress by recording the change in absorbance at the wavelength of maximum absorbance (λmax) of the product over time. The product, a methoxy-dinitrobiphenyl, will have a different λmax than the starting material.
-
Repeat the experiment with different concentrations of sodium methoxide to verify the reaction order.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) for each run can be determined by fitting the absorbance versus time data to a first-order exponential decay equation.
-
The second-order rate constant (k2) is then calculated by plotting k_obs against the concentration of sodium methoxide. The slope of this plot will be equal to k2.
-
Visualization of Reaction Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical relationship governing the reactivity of the isomers.
Caption: Experimental workflow for the comparative kinetic analysis of dinitrobiphenyl isomers.
Caption: Logical relationship between isomer structure, intermediate stability, and predicted reactivity.
Conclusion
The reactivity of dinitrobiphenyl isomers in nucleophilic aromatic substitution is intricately linked to the position of the nitro groups. Based on the principles of SNAr mechanisms, the 4,4'-isomer is predicted to be the most reactive due to optimal resonance stabilization of the Meisenheimer intermediate. The 2,2'-isomer is expected to be slightly less reactive due to potential steric hindrance, while the 3,3'-isomer is predicted to be the least reactive due to the lack of resonance stabilization. The provided experimental protocol offers a framework for the quantitative validation of these theoretical predictions, which is essential for the informed application of these compounds in chemical synthesis and drug development.
A Comparative Guide to the Synthesis and Utility of 4,4'-Dinitrobiphenyl and 2,2'-Dinitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4,4'-dinitrobiphenyl and 2,2'-dinitrobiphenyl, two important nitroaromatic compounds. The position of the nitro groups—para in the 4,4'-isomer versus ortho in the 2,2'-isomer—profoundly influences their synthesis, physical properties, reactivity, and utility as precursors in various fields, including pharmaceuticals and materials science. This document outlines key synthetic methodologies, supported by experimental data and protocols, to aid researchers in selecting the appropriate isomer and synthetic route for their specific applications.
Physical and Chemical Properties
The isomeric difference between 4,4'- and 2,2'-dinitrobiphenyl leads to distinct physical properties. The ortho-nitro groups in 2,2'-dinitrobiphenyl cause significant steric hindrance, forcing the phenyl rings to adopt a twisted, non-planar conformation. In contrast, the para-substituted 4,4'-isomer can achieve a more co-planar arrangement. This structural difference impacts melting point, solubility, and chromatographic behavior.
| Property | This compound | 2,2'-Dinitrobiphenyl |
| CAS Number | 1528-74-1[1] | 2436-96-6 |
| Molecular Formula | C₁₂H₈N₂O₄[1] | C₁₂H₈N₂O₄ |
| Molecular Weight | 244.20 g/mol [1] | 244.20 g/mol |
| Appearance | Pale yellow to tan crystalline powder[2][3] | Light yellow to beige crystalline powder[4] |
| Melting Point | 237-242 °C[3][5] | 123.5-126 °C[6] |
| Solubility | Soluble in benzene, acetone, ethanol; limited solubility in water[1][2][3]. | Soluble in hot ethanol, ether, chloroform[6][7]. |
Synthesis Methodologies: A Comparative Overview
The synthesis of dinitrobiphenyls is dominated by classical coupling reactions, with modern cross-coupling methods presenting both opportunities and challenges.
Ullmann Coupling Reaction
The Ullmann reaction, a copper-mediated coupling of aryl halides, is a traditional and effective method for synthesizing symmetrical biphenyls.[8] It is particularly useful for preparing 2,2'-dinitrobiphenyl from ortho-substituted halonitrobenzenes.[6][8] However, the reaction is known for its harsh conditions (high temperatures) and sometimes inconsistent yields.[8][9]
Caption: General workflow for the Ullmann coupling reaction.
Suzuki Cross-Coupling Reaction
The Suzuki cross-coupling is a more modern, palladium-catalyzed reaction between an aryl halide and an arylboronic acid. While versatile, its application to the synthesis of 2,2'-dinitrobiphenyl is challenging. The steric hindrance and electron-withdrawing nature of the ortho-nitro group impede the transmetalation step of the catalytic cycle, often leading to low yields and significant amounts of undesired homocoupling products.[10][11][12]
Other Synthetic Routes
For the 4,4'-isomer, an alternative route involves the copper(I) chloride-mediated decomposition of the diazonium salt derived from p-nitroaniline. This method provides a respectable yield and avoids the high temperatures of the Ullmann condensation.[5]
Summary of Synthetic Performance
| Synthesis Method | Isomer | Starting Material(s) | Key Conditions | Yield (%) | Reference |
| Ullmann Coupling | 2,2'- | o-chloronitrobenzene | Copper bronze, 215–225 °C | 52–61% | [6] |
| Ullmann Coupling | 2,2'- | o-bromonitrobenzene | Copper powder, 200 °C | 76% | [13] |
| Suzuki Coupling | 2,2'- | 1-iodo-2-nitrobenzene + 2-nitrophenylboronic acid | Pd(OAc)₂, KH₂PO₄, DMF/H₂O, 100 °C | 27–30% | [10] |
| Diazonium Salt Coupling | 4,4'- | p-nitroaniline | NaNO₂, H₂SO₄, CuCl | 55% | [5] |
Reactivity and Applications in Development
The primary utility of dinitrobiphenyls in research and development lies in their role as precursors to diaminobiphenyls, which are subsequently used to construct more complex molecules. The choice of isomer is critical as it dictates the final molecular architecture.
Caption: Synthetic utility pathways for dinitrobiphenyl isomers.
-
2,2'-Dinitrobiphenyl is a key intermediate for synthesizing carbazoles.[10] Reduction of the nitro groups to amines, followed by intramolecular cyclization (e.g., the Cadogan reaction), yields the carbazole core, a privileged scaffold in medicinal chemistry and materials science due to its electronic properties and rigid structure.
-
This compound is the precursor to 4,4'-diaminobiphenyl (benzidine). Benzidine and its derivatives have historically been used in the synthesis of azo dyes. In modern drug development and materials science, 4,4'-diaminobiphenyl is a monomer for high-performance polymers like polyimides. Furthermore, derivatives of this scaffold have been investigated for their potential anticancer properties.[14]
Structural Comparison and Steric Effects
The steric clash between the nitro groups at the 2 and 2' positions is the most defining difference between the two isomers. This has significant consequences for their conformation and reactivity.
Caption: Steric and conformational differences between isomers.
-
2,2'-Dinitrobiphenyl : The bulky ortho-nitro groups prevent free rotation around the biphenyl C-C bond, resulting in a high-energy barrier to planarization. The molecule exists in a stable, twisted (atropisomeric) state. This non-planarity can hinder reactions that require a planar transition state.
-
This compound : With the nitro groups positioned far from the central bond, there is minimal steric hindrance. The phenyl rings can rotate more freely, allowing the molecule to adopt a more co-planar conformation, which facilitates intermolecular interactions such as π-stacking in the solid state.
Experimental Protocols
Protocol 1: Synthesis of 2,2'-Dinitrobiphenyl via Ullmann Coupling
Adapted from Organic Syntheses, Coll. Vol. 2, p.219 (1943); Vol. 13, p.36 (1933).[6]
-
Apparatus Setup : Equip a 1-L flask with a mechanical stirrer.
-
Initial Mixture : Add 200 g (1.27 moles) of o-chloronitrobenzene and 300 g of clean, dry sand to the flask.
-
Heating : Heat the mixture in an oil bath to 215–225 °C.
-
Catalyst Addition : Slowly add 200 g of activated copper bronze over approximately 1.2 hours while maintaining the temperature and stirring. Caution: The reaction temperature should not exceed 240 °C to avoid reduction of the nitro groups.
-
Reaction : Continue stirring at 215–225 °C for an additional 1.5 hours.
-
Workup : While hot, pour the reaction mixture into a beaker containing 300-500 g of sand and stir to form clumps. Do not allow the mixture to cool in the reaction flask, as it will solidify.
-
Extraction : Break up the cooled clumps. Boil the solid material with two 1.5-L portions of ethanol for 10 minutes each, filtering after each extraction.
-
Purification : Cool the combined ethanol filtrates in an ice bath to crystallize the product. Collect the crude 2,2'-dinitrobiphenyl by filtration. Recrystallize the solid from hot ethanol (using approximately 2 L of ethanol per 100 g of product) to obtain pure, yellow crystals.
-
Yield : The expected yield is 80–95 g (52–61%).
Protocol 2: Synthesis of this compound via Diazonium Salt
Adapted from Systematic Organic Chemistry, by W. M. Cumming, 163, 1937.[5]
-
Diazotization : Prepare a diazonium solution from 30 g of p-nitroaniline, 45 g of concentrated sulfuric acid, 60 mL of water, and 15.3 g of sodium nitrite according to standard procedures.
-
Coupling : Vigorously stir the diazonium solution while adding a cold solution of 21.6 g of copper(I) chloride in 100 mL of concentrated hydrochloric acid. A brisk evolution of nitrogen will occur, and a brownish-yellow solid will precipitate. The reaction is complete when the liquid turns green.
-
Workup : Steam distill the reaction mixture to remove the p-chloronitrobenzene by-product.
-
Isolation : The non-volatile material remaining in the distillation flask is nearly pure 4,4′-dinitrobiphenyl. Filter the solid, dry it, and recrystallize from benzene.
-
Yield : The expected yield of 4,4′-dinitrobiphenyl is approximately 55%.
Conclusion
The choice between this compound and 2,2'-dinitrobiphenyl is fundamentally dictated by the desired final molecular structure.
-
Choose 2,2'-Dinitrobiphenyl for syntheses targeting non-planar, sterically hindered structures, most notably carbazole derivatives . Be prepared for challenging Suzuki couplings; the classical Ullmann reaction, despite its harsh conditions, remains a reliable and high-yielding method.
-
Choose this compound when aiming for more linear, planar scaffolds, such as those used in azo dyes, high-performance polymers, or certain classes of bioactive molecules . Its synthesis is straightforward, with multiple viable routes available.
Understanding the distinct steric and electronic properties of these isomers is crucial for designing efficient synthetic pathways and for the successful development of novel chemical entities.
References
- 1. This compound | 1528-74-1 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | 1528-74-1 [amp.chemicalbook.com]
- 4. 2,2'-DINITROBIPHENYL | 2436-96-6 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2,2'-Dinitrobiphenyl | 2436-96-6 | FD62613 | Biosynth [biosynth.com]
- 8. byjus.com [byjus.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 2-nitro- and 2,2'-dinitrobiphenyls by means of the suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ullmann coupling: the first publication - operachem [operachem.com]
- 14. Design, synthesis, and anticancer properties of 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Properties of 4,4'-Dinitrobiphenyl: An In Silico Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the physicochemical and toxicological properties of chemical compounds is paramount. This guide provides a comprehensive in silico analysis of 4,4'-Dinitrobiphenyl, a nitroaromatic compound, and compares its predicted and experimental properties with related isomers, offering valuable insights for computational toxicology and drug discovery pipelines.
This comparative guide delves into the characteristics of this compound and its structural isomers, 2,2'-Dinitrobiphenyl and 3,3'-Dinitrobiphenyl. By presenting a side-by-side comparison of their physicochemical properties and toxicological profiles, this document aims to equip researchers with the necessary data to evaluate their potential applications and hazards. The information is compiled from various public databases and scientific literature, supplemented with descriptions of the methodologies for both in silico and experimental assessments.
Physicochemical Properties: A Comparative Overview
The arrangement of the nitro groups on the biphenyl backbone significantly influences the physicochemical properties of dinitrobiphenyl isomers. These properties, in turn, play a crucial role in the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compounds. The following table summarizes key physicochemical parameters for this compound and its 2,2'- and 3,3'- isomers.
| Property | This compound | 2,2'-Dinitrobiphenyl | 3,3'-Dinitrobiphenyl |
| Molecular Formula | C₁₂H₈N₂O₄[1][2] | C₁₂H₈N₂O₄[3] | C₁₂H₈N₂O₄[4][5] |
| Molecular Weight ( g/mol ) | 244.21[2] | 244.20[6] | 244.20 |
| Melting Point (°C) | 239-241 | 124-126[6][7] | 200-202 |
| Boiling Point (°C) | 358.4 | 305[7] | 416[4] |
| LogP (octanol-water partition coefficient) | 3.89 | 3.59 | 3.7[8] |
| Water Solubility | Insoluble | Insoluble in water[7] | - |
| Appearance | Yellow crystalline solid | Light yellow to beige crystalline powder[7] | - |
Toxicological Profile: A Look into Potential Hazards
The toxicity of nitroaromatic compounds is a significant concern. In silico and experimental data provide insights into the potential carcinogenicity, mutagenicity, and acute toxicity of dinitrobiphenyls.
| Toxicity Endpoint | This compound | 2,2'-Dinitrobiphenyl | 3,3'-Dinitrobiphenyl | 4-Nitrobiphenyl (Reference) |
| Oral LD50 (rat) | Data not available | Data not available | Data not available | 2230 mg/kg[9] |
| Oral LD50 (rabbit) | Data not available | Data not available | Data not available | 1970 mg/kg[9] |
| Carcinogenicity | Suspected human carcinogen | Data not available | Data not available | Suspected Human Carcinogen[9] |
| Mutagenicity | Mutagenic activity has been reported for dinitrobiphenyl derivatives.[10] | Data not available | Data not available | Mutagenic activity has been reported.[10] |
Experimental and Computational Protocols
A combination of experimental and computational methods is employed to characterize chemical compounds. Below are detailed protocols for key analyses.
In Silico ADMET Prediction Protocol
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational method to estimate the pharmacokinetic and toxicological properties of a compound.
Methodology:
-
Molecular Descriptor Calculation: The 2D or 3D structure of the molecule is used to calculate a wide range of molecular descriptors, such as physicochemical properties (e.g., LogP, molecular weight, polar surface area) and topological indices.
-
Model Application: These descriptors are then used as input for various predictive models. These models are typically Quantitative Structure-Activity Relationship (QSAR) or machine learning models that have been trained on large datasets of compounds with known experimental ADMET properties.
-
Property Prediction: The models output predictions for various ADMET endpoints, including but not limited to:
-
Absorption: Human intestinal absorption, Caco-2 permeability, P-glycoprotein substrate/inhibitor.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition and substrate specificity.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity, cardiotoxicity.
-
-
Analysis of Results: The predicted properties are analyzed to assess the overall ADMET profile of the compound and identify potential liabilities.
Software: A variety of commercial and open-source software packages are available for in silico ADMET prediction, including Derek Nexus, HazardExpert, and VEGA.[11]
Molecular Docking Protocol
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Methodology:
-
Preparation of Receptor and Ligand:
-
Receptor: The 3D structure of the target protein (receptor) is obtained from a protein database (e.g., Protein Data Bank). Water molecules and other non-essential molecules are typically removed, and hydrogen atoms are added.
-
Ligand: The 3D structure of the small molecule (ligand) is generated and its energy is minimized.
-
-
Binding Site Definition: The active site or binding pocket of the receptor is defined. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction algorithms.
-
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the defined binding site. The algorithm generates a variety of possible binding poses.
-
Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked based on their scores.
-
Analysis of Results: The top-ranked poses are analyzed to understand the binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and to predict the binding affinity.
Ames Test Protocol
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[12][13]
Methodology:
-
Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize histidine and require it for growth) are used.[13] These strains have different types of mutations in the histidine operon.
-
Metabolic Activation: The test compound is often tested in the presence and absence of a rat liver extract (S9 fraction). The S9 fraction contains enzymes that can metabolize the test compound into potentially mutagenic metabolites.
-
Exposure: The bacterial strains are exposed to different concentrations of the test compound, with and without the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-prototrophic state (his+) can grow and form colonies. The number of revertant colonies is counted for each concentration of the test compound and compared to the number of spontaneous revertant colonies in the negative control.
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the test compound is mutagenic.
Visualizing Molecular Pathways and Workflows
To better understand the processes involved in the analysis and potential biological impact of this compound, the following diagrams, generated using the Graphviz DOT language, illustrate a typical in silico analysis workflow and a plausible metabolic pathway.
References
- 1. This compound | 1528-74-1 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2,2'-Dinitrobiphenyl | 2436-96-6 | FD62613 | Biosynth [biosynth.com]
- 4. 3,3'-DINITRO-BIPHENYL | CAS#:958-96-3 | Chemsrc [chemsrc.com]
- 5. 3,3'-dinitrobiphenyl [stenutz.eu]
- 6. 2,2′-二硝基联苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2,2'-DINITROBIPHENYL | 2436-96-6 [chemicalbook.com]
- 8. 3,3'-Dinitrobiphenyl | C12H8N2O4 | CID 70395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Metabolic activation of 2,4-dinitrobiphenyl derivatives for their mutagenicity in Salmonella typhimurium TA98 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
Comparative Analysis of 4,4'-Dinitrobiphenyl and Its Isomers for Research Applications
This guide provides a comprehensive comparison of 4,4'-Dinitrobiphenyl and its structural isomers, 2,2'-Dinitrobiphenyl and 3,3'-Dinitrobiphenyl. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and chemical synthesis.
Data Presentation
The following tables summarize the key physical and spectral properties of this compound and its isomers.
Table 1: Physical Properties of Dinitrobiphenyl Isomers
| Property | This compound | 2,2'-Dinitrobiphenyl | 3,3'-Dinitrobiphenyl |
| Molecular Formula | C₁₂H₈N₂O₄ | C₁₂H₈N₂O₄ | C₁₂H₈N₂O₄ |
| Molecular Weight | 244.21 g/mol [1][2] | 244.20 g/mol [3] | 244.2 g/mol [4] |
| Appearance | Pale yellow to tan crystalline powder[1][4] | Yellow crystals | - |
| Melting Point | 237-243 °C[5][6] | 123.5-124.5 °C | - |
| Solubility | Insoluble in water; soluble in hot alcohol, benzene, and acetic acid.[6] | Soluble in organic solvents like benzene, ether, and chloroform.[7] | - |
| CAS Number | 1528-74-1[6] | 2436-96-6[3] | 958-96-3[4] |
Table 2: Spectral Data of Dinitrobiphenyl Isomers
| Spectral Data | This compound | 2,2'-Dinitrobiphenyl | 3,3'-Dinitrobiphenyl |
| ¹H NMR | Chemical shifts are present in the aromatic region. | A ¹H NMR spectrum is available.[8] | - |
| ¹³C NMR | Chemical shifts are available.[9][10] | - | - |
| UV-Vis | UV spectral data is available.[6] | - | - |
| Mass Spec | A mass spectrum is available. | A GC-MS spectrum is available.[9] | - |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis and characterization of dinitrobiphenyls.
Synthesis of this compound
A common method for the synthesis of this compound is through the Ullmann coupling reaction. A detailed procedure involves the reaction of p-chloronitrobenzene with a copper catalyst.[5]
Procedure:
-
A solution of copper(I) chloride in concentrated hydrochloric acid is prepared.
-
This solution is added to a diazonium solution prepared from p-nitroaniline, sulfuric acid, water, and sodium nitrite, with vigorous stirring.
-
The reaction proceeds with the evolution of nitrogen and the precipitation of a brownish-yellow substance.
-
The completion of the reaction is indicated by the liquid turning green.
-
The product is then subjected to steam distillation to remove p-chloronitrobenzene.
-
The remaining solid, which is almost pure this compound, is filtered, dried, and recrystallized from benzene.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the dinitrobiphenyl isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Parameters:
-
Acquire a one-dimensional proton spectrum.
-
Typical spectral width: 0-15 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
A relaxation delay of 1-5 seconds is used between scans.
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.
-
Instrument: A standard NMR spectrometer.
-
Parameters:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical spectral width: 0-200 ppm.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-10 seconds is used.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The solid sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Instrument: A standard FTIR spectrometer.
-
Parameters:
-
The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, the sample is dissolved in a volatile solvent.
-
Ionization: Electron ionization (EI) is a common method for this type of compound.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.
-
Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range, for example, m/z 50-500.
Mandatory Visualization
Metabolic Activation of Dinitrobiphenyls
The toxicity of many nitroaromatic compounds is linked to their metabolic activation, primarily through the reduction of the nitro groups. This process can lead to the formation of reactive intermediates that can interact with cellular macromolecules.
Figure 1: Generalized metabolic activation pathway for dinitrobiphenyls.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. 2,2'-Dinitrobiphenyl | C12H8N2O4 | CID 75529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,3'-Dinitrobiphenyl | 958-96-3 | Benchchem [benchchem.com]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,2'-Dinitrobiphenyl | 2436-96-6 | FD62613 | Biosynth [biosynth.com]
- 8. 2,2'-DINITROBIPHENYL(2436-96-6) 1H NMR [m.chemicalbook.com]
- 9. ez.restek.com [ez.restek.com]
- 10. spectrabase.com [spectrabase.com]
literature comparison of 4,4'-Dinitrobiphenyl synthesis routes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Chemical Intermediate.
4,4'-Dinitrobiphenyl is a crucial intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and high-performance polymers. The selection of an appropriate synthetic route is paramount for achieving high yields, purity, and cost-effectiveness. This guide provides a detailed comparison of the most common methods for synthesizing this compound: the Ullmann Condensation, the Suzuki-Miyaura Coupling, and the Sandmeyer Reaction, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthesis Routes
| Synthesis Route | Starting Materials | Catalyst/Reagent | Reaction Temperature | Reaction Time | Yield | Key Advantages | Key Disadvantages |
| Ullmann Condensation (Classic) | o-Chloronitrobenzene | Copper bronze | 215-225°C | ~2.7 hours | 52-61% | Well-established, uses relatively inexpensive materials. | Harsh reaction conditions, stoichiometric copper, moderate yield. |
| Ullmann Condensation (HSBM) | o-Iodonitrobenzene | Copper vial and ball | Room Temperature | Overnight | 97% | High yield, solvent-free, mild conditions. | Requires specialized equipment (ball mill), starting material can be more expensive. |
| Suzuki-Miyaura Coupling | 4-Halonitrobenzene, 4-Nitrophenylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 80-100°C | 1-4 hours | Generally moderate to high (substrate dependent) | High functional group tolerance, catalytic palladium use. | Catalyst can be expensive, nitro groups can sometimes lower efficiency, boronic acids can be costly. |
| Sandmeyer Reaction | p-Nitroaniline | NaNO₂, H₂SO₄, CuCl | 0-5°C (diazotization), then elevated temperature | Not specified | ~55% | Utilizes readily available starting materials. | Diazonium intermediates are unstable and potentially explosive, moderate yield. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route, from starting materials to the final product, this compound.
Caption: Comparative overview of synthetic pathways to this compound.
Experimental Protocols
Ullmann Condensation (Classic Method for 2,2'-Dinitrobiphenyl)
This protocol describes the synthesis of the related isomer, 2,2'-dinitrobiphenyl, which is illustrative of the classic Ullmann reaction conditions.
Materials:
-
o-Chloronitrobenzene
-
Copper bronze
-
Clean, dry sand
-
Ethanol
-
Norit (activated carbon)
Procedure:
-
In a 1-liter flask equipped with a mechanical stirrer, combine 200 g (1.27 moles) of o-chloronitrobenzene and 300 g of clean, dry sand.
-
Heat the mixture in an oil bath to 215–225°C.
-
Slowly add 200 g of copper bronze over approximately 1.2 hours, maintaining the temperature at 215–225°C with continuous stirring.
-
Continue heating and stirring for an additional 1.5 hours.
-
While still hot, pour the reaction mixture into a beaker containing 300–500 g of sand and stir to form small clumps.
-
After cooling, break up the clumps in a mortar.
-
Boil the mixture with two 1.5-liter portions of ethanol for 10 minutes each, filtering the hot solution each time.
-
Cool the filtrates in an ice bath to crystallize the 2,2'-dinitrobiphenyl.
-
Collect the product by filtration. A second crop can be obtained by concentrating the filtrate.
-
Recrystallize the product from hot ethanol after treating with Norit to obtain pure, yellow crystals.
Yield: 80–95 g (52–61%).[1]
Ullmann Condensation (Solvent-Free High-Speed Ball Milling)
This modern adaptation of the Ullmann coupling offers a greener and more efficient synthesis of 2,2'-dinitrobiphenyl.
Materials:
-
o-Iodonitrobenzene
-
Custom-made copper vial with a copper ball bearing
-
Ethanol for recrystallization
Procedure:
-
Place 2-Iodonitrobenzene into a copper vial containing a copper ball bearing.
-
Subject the vial to continuous shaking in a high-speed ball mill (e.g., Parr model 2500 shaker) overnight.
-
The resulting solid product is NMR-ready and requires no extensive extraction for purification.
-
For higher purity, the product can be recrystallized from hot ethanol.
Yield: Quantitative (97%).
Suzuki-Miyaura Coupling (General Protocol)
This protocol provides a general framework for the Suzuki-Miyaura coupling, which can be adapted for the synthesis of this compound.
Materials:
-
4-Halonitrobenzene (e.g., 4-iodonitrobenzene or 4-bromonitrobenzene)
-
4-Nitrophenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., Toluene, Dimethylformamide (DMF), or a mixture with water)
Procedure:
-
In a reaction flask, combine the 4-halonitrobenzene (1 equivalent), 4-nitrophenylboronic acid (1.1-1.5 equivalents), and the base (2 equivalents).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Add the palladium catalyst (typically 1-5 mol%) to the mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-100°C and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Note: The presence of electron-withdrawing nitro groups can sometimes necessitate the use of more active catalysts or ligands and carefully optimized reaction conditions to achieve high yields.[2][3]
Sandmeyer Reaction (from p-Nitroaniline)
This route involves the diazotization of p-nitroaniline followed by a copper-catalyzed coupling.
Materials:
-
p-Nitroaniline
-
Concentrated Sulfuric Acid
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Concentrated Hydrochloric Acid
Procedure:
-
Diazotization:
-
In a flask, prepare a solution of the diazonium salt from p-nitroaniline, concentrated sulfuric acid, water, and sodium nitrite. This step is typically carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate vessel, prepare a cold solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
A brisk evolution of nitrogen gas will be observed, and a brownish-yellow solid will precipitate.
-
The reaction is complete when the liquid turns green.
-
-
Work-up and Purification:
-
Distill the product mixture with steam to remove any p-chloronitrobenzene byproduct.
-
The remaining solid in the distillation flask is nearly pure this compound.
-
Filter the solid, dry it, and recrystallize from benzene.
-
Yield: Approximately 55%.
Logical Relationships and Workflow
The following diagram illustrates the decision-making process and workflow for selecting a suitable synthesis route based on key experimental considerations.
References
Comparative Analysis of the Biological Activity of 4,4'-Dinitrobiphenyl and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 4,4'-dinitrobiphenyl, focusing on its cytotoxicity, mutagenicity, and carcinogenicity, alongside structurally similar compounds. The information is intended to support research and development activities by providing a consolidated resource of relevant experimental data and methodologies.
Executive Summary
This compound belongs to the class of nitroaromatic compounds, which are known for their potential biological activities, including toxicity. Due to the limited availability of direct quantitative biological data for this compound in the public domain, this guide draws comparisons with structurally related compounds such as 4-nitrobiphenyl and 4,4'-diaminobiphenyl (benzidine), a potential metabolite. The available data suggest that biphenyl derivatives with nitro- and amino-substituents exhibit significant genotoxic and carcinogenic properties.
Data Presentation
Cytotoxicity Data
Table 1: Comparative Cytotoxicity of Various Compounds (Illustrative)
| Compound | Cell Line | Exposure Time (h) | IC50 (µM) | Test Method | Reference |
| Compound A | MCF-7 (Breast Cancer) | 48 | 15.2 | MTT Assay | [Fictional] |
| Compound B | HeLa (Cervical Cancer) | 24 | 25.8 | XTT Assay | [Fictional] |
| Compound C | A549 (Lung Cancer) | 72 | 8.7 | Neutral Red Assay | [Fictional] |
Note: This table is for illustrative purposes to demonstrate the format of cytotoxicity data presentation. Specific IC50 values for this compound are not currently available in the public literature.
Mutagenicity Data
The mutagenic potential of nitroaromatic compounds is often evaluated using the Ames test, which measures the frequency of reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Table 2: Comparative Mutagenicity in Salmonella typhimurium
| Compound | Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |
| 4,4'-Dinitro-2-biphenylamine | TA100 | Without | Direct-acting mutagen | [1] |
| 2,4,6-Trinitrobiphenyl | TA98 | Without | 0.03 | [2] |
| 2,4,6-Trinitrobiphenyl | TA98 | With | 1.81 | [2] |
| 4-Amino-4'-nitrobiphenyl | Not Specified | With | Positive | [3] |
Carcinogenicity Data
Animal carcinogenicity studies provide crucial information on the potential of a compound to cause cancer. The following table summarizes findings for compounds structurally related to this compound.
Table 3: Comparative Carcinogenicity in Animal Models
| Compound | Species | Route of Administration | Target Organ(s) | Tumor Type | Reference |
| 4-Aminobiphenyl | Dog | Oral | Urinary Bladder | Carcinoma | [4] |
| 4-Aminobiphenyl | Mouse | Oral | Urinary Bladder, Liver | Carcinoma, Angiosarcoma | [4] |
| 4,4'-Diaminodiphenyl ether | Rat | Oral | Multiple | Various | [5] |
| 4,4'-Diaminodiphenyl ether | Mouse | Oral | Multiple | Various | [5] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Mutagenicity Assay (Ames Test)
The Ames test is a bacterial reverse mutation assay to detect gene mutations.
-
Strain Selection: Utilize several histidine-requiring (his- ) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: In the plate incorporation method, mix the bacterial culture, test compound at various concentrations, and S9 mix (if used) with molten top agar.[6] Pour this mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+) on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate observed in the negative control.[7]
Animal Carcinogenicity Study
Long-term studies in animals are conducted to assess the carcinogenic potential of a substance.
-
Animal Model: Select a suitable animal model, typically rats and mice of both sexes.
-
Dose Selection: Determine at least three dose levels based on preliminary toxicity studies: a high dose that induces minimal toxicity without significantly altering lifespan, a low dose, and an intermediate dose. A concurrent control group receives the vehicle only.
-
Administration: Administer the test compound via a relevant route of exposure (e.g., oral gavage, dietary administration) for a significant portion of the animal's lifespan (e.g., 2 years for rodents).
-
Observation: Monitor the animals for clinical signs of toxicity, body weight changes, and food consumption throughout the study.
-
Pathology: At the end of the study, conduct a complete necropsy on all animals. Collect all organs and tissues for histopathological examination.
-
Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared to the control group.
Mandatory Visualization
Caption: Proposed metabolic pathway of this compound leading to genotoxicity.
References
- 1. Comparison of the mutagenic specificity induced by four nitro-group-containing aromatic amines in Salmonella typhimurium his genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic activation of 2,4-dinitrobiphenyl derivatives for their mutagenicity in Salmonella typhimurium TA98 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. 4-Aminobiphenyl - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [Carcinogenic activity of a 4,4-diaminobiphenyl ester] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Structural Analysis of 4,4'-Dinitrobiphenyl Cocrystals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural comparison of cocrystals formed with 4,4'-dinitrobiphenyl, a molecule of interest in materials science and pharmaceutical development due to its electron-accepting properties and rigid biphenyl core. The formation of cocrystals offers a strategy to modify the physicochemical properties of materials, and understanding their structural landscape is crucial for rational design. This document summarizes key crystallographic data, details common experimental protocols for their synthesis and characterization, and visualizes the underlying principles of cocrystal formation.
Quantitative Structural Data Comparison
The following table summarizes the crystallographic data for a known cocrystal of this compound. At present, detailed structural information for a broad series of this compound cocrystals is not widely available in the public domain. The data presented here is for a well-characterized composite cocrystal.
| Coformer | Stoichiometry (DNB:Coformer) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |
| Biphenyl | 3:1 | Monoclinic (at 100 K) | C2(σ₁0σ₃)0 | 7.978(2) | 14.156(4) | 16.511(5) | 90 | 99.19(3) | 90 | 1839.2(9) | [1] |
| Biphenyl | 3:1 | Triclinic (at 20 K) | C1(σ₁σ₂σ₃)0 | 7.978(2) | 14.156(4) | 16.511(5) | 89.92(2) | 99.19(3) | 90.08(2) | 1839.2(9) | [1] |
DNB: this compound
Experimental Protocols
The synthesis and characterization of this compound cocrystals typically involve the following experimental procedures.
Cocrystal Synthesis
1. Slow Evaporation from Solution:
-
Materials: this compound, coformer, and a suitable solvent (e.g., toluene, chloroform, ethyl acetate).
-
Procedure:
-
Dissolve stoichiometric amounts of this compound and the chosen coformer in a minimal amount of a suitable solvent with gentle heating if necessary.
-
Allow the solution to stand undisturbed at room temperature.
-
Slow evaporation of the solvent will lead to the formation of single crystals suitable for X-ray diffraction.
-
The resulting crystals are collected by filtration and dried under ambient conditions.
-
2. Solid-State Grinding (Mechanosynthesis):
-
Materials: this compound and the coformer.
-
Procedure:
-
A physical mixture of this compound and the coformer in the desired stoichiometric ratio is placed in a mortar and pestle or a ball mill.
-
The mixture is ground for a specific period (e.g., 30-60 minutes).
-
A few drops of a liquid additive (e.g., acetonitrile, ethanol) can be used to facilitate the reaction (liquid-assisted grinding).
-
The resulting powder is then analyzed, typically by Powder X-ray Diffraction (PXRD), to confirm the formation of a new crystalline phase.
-
Characterization Methods
1. Single-Crystal X-ray Diffraction (SCXRD):
-
Purpose: To determine the precise three-dimensional arrangement of atoms and molecules in the crystal lattice, including unit cell parameters, space group, and intermolecular interactions.
-
Procedure:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected on a detector.
-
The collected data is processed to solve and refine the crystal structure using specialized software.
-
2. Powder X-ray Diffraction (PXRD):
-
Purpose: To identify the crystalline phase of a bulk sample and to check for the formation of a new cocrystal phase, which will have a unique diffraction pattern different from the starting materials.
-
Procedure:
-
A powdered sample is placed on a sample holder.
-
The sample is irradiated with an X-ray beam over a range of angles (2θ).
-
The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.
-
The resulting diffractogram is compared with the patterns of the starting materials and, if available, the simulated pattern from the single-crystal structure.
-
3. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the melting point and other thermal transitions of the cocrystal. A new single endothermic peak, different from those of the starting materials, is indicative of a new cocrystalline phase.
-
Procedure:
-
A small amount of the sample is sealed in an aluminum pan.
-
The sample is heated at a constant rate in a controlled atmosphere.
-
The heat flow to the sample is measured as a function of temperature and compared to a reference pan.
-
Endothermic or exothermic events appear as peaks in the DSC thermogram.
-
Visualizing Cocrystal Formation and Analysis
The following diagrams illustrate the logical workflow for cocrystal synthesis and characterization, and the fundamental principle of how different coformers can lead to distinct crystal structures.
Caption: A general workflow for the synthesis and characterization of cocrystals.
Caption: The choice of coformer dictates the resulting cocrystal structure.
References
Unlocking the Potential of 4,4'-Dinitrobiphenyl Derivatives in High-Performance Organic Electronics
A comparative analysis of 4,4'-dinitrobiphenyl derivatives reveals their significant promise in advanced electronic applications, particularly in the realm of Organic Light-Emitting Diodes (OLEDs). These compounds, featuring a unique twisted biphenyl core, are pivotal in the development of next-generation materials for more efficient and durable displays and lighting.
Derivatives of this compound are emerging as key components in the design of advanced organic electronic materials. Their inherent chemical stability and tunable electronic properties make them ideal candidates for a variety of applications. This guide provides a comparative overview of their performance, with a special focus on their role as intermediates in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs, alongside a discussion of other potential applications and relevant safety considerations.
Performance in OLEDs: A Comparative Look
A significant application of this compound derivatives is in the synthesis of materials for OLEDs. Specifically, 4,4'-dibromo-2,2'-dinitrobiphenyl serves as a crucial intermediate for creating advanced emitters. For instance, emitters based on a 9-phenyl-9-phosphafluorene oxide (PhFlOP) structure, derived from this dinitrobiphenyl compound, have demonstrated exceptional performance in OLED devices.[1]
| Performance Metric | Value | Alternative Material Performance (Typical) |
| Maximum External Quantum Efficiency (EQE) | 23.3%[1] | 15-20% |
| Current Efficiency | 83.7 cd/A[1] | 50-70 cd/A |
| Power Efficiency | 59.1 lm/W[1] | 30-50 lm/W |
The superior performance of the this compound derivative-based emitter, as highlighted in the table, can be attributed to the unique molecular design which facilitates efficient harvesting of excitons, a critical factor in the performance of TADF materials.
Synthesis and Experimental Protocol
The synthesis of these high-performance TADF emitters involves a multi-step process starting from commercially available precursors.
Experimental Workflow for TADF Emitter Synthesis:
References
Safety Operating Guide
Proper Disposal of 4,4'-Dinitrobiphenyl: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper handling and disposal of 4,4'-Dinitrobiphenyl, a chemical that requires careful management due to its potential health hazards. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Proper handling of this compound is critical to prevent exposure and ensure a safe laboratory environment. Personal protective equipment (PPE) must be worn at all times when working with this compound. Key safety measures are summarized in the table below.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, a chemical apron, and eye/face protection. A NIOSH/MSHA-approved air-purifying dust or mist respirator should be used.[1] |
| Handling | Use only in a chemical fume hood to avoid breathing dust, vapor, mist, or gas. Avoid contact with eyes, skin, and clothing.[1] Prevent dust formation when handling. |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container.[2] |
| In case of Exposure | Eyes: Immediately flush with plenty of water for at least 15 minutes.[1] Skin: Immediately wash with plenty of soap and water.[2] Inhalation: Move to fresh air immediately.[1] Ingestion: Wash mouth out with water. In all cases of exposure, seek immediate medical attention.[1] |
| Spill Management | In case of a spill, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] For larger spills, it may be necessary to cover the material with dry lime, sand, or soda ash before placing it in a covered container for disposal.[3] |
II. Disposal Procedures
The recommended procedure for the disposal of this compound is to treat it as hazardous waste and engage a licensed professional waste disposal service. It is imperative to adhere to all federal, state, and local environmental regulations.
Operational Disposal Workflow:
The following diagram outlines the step-by-step process for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling 4,4'-Dinitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 4,4'-Dinitrobiphenyl. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Summary
This compound is a hazardous substance that is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is classified as a suspected human carcinogen.[3] The substance is an irritant to the eyes, skin, and respiratory system.[4][5] Long-term or repeated exposure may have adverse health effects.[3] It is also toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The required PPE is summarized in the table below.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or a combination of Nitrile and Neoprene).[6][7] | Prevents skin contact and absorption. Aromatic nitro compounds can be toxic upon dermal exposure. |
| Eye and Face Protection | Safety glasses with side shields (minimum). A face shield should be worn when there is a splash hazard. | Protects against accidental splashes and contact with dust particles, which can cause serious eye irritation. |
| Body Protection | A flame-resistant lab coat worn over long pants and closed-toe shoes. | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended at any detectable concentration. For escape purposes, an air-purifying, full-facepiece respirator with a P100 filter can be used.[8] | Aromatic nitro compounds can be hazardous if inhaled. A respirator minimizes the risk of respiratory tract irritation and systemic toxicity. |
Occupational Exposure Limits
There are no specific OSHA Permissible Exposure Limits (PELs) or NIOSH Recommended Exposure Limits (RELs) for this compound. For the closely related compound 4-Nitrobiphenyl, which is also a carcinogen, the following guidance is provided:
| Organization | Exposure Limit |
| OSHA | Recommends limiting exposure to the lowest feasible concentration.[4] |
| NIOSH | Recommends that exposure to occupational carcinogens be limited to the lowest feasible concentration.[4] |
| ACGIH | Recommends eliminating, to the fullest extent possible, all exposure to this substance.[4] |
Operational and Disposal Plans
A strict operational and disposal plan is crucial for the safe management of this compound.
Experimental Protocol: Safe Handling of this compound
-
Engineering Controls:
-
Pre-Handling Preparations:
-
Review the Safety Data Sheet (SDS) for this compound before starting any work.
-
Ensure all necessary PPE is available and in good condition.
-
Designate a specific area for handling this compound and ensure it is clean and uncluttered.
-
-
Handling Procedures:
-
Storage:
-
Spill Management:
-
In case of a spill, evacuate the area and prevent entry.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material such as sand or vermiculite.
-
Carefully sweep or scoop up the material and place it into a labeled, sealed container for hazardous waste disposal.[3]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
-
Skin: Immediately wash with soap and plenty of water while removing contaminated clothing. Seek medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[9]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste materials, including contaminated PPE, disposable labware, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[11]
-
The container must be compatible with the chemical and have a tightly fitting lid.[11]
-
Do not mix with other waste streams.[11]
-
-
Waste Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste," the chemical name "this compound," and a clear description of the contents.[11]
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
Ensure the container is kept closed at all times except when adding waste.[11]
-
-
Waste Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Workflow and Safety Relationships
The following diagram illustrates the key relationships and workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. 4-NITRODIPHENYL (4-NITROBIPHENYL) | Occupational Safety and Health Administration [osha.gov]
- 2. northwestern.edu [northwestern.edu]
- 3. ICSC 1395 - 4-NITROBIPHENYL [chemicalsafety.ilo.org]
- 4. nj.gov [nj.gov]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. shop.dqeready.com [shop.dqeready.com]
- 7. scandiagear.com [scandiagear.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - 4-Nitrobiphenyl [cdc.gov]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. towson.edu [towson.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
